molecular formula C5H11IN2S B1330054 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide CAS No. 5445-73-8

2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide

Cat. No.: B1330054
CAS No.: 5445-73-8
M. Wt: 258.13 g/mol
InChI Key: RUXGXTKDBJMOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide is a useful research compound. Its molecular formula is C5H11IN2S and its molecular weight is 258.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S.HI/c1-8-5-6-3-2-4-7-5;/h2-4H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXGXTKDBJMOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCCN1.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202854
Record name Pyrimidinium, 1,4,5,6-tetrahydro-2-methylthio-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5445-73-8
Record name Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)-, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5445-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidinium, 1,4,5,6-tetrahydro-2-methylthio-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5445-73-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrimidinium, 1,4,5,6-tetrahydro-2-methylthio-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine hydriodide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9JDC94H2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide, a valuable intermediate in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and thorough characterization of the target compound.

Introduction

This compound is a cyclic S-methyl isothiourea derivative. The tetrahydropyrimidine scaffold is a prevalent motif in a wide array of biologically active compounds, exhibiting diverse pharmacological activities. The methylthio group at the 2-position serves as a versatile handle for further chemical modifications, making this compound a key building block in the synthesis of more complex molecules with potential therapeutic applications. This guide outlines a reliable two-step synthesis beginning with the cyclization of 1,3-diaminopropane with carbon disulfide to form the cyclic thiourea intermediate, followed by S-methylation to yield the desired product.

Synthesis Pathway

The synthesis of this compound is accomplished through a two-step process. The first step involves the synthesis of the intermediate, 2-mercapto-1,4,5,6-tetrahydropyrimidine. This is achieved by the reaction of 1,3-diaminopropane with carbon disulfide in an aqueous ethanol solution. The second step is the S-methylation of the cyclic thiourea intermediate using methyl iodide to produce the final hydroiodide salt.

Synthesis_Pathway Reactants 1,3-Diaminopropane + Carbon Disulfide Intermediate 2-Mercapto-1,4,5,6-tetrahydropyrimidine Reactants->Intermediate Cyclization Final_Product 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide Intermediate->Final_Product S-Methylation Methylating_Agent Methyl Iodide Methylating_Agent->Final_Product

Synthesis pathway for the target compound.

Experimental Protocols

Synthesis of 2-Mercapto-1,4,5,6-tetrahydropyrimidine

This procedure is adapted from a known method for the synthesis of homologous cyclic thioureas.

Materials:

  • 1,3-Diaminopropane

  • Carbon Disulfide

  • Ethanol (95%)

  • Water

  • Concentrated Hydrochloric Acid

  • Acetone

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 1,3-diaminopropane (1.76 moles), 300 mL of 95% ethanol, and 300 mL of water.

  • Carefully add carbon disulfide (approximately 2 hours) to the stirred mixture. An exothermic reaction will occur. Maintain the reaction temperature at a gentle reflux.

  • After the addition of carbon disulfide is complete, raise the temperature and reflux the mixture for an additional hour.

  • Add concentrated hydrochloric acid (15 mL) and continue to reflux for 9-10 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold acetone.

  • The resulting white crystalline solid is 2-mercapto-1,4,5,6-tetrahydropyrimidine, which can be used in the next step without further purification.

Synthesis of this compound

Materials:

  • 2-Mercapto-1,4,5,6-tetrahydropyrimidine

  • Methyl Iodide

  • Methanol

Procedure:

  • Dissolve 2-mercapto-1,4,5,6-tetrahydropyrimidine (0.01 mole) in methanol (20 mL) in a round-bottomed flask.

  • Add methyl iodide (0.011 mole) to the solution.

  • Reflux the reaction mixture for 2 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Cool the concentrated solution in an ice bath to crystallize the product.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Dry the crystals under vacuum to obtain this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: S-Methylation a Mix 1,3-diaminopropane, ethanol, and water b Add Carbon Disulfide (reflux) a->b c Add HCl (reflux) b->c d Cool and crystallize c->d e Filter and wash d->e f Dissolve intermediate in methanol e->f Intermediate g Add Methyl Iodide (reflux) f->g h Cool and concentrate g->h i Crystallize h->i j Filter and dry i->j

Experimental workflow for the synthesis.

Characterization Data

The synthesized this compound was characterized by its melting point and various spectroscopic techniques.

PropertyValue
Chemical Formula C₅H₁₀N₂S·HI
Molecular Weight 258.12 g/mol
Appearance White to off-white crystalline solid
Melting Point 146-148 °C
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmAssignment
Data not available-

FTIR (Fourier-Transform Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment of Vibration
Data not available-

Logical Relationships

The characterization of the final product relies on a combination of analytical techniques that provide complementary information to confirm the structure and purity of the synthesized compound.

Logical_Relationships Synthesis Synthesis Protocol Purification Purification Synthesis->Purification MP Melting Point Purification->MP NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Purity Purity Assessment MP->Purity Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure

Interrelation of characterization methods.

Conclusion

This technical guide has detailed a straightforward and efficient two-step synthesis of this compound. The experimental protocols provided are based on established chemical transformations and are suitable for implementation in a standard organic chemistry laboratory. The characterization data, including melting point and placeholders for spectroscopic analysis, offer a framework for the verification of the synthesized product. This compound serves as a valuable precursor for the development of novel heterocyclic compounds with potential applications in drug discovery and development.

A Comprehensive Technical Guide on the Physicochemical Properties of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide, a heterocyclic compound of interest in medicinal chemistry. It details its core physicochemical properties, outlines relevant experimental protocols for its synthesis and analysis, and visualizes key workflows pertinent to its study.

Core Physicochemical Properties

This compound, identified by the CAS Number 5445-73-8, is a pyrimidine derivative.[1][2][3] The compound is also known by several synonyms, including 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide and 2-(Methylmercapto)-1,4,5,6-tetrahydropyrimidine hydroiodide.[1] Its fundamental properties are summarized below.

Data Presentation: Summary of Physicochemical Properties
PropertyValueSource(s)
CAS Registry Number 5445-73-8[1][2]
Molecular Formula C₅H₁₁IN₂S (or C₅H₁₀N₂S·HI)[1][2][3][4]
Molecular Weight 258.12 g/mol [1][2]
Melting Point 138-139 °C[2]
146-148 °C[5]
Canonical SMILES I.N1=C(SC)NCCC1[5]
InChI Key RUXGXTKDBJMOAM-UHFFFAOYSA-N[5]
Hazard Statements H315 (Causes skin irritation)[2]
H319 (Causes serious eye irritation)[2]
H335 (May cause respiratory irritation)[2]

Experimental Protocols

The synthesis and characterization of this compound involve standard organic chemistry techniques. The protocols described here are based on established methods for analogous pyrimidine derivatives.[6][7]

Synthesis via S-Alkylation

A common and effective method for synthesizing 2-(methylthio)pyrimidine derivatives is the S-alkylation of the corresponding pyrimidine-2-thione precursor using an alkylating agent, such as methyl iodide.[6][7]

Materials:

  • Tetrahydro-2(1H)-pyrimidinethione (precursor)

  • Methyl iodide (CH₃I)

  • Anhydrous methanol or ethanol (solvent)

  • Pyridine or another suitable base

  • Crushed ice

  • Standard reflux apparatus

  • Filtration equipment

Procedure:

  • Dissolution: Dissolve Tetrahydro-2(1H)-pyrimidinethione (1 equivalent) in anhydrous methanol within a round-bottom flask.

  • Alkylation: Add methyl iodide (1.1 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux for approximately 2-3 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[6]

  • Basification: After the initial reflux, add a base such as pyridine (approx. 3.7 equivalents) and reflux for an additional 10-15 minutes.[6]

  • Precipitation: Cool the reaction mixture to room temperature and then pour it over a beaker of crushed ice with stirring.[6]

  • Isolation: The solid product, this compound, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold methanol or another appropriate solvent to remove impurities. The product can be further purified by recrystallization if necessary.

Structural Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic and analytical methods.[7]

a) Infrared (IR) Spectroscopy:

  • Objective: To identify functional groups present in the molecule.

  • Methodology: A small sample of the dried compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then analyzed using an FT-IR spectrometer.[7] Key vibrational bands corresponding to C-N, C=N, C-S, and C-H bonds would be expected.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Methodology: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[7] The chemical shifts, integration, and splitting patterns of the peaks confirm the arrangement of atoms and the presence of the methylthio and tetrahydropyrimidine groups.

c) Elemental Analysis:

  • Objective: To determine the elemental composition (C, H, N, S) of the compound and compare it with the theoretical values calculated from the molecular formula.

  • Methodology: A precisely weighed sample is combusted in a specialized elemental analyzer. The resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of each element.

Mandatory Visualizations

The following diagrams illustrate the workflows for the synthesis, characterization, and potential biological screening of the title compound.

G Synthesis Workflow start Precursor: Tetrahydro-2(1H)-pyrimidinethione reflux1 Reflux (2-3 hours) start->reflux1 Combine reagent1 Methyl Iodide (CH3I) in Methanol reagent1->reflux1 reagent2 Add Pyridine reflux1->reagent2 reflux2 Reflux (10 min) reagent2->reflux2 precipitation Pour onto Crushed Ice reflux2->precipitation filtration Vacuum Filtration & Washing precipitation->filtration product Final Product: 2-(Methylthio)-1,4,5,6- tetrahydropyrimidine hydroiodide filtration->product

Caption: General workflow for the synthesis of the title compound.

G Analytical Characterization Workflow sample Purified Synthetic Product ir_spec FT-IR Spectroscopy sample->ir_spec nmr_spec NMR Spectroscopy (1H and 13C) sample->nmr_spec elemental Elemental Analysis sample->elemental data_ir Functional Group Identification ir_spec->data_ir data_nmr Structural Elucidation nmr_spec->data_nmr data_elemental Purity & Composition Confirmation elemental->data_elemental conclusion Structure & Purity Verified data_ir->conclusion data_nmr->conclusion data_elemental->conclusion

Caption: Workflow for the analytical characterization of the compound.

G Conceptual Biological Screening Pathway cluster_primary Primary Screening cluster_secondary Mechanism of Action Studies compound Test Compound: Tetrahydropyrimidine Derivative screen1 Antimicrobial Assay (Bacteria, Fungi) compound->screen1 screen2 Anticancer Assay (e.g., HeLa, K562 cells) compound->screen2 screen3 Enzyme Inhibition (e.g., α-glucosidase) compound->screen3 activity Biological Activity Identified? screen1->activity screen2->activity screen3->activity moa1 Cell Cycle Analysis activity->moa1 Yes moa2 Apoptosis Assay activity->moa2 Yes no_activity Inactive activity->no_activity No lead Lead Compound Candidate moa1->lead moa2->lead

Caption: Conceptual pathway for biological activity screening.

References

In-Depth Technical Guide: 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide (CAS 5445-73-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide is a heterocyclic organic compound. Tetrahydropyrimidine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While specific research on the hydroiodide salt with CAS number 5445-73-8 is limited, the core tetrahydropyrimidine scaffold is known to exhibit a wide range of biological effects, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This guide provides a summary of the available chemical data for the target compound and explores potential synthetic routes and biological activities based on related structures.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily sourced from chemical suppliers and databases.

PropertyValueSource
CAS Number 5445-73-8N/A
Molecular Formula C₅H₁₁IN₂S[1][2][3][4][5]
Molecular Weight 258.12 g/mol [1][2][3][4][5]
Melting Point 138-139 °CN/A
Appearance Not specifiedN/A
Solubility Not specifiedN/A

Synthesis and Experimental Protocols

A specific, detailed synthesis protocol for this compound is not described in the available literature. However, a general approach to synthesizing the 2-(methylthio)-tetrahydropyrimidine core can be inferred from the synthesis of analogous dihydropyrimidines. A plausible synthetic pathway is outlined below.

Hypothetical Synthesis Workflow

The synthesis would likely proceed in two main steps: the formation of a tetrahydropyrimidine-2-thione precursor, followed by S-methylation.

Caption: Hypothetical synthesis of the target compound.

Experimental Protocol (General Procedure for S-methylation of a Thione Precursor)

This is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for the specific substrate.

  • Dissolution: Dissolve the tetrahydropyrimidine-2-thione precursor (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Addition of Methylating Agent: To the solution, add methyl iodide (a slight excess, e.g., 1.1 equivalents).

  • Base Addition (Optional but common): A non-nucleophilic base like pyridine or triethylamine may be added to neutralize the hydroiodic acid formed during the reaction.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of time, which can range from a few hours to overnight. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue can then be purified. If the hydroiodide salt is desired and not formed in situ, the free base can be dissolved in a suitable solvent and treated with hydroiodic acid.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system to yield the desired this compound.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are not found in the public domain. However, the broader class of tetrahydropyrimidine and dihydropyrimidine derivatives has been extensively studied.

Analgesic Activity

Structurally related 2-methylthio-1,4-dihydropyrimidines have shown significant analgesic activity in acetic acid-induced writhing tests.[1] This suggests that the mechanism of action could involve the inhibition of peripheral pain pathways.

Antimicrobial and Anticancer Activity

Various tetrahydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties.[6] The mechanism of action for anticancer activity in some tetrahydropyrimidines has been linked to apoptosis induction.[7]

General Signaling Pathway for Apoptosis Induction

While not specific to the target compound, a general representation of an apoptotic signaling pathway that could be modulated by a bioactive compound is shown below.

Caption: A simplified view of an apoptotic pathway.

Conclusion and Future Directions

This compound is a chemical for which detailed biological and mechanistic data is currently lacking in publicly accessible literature. Based on the known activities of structurally similar compounds, this molecule could be a candidate for investigation in several therapeutic areas, particularly as an analgesic, antimicrobial, or anticancer agent.

Future research should focus on:

  • Developing and optimizing a robust synthetic protocol for the compound.

  • Conducting a broad biological screening to identify its primary pharmacological activities.

  • Performing mechanistic studies to elucidate its mode of action and identify its cellular targets.

  • Investigating its structure-activity relationship (SAR) by synthesizing and testing related derivatives.

This foundational work would be crucial to unlock the potential therapeutic value of this compound and its analogs.

References

A Comprehensive Technical Guide to 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide: Properties, Synthesis, and Application in H1-Antihistamine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide, a key chemical intermediate in the synthesis of novel pharmacologically active compounds. This document details its alternative names, physicochemical properties, and its application as a precursor in the development of H1-antihistamines. Furthermore, it provides detailed experimental protocols for the synthesis of a derivative and its subsequent biological evaluation, alongside a visualization of the relevant signaling pathway.

Chemical Identity and Properties

This compound is a pyrimidine derivative that serves as a versatile building block in organic synthesis. Its identification and key properties are summarized below.

Alternative Names and Identifiers

The compound is known by several synonyms and identifiers in chemical literature and commercial catalogs. This can be a source of confusion, and a comprehensive list is provided in Table 1 for clarity.

Identifier Type Value
Systematic Name Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)-, hydriodide (1:1)
Common Name This compound
Synonym 1 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide[1]
Synonym 2 2-(Methylmercapto)-1,4,5,6-tetrahydropyrimidine hydroiodide[1]
Synonym 3 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine hydriodide
Synonym 4 2-Methylthio-3,4,5,6-tetrahydropyrimidine hydroiodide
CAS Number 5445-73-8
Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, characterization, and use in chemical reactions.

Property Value
Molecular Formula C5H10N2S•HI[1]
Molecular Weight 258.12 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 141-144 °C

Application in the Synthesis of an H1-Antihistamine

A significant application of this compound is its use as a starting material in the synthesis of novel H1-antihistamine candidates. One such example is the synthesis of (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide.

Synthetic Protocol: Synthesis of (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide

This section details the experimental protocol for the synthesis of (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide from this compound.

Materials:

  • This compound

  • 4-Methoxybenzylamine

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous ethanol in a round-bottom flask, add 4-methoxybenzylamine (1.1 equivalents).

  • The reaction mixture is stirred and heated to reflux under an inert atmosphere.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide as a solid.

  • The purified product is dried under vacuum and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

Biological Evaluation: In Vitro H1-Antihistaminic Activity

The synthesized compound, (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide, can be evaluated for its H1-antihistaminic activity using an isolated guinea pig tracheal chain preparation. This is a classic pharmacological method to assess the ability of a compound to antagonize histamine-induced smooth muscle contraction.

Experimental Protocol: Isolated Guinea Pig Trachea Assay

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit physiological salt solution (PSS)

  • Histamine dihydrochloride

  • (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide (test compound)

  • Isolated organ bath system with a 10 mL tissue chamber

  • Isotonic force transducer

  • Data acquisition system

  • Carbogen gas (95% O₂, 5% CO₂)

  • Surgical instruments

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Carefully dissect the trachea and place it in cold Krebs-Henseleit PSS.

    • Clean the trachea of adhering connective tissue and cut it into a spiral strip or a chain of rings.

  • Experimental Setup:

    • Mount the tracheal preparation in the organ bath containing Krebs-Henseleit PSS maintained at 37°C and continuously gassed with carbogen.

    • Connect one end of the tissue to a fixed point and the other to an isotonic force transducer.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Histamine-Induced Contraction:

    • Obtain a cumulative concentration-response curve for histamine (e.g., 10⁻⁸ M to 10⁻³ M) to establish a baseline contractile response.

  • Antagonist Evaluation:

    • Wash the tissue thoroughly to return to baseline tension.

    • Incubate the tissue with a known concentration of the test compound, (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide, for a predetermined period (e.g., 30 minutes).

    • In the presence of the antagonist, repeat the cumulative concentration-response curve for histamine.

    • Repeat this process with increasing concentrations of the antagonist.

  • Data Analysis:

    • Measure the magnitude of contraction at each histamine concentration in the absence and presence of the antagonist.

    • Plot the logarithm of the histamine concentration versus the response (as a percentage of the maximum response).

    • Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) for histamine in the absence and presence of each antagonist concentration.

    • Calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in its absence.

    • Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA₂ value, which is a measure of the antagonist's affinity for the receptor.

Visualization of the H1 Receptor Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biological mechanism and the experimental process, the following diagrams are provided.

Histamine H1 Receptor Signaling Pathway

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade leading to various physiological responses, including smooth muscle contraction.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction Phosphorylates contractile proteins Experimental_Workflow Start Start: 2-(Methylthio)-1,4,5,6- tetrahydropyrimidine hydroiodide Synthesis Synthesis of (4-methoxybenzyl) (1,4,5,6-tetrahydropyrimidin-2-yl) amine hydroiodide Start->Synthesis Purification Purification and Characterization Synthesis->Purification Bioassay Isolated Guinea Pig Trachea Bioassay Purification->Bioassay Data_Collection Data Collection: Histamine Dose-Response Curves (with and without antagonist) Bioassay->Data_Collection Data_Analysis Data Analysis: EC₅₀, Dose Ratio, Schild Plot Data_Collection->Data_Analysis Result Determination of pA₂ value (Antagonist Potency) Data_Analysis->Result

References

Elucidation of the Molecular Structure of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine Hydroiodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide. The document details the synthetic pathway, experimental protocols for spectroscopic analysis, and a summary of the quantitative data integral to confirming the molecule's structure.

Synthesis and Physicochemical Properties

2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide is synthesized in a two-step process. The initial step involves the formation of the tetrahydropyrimidine-2-thione ring via the condensation of 1,3-diaminopropane with carbon disulfide. Subsequent S-methylation of the thione using methyl iodide yields the target hydroiodide salt.

Physicochemical Data

PropertyValueReference
CAS Number 5445-73-8[1][2]
Molecular Formula C₅H₁₁IN₂S[2]
Molecular Weight 258.13 g/mol [2]

Experimental Protocols

Synthesis of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine Hydroiodide

Materials:

  • 1,3-Diaminopropane

  • Carbon Disulfide (CS₂)

  • Methyl Iodide (CH₃I)

  • Ethanol

  • Diethyl ether

Procedure:

Step 1: Synthesis of Tetrahydropyrimidine-2-thione

  • To a solution of 1,3-diaminopropane in ethanol, add carbon disulfide dropwise at room temperature with constant stirring.

  • Continue stirring for 2-3 hours to allow for the cyclization reaction to complete.

  • The resulting precipitate of tetrahydropyrimidine-2-thione is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: S-Methylation to form 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine Hydroiodide

  • Suspend the dried tetrahydropyrimidine-2-thione in a fresh portion of ethanol.

  • Add a stoichiometric amount of methyl iodide to the suspension.

  • Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is triturated with diethyl ether to yield the solid 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide.

  • The final product is collected by filtration and dried.

Spectroscopic Data for Structural Elucidation

The structural confirmation of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: NMR Spectroscopic Data

NucleusChemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H NMR Data Not Available---
¹³C NMR Data Not Available---
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[3]

Table 2: FTIR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
Data Not Available-N-H stretch (amine salt)
Data Not Available-C-H stretch (aliphatic)
Data Not Available-C=N stretch (imidate)
Data Not Available-C-N stretch
Data Not Available-S-CH₃ stretch

Note: While specific peak values for the hydroiodide salt are not detailed, the expected regions for key functional groups are indicated.[4][6]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 3: Mass Spectrometry Data

m/zInterpretation
Data Not Available[M]⁺ (Molecular ion)
Data Not AvailableFragmentation peaks

Note: The expected molecular ion peak would correspond to the mass of the cationic portion of the molecule. Specific fragmentation data is not available in the reviewed literature for the hydroiodide salt.[4]

Structural Diagrams and Workflows

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials 1,3-Diaminopropane 1,3-Diaminopropane Thione_Intermediate Tetrahydropyrimidine-2-thione 1,3-Diaminopropane->Thione_Intermediate Ethanol CS2 Carbon Disulfide CS2->Thione_Intermediate Final_Product 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine Hydroiodide Thione_Intermediate->Final_Product Ethanol, Reflux Methyl_Iodide Methyl Iodide Methyl_Iodide->Final_Product

Caption: Synthetic route to 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide.

Structure Elucidation Workflow

Structure_Elucidation Synthesis Synthesis of Compound Purification Purification and Isolation Synthesis->Purification Spectroscopy Spectroscopic Analysis Purification->Spectroscopy NMR NMR (¹H, ¹³C) Spectroscopy->NMR FTIR FTIR Spectroscopy->FTIR MS Mass Spectrometry Spectroscopy->MS Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the structural elucidation of the target compound.

Conclusion

The structure of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide is confirmed through a logical synthetic pathway and would be definitively established by a combination of NMR, FTIR, and mass spectrometry techniques. While specific spectral data for the hydroiodide salt is not widely published, the analysis of the free base and related derivatives provides a strong foundation for its structural assignment. Further research to publish the complete spectroscopic dataset for this compound would be beneficial for the scientific community.

References

The Tetrahydropyrimidine Core: A Technical Guide to its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydropyrimidines (THPMs) are a significant class of nitrogen-containing heterocyclic compounds that form the structural backbone of numerous biologically active molecules.[1] Their history is marked by two parallel streams of discovery: the pioneering work in synthetic organic chemistry and the exploration of natural products from extremophilic organisms. From the late 19th-century laboratory synthesis to their identification as crucial survival molecules in bacteria, the journey of tetrahydropyrimidines has opened vast avenues in medicinal chemistry and biotechnology.[2][3] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of these versatile compounds, tailored for researchers and professionals in drug development.

Historical Milestones in Tetrahydropyrimidine Chemistry

The Dawn of Synthetic THPMs: The Biginelli Reaction

The story of synthetic tetrahydropyrimidines begins in 1891 with the Italian chemist Pietro Biginelli.[4] He discovered a one-pot, three-component reaction that condensed an aryl aldehyde, ethyl acetoacetate, and urea under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a key class of tetrahydropyrimidines.[4][5] This reaction, now famously known as the Biginelli reaction, was one of the first multicomponent reactions reported and remains a cornerstone for the synthesis of this heterocyclic system.[2]

Initially, the reaction was of academic interest, but its significance surged with the discovery that DHPMs possess a wide array of pharmacological properties, including acting as calcium channel blockers, antiviral agents, and anticancer therapeutics.[2][4][6] A notable example is Monastrol, a DHPM derivative identified as a kinesin-5 inhibitor with potent anticancer activity, which sparked a renaissance in Biginelli chemistry research.[2][7]

Nature's Own: The Discovery of Ectoine

Parallel to the synthetic explorations, a naturally occurring tetrahydropyrimidine derivative was discovered in the microbial world. Ectoine, chemically known as 1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid, was first identified and isolated from Ectothiorhodospira halochloris, a bacterium thriving in high-salt environments.[3][8]

Ectoine functions as an osmoprotectant, a type of compatible solute that microorganisms accumulate to survive extreme osmotic stress.[9][10][11] These small organic molecules balance the osmotic pressure between the cell's cytoplasm and its saline surroundings without interfering with cellular metabolism.[12] The discovery of ectoine and its unique protective properties has led to its commercial production and use in cosmetics and healthcare products.[13]

Key Synthetic Methodologies and Protocols

The synthesis of the tetrahydropyrimidine core is dominated by the Biginelli reaction, though other methods like the Pinner synthesis have also been employed.

The Biginelli Reaction: Mechanism and Modern Adaptations

The Biginelli reaction is a versatile method for creating highly functionalized tetrahydropyrimidines.[14]

Reaction Mechanism: While several mechanisms have been proposed, the one suggested by C. Oliver Kappe in 1997 is widely accepted.[4] It posits that the reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. The final step involves cyclization via nucleophilic attack of the terminal amine onto the carbonyl group, followed by dehydration to yield the dihydropyrimidinone product.[15]

Modern Improvements: The classical Biginelli reaction often suffered from low yields and harsh conditions.[16] Modern organic synthesis has introduced numerous improvements, including:

  • Catalysis: The use of Lewis acids (e.g., Yb(OTf)₃, InCl₃, La(OTf)₃) and Brønsted acids has significantly improved reaction rates and yields.[7][14][15]

  • Reaction Conditions: Microwave irradiation and ultrasound radiation have been employed to shorten reaction times dramatically.[6][16][17]

  • Solvent-Free Synthesis: Performing the reaction under solvent-free conditions offers a more environmentally friendly approach.[6][15]

Experimental Protocol: Biginelli Synthesis of Tetrahydropyrimidine Derivatives

This protocol is a generalized procedure based on methodologies reported for the synthesis of various THPMs.[2][18]

Materials:

  • Aromatic aldehyde (1 mmol)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., concentrated HCl, 3 drops; or a Lewis acid like Yb(OTf)₃, 10 mol%)

  • Solvent (e.g., Ethanol, 15 mL)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and the catalyst is prepared in a round-bottom flask.

  • The appropriate solvent (e.g., ethanol, 15 mL) is added to the mixture.

  • The reaction mixture is heated under reflux for a specified time (typically 2-8 hours), with the progress monitored by Thin-Layer Chromatography (TLC).[18]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled solution is poured into crushed ice or cold water, leading to the precipitation of the crude product.

  • The solid product is collected by filtration, washed with cold water and ethanol, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure tetrahydropyrimidine derivative.

The Pinner Synthesis

Another historical route to pyrimidine derivatives is the Pinner synthesis. This method involves the condensation of an amidine with a 1,3-dicarbonyl compound.[19] For instance, the synthesis of the drug oxyphencyclimine involves a step where an iminoether is condensed with 3-methylaminopropylamine to form the tetrahydropyrimidine ring.[20]

Experimental Protocol: Pinner-type Synthesis of a Tetrahydropyrimidine Ring

This protocol is adapted from the synthesis described for oxyphencyclimine.[20]

Materials:

  • Amidine or a precursor like an iminoether hydrochloride (1 equivalent)

  • A 1,3-diamine, such as 3-methylaminopropylamine (1 equivalent)

  • An appropriate solvent (e.g., ethanol)

Procedure:

  • The amidine or its precursor is dissolved in a suitable solvent.

  • The 1,3-diamine is added to the solution.

  • The mixture is stirred, often at room temperature or with gentle heating, to facilitate the condensation and cyclization reaction.

  • The reaction progress is monitored by TLC or other appropriate analytical techniques.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is purified using standard techniques such as chromatography or recrystallization to isolate the tetrahydropyrimidine product.

Natural Occurrence and Biosynthesis: Ectoine

Ectoine is the most prominent naturally occurring tetrahydropyrimidine derivative.[3] It is a vital osmoprotectant for halophilic (salt-loving) bacteria.[21]

Biological Role as an Osmoprotectant

In hyperosmotic environments, cells risk losing water and suffering irreversible damage. Halophilic bacteria counteract this by accumulating high intracellular concentrations of compatible solutes like ectoine.[9][12] Ectoine helps maintain the osmotic balance, preventing water loss and stabilizing proteins, enzymes, and entire cells against stress factors like high salt concentrations, extreme temperatures, and dehydration.[3][11]

The Ectoine Biosynthesis Pathway

Ectoine is synthesized from aspartate-semialdehyde, an intermediate in the biosynthesis of amino acids from the aspartate family.[8][13] The pathway involves three key enzymatic steps:[3][22]

  • Transamination: L-2,4-diaminobutyrate transaminase (EctB) catalyzes the formation of L-2,4-diaminobutyric acid (DABA) from aspartate-semialdehyde.

  • Acetylation: L-2,4-diaminobutyrate acetyltransferase (EctA) transfers an acetyl group to DABA, forming N-γ-acetyl-L-2,4-diaminobutyric acid.

  • Cyclization: Ectoine synthase (EctC) catalyzes the cyclic condensation of the acetylated intermediate to yield ectoine.

A high-salt environment typically triggers the expression of the ectA, ectB, and ectC genes, leading to the synthesis and accumulation of ectoine.[3][21]

Pharmacological Significance and Applications

Tetrahydropyrimidine derivatives have garnered considerable attention in drug discovery due to their broad spectrum of biological activities.[23][24][25] The THPM scaffold is considered a "privileged structure" in medicinal chemistry.

Key Biological Activities:

  • Anticancer: As exemplified by Monastrol, which inhibits mitotic kinesin Eg5.[2][7] Other derivatives show cytotoxic activity against various tumor cell lines.[26][27]

  • Antibacterial and Antifungal: Many THPMs exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][23][28]

  • Antitubercular: Novel tetrahydropyrazolopyrimidine derivatives have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[29]

  • Antiviral: Certain derivatives have been found to inhibit the replication of viruses like HIV-1.[7]

  • Anti-inflammatory and Analgesic: The scaffold has been explored for the development of anti-inflammatory and pain-relieving agents.[6][24]

  • Antidiabetic: Some THPMs have been investigated as α-glucosidase inhibitors for managing diabetes.[2][17]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on tetrahydropyrimidine compounds.

Table 1: Antibacterial Activity of Selected Tetrahydropyrimidine Derivatives

Compound Test Organism Activity (Inhibition Zone in mm) Reference
Compound 8 Staphylococcus aureus 45 [18]
Staphylococcus epidermidis 58 [18]
Bacillus cereus 32 [18]
Klebsiella pneumoniae 45 [18]
Escherichia coli 39 [18]
Pseudomonas aeruginosa 50 [18]
Compound 10 Staphylococcus aureus 14 [18]
Staphylococcus epidermidis 22 [18]

| | Klebsiella pneumoniae | 15 |[18] |

Table 2: In Vitro Antidiabetic Activity (α-amylase inhibition)

Compound IC₅₀ (µg/mL) Reference
4a 82.23 [25]
4e 82.31 [25]
4g 78.13 [25]
4i 83.41 [25]

| Acarbose (Std.) | 75.11 |[25] |

Table 3: Representative Spectroscopic Data for a Tetrahydropyrimidine-2-thione Derivative Compound: 5-Ethoxycarbonyl-4,6-diphenyl-1,2,3,4-tetrahydropyrimidine-2-thione[14]

Spectroscopic Method Key Signals
IR (KBr, cm⁻¹) 3386 (NH), 1676 (C=O), 1567 (C=S)
¹H NMR (DMSO-d₆, δ ppm) 10.53 (s, 1H, NH); 9.80 (s, 1H, NH); 7.14-7.43 (m, 10H, Ar-H); 5.27 (s, 1H, H(4)); 3.71-3.79 (q, 2H, CH₂); 0.71-0.76 (t, 3H, CH₃)

| ¹³C NMR (DMSO-d₆, δ ppm) | 174.50, 164.92, 145.90, 143.02, 134.00, 129.16, 128.74, 128.70, 127.86, 127.74, 126.43, 101.77, 59.51, 54.09, 13.36 |

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to tetrahydropyrimidine compounds.

Biginelli_Mechanism Aldehyde Ar-CHO (Aldehyde) Iminium [Ar-CH=NH-CO-NH₂]⁺ (N-Acyliminium Ion) Aldehyde->Iminium + H⁺ Urea H₂N-(C=O)-NH₂ (Urea) Urea->Iminium + H⁺ Ketoester R-CO-CH₂-COOEt (β-Ketoester) Enol R-C(OH)=CH-COOEt (Ketoester Enol) Ketoester->Enol Tautomerization Adduct Open-Chain Adduct Iminium->Adduct Nucleophilic Addition Enol->Adduct Nucleophilic Addition Product Dihydropyrimidinone (THPM) Adduct->Product Cyclization & - H₂O

Caption: The proposed mechanism for the Biginelli reaction (Kappe, 1997).

Ectoine_Biosynthesis Asp Aspartate-semialdehyde DABA L-2,4-Diaminobutyric acid (DABA) Asp->DABA EctB (Transaminase) NAcDABA N-γ-acetyl-DABA DABA->NAcDABA EctA (Acetyltransferase) Ectoine Ectoine NAcDABA->Ectoine EctC (Synthase)

Caption: The enzymatic biosynthesis pathway of Ectoine in halophilic bacteria.

Biginelli_Workflow start Start reactants Combine Aldehyde, β-Ketoester, Urea/Thiourea, and Catalyst in Solvent start->reactants reflux Heat under Reflux (or Microwave Irradiation) reactants->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool Reaction Mixture monitor->cool Reaction Complete precipitate Pour into Ice Water to Precipitate Product cool->precipitate filter Filter and Wash Crude Solid precipitate->filter purify Purify by Recrystallization filter->purify end Pure Tetrahydropyrimidine purify->end

References

The Biological Potential of 2-Methylthio Pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine, a fundamental heterocyclic aromatic compound, forms the core structure of essential biomolecules, including the nucleobases uracil, cytosine, and thymine.[1][2] This prevalence in biological systems has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, leading to the development of a vast array of therapeutic agents.[3][4][5] Among the numerous modifications to this core, derivatives featuring a 2-methylthio (-SCH3) group have garnered significant attention. This substitution serves as a versatile chemical handle for further molecular elaboration and often imparts a diverse range of potent biological activities.[6] These derivatives have demonstrated significant promise as anticancer, antimicrobial, and anti-inflammatory agents, making them a focal point for contemporary drug discovery and development.[1][3][7][8]

This technical guide provides an in-depth overview of the biological potential of 2-methylthio pyrimidine derivatives, targeting researchers, scientists, and drug development professionals. It covers their synthesis, summarizes their biological activities with quantitative data, details key experimental protocols, and visualizes the underlying mechanisms of action.

Synthesis of 2-Methylthio Pyrimidine Derivatives

The synthesis of 2-methylthio pyrimidine derivatives can be achieved through several efficient routes. A common and straightforward method involves the S-alkylation of the corresponding pyrimidine-2-thione precursors.

One prevalent strategy is the alkylation of 1,2,3,4-tetrahydropyrimidine-2-thiones, which are themselves readily prepared via the Biginelli three-component reaction.[7] This involves reacting the thione with methyl iodide in the presence of a base like pyridine.[7] Another effective approach utilizes 2-chloropyrimidine precursors, where the chlorine atom at the C-2 position acts as an excellent leaving group, facilitating nucleophilic substitution with a methylthiolate source.[9] More complex multi-step syntheses, for instance, starting from diethyl malonate, have also been developed to yield specific substituted derivatives.[10]

Biological Activities and Efficacy

The 2-methylthio pyrimidine scaffold has been incorporated into molecules exhibiting a wide spectrum of pharmacological effects. The primary areas of interest include oncology, infectious diseases, and inflammation.

Anticancer Activity

2-Methylthio pyrimidine derivatives have emerged as a promising class of anticancer agents, primarily through their action as kinase inhibitors.[11] Structurally similar compounds are known to target the ATP-binding pocket of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases, which are critical regulators of cell proliferation, angiogenesis, and survival.[11] Inhibition of these pathways can lead to potent cytotoxic effects against a range of human cancer cell lines.[12][13]

Compound/Derivative ClassCell LineActivity MetricValueReference
7-Chloro-3-phenyl-5-(trifluoromethyl)[7][14]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)Melanoma (C32)IC5024.4 µM[12]
7-Chloro-3-phenyl-5-(trifluoromethyl)[7][14]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)Melanoma (A375)IC5025.4 µM[12]
7-Chloro-3-phenyl-5-(trifluoromethyl)[7][14]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)Prostate Cancer (DU145)IC50>100 µM[12]
7-Chloro-3-phenyl-5-(trifluoromethyl)[7][14]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)Breast Cancer (MCF-7/WT)IC5056.4 µM[12]
Thieno[2,3-d]pyrimidine with sulfa-doxine (14)Breast Cancer (MCF7)IC5022.12 µM[13]
Thieno[2,3-d]pyrimidine with sulfa-dimethoxazine (13)Breast Cancer (MCF7)IC5022.52 µM[13]
Thieno[2,3-d]pyrimidine with sulfanilamide (9)Breast Cancer (MCF7)IC5027.83 µM[13]

Table 1: Summary of Anticancer Activity of Selected 2-Thio/Methylthio Pyrimidine Derivatives.

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. 2-Methylthio pyrimidine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains of Staphylococcus aureus and Escherichia coli.[1][3] The introduction of benzylthio and benzimidazolylmethylthio moieties at the 2-position has proven particularly effective in enhancing antibacterial potency.[1]

CompoundOrganismActivity MetricValueReference
Compound 6c (3-nitrobenzyl substituent)S. aureus (multidrug-resistant)MIC125 µg/mL[1]
Compound 6m (benzimidazolyl substituent)S. aureus (multidrug-resistant)MIC500 µg/mL[1]
Compound 6m (benzimidazolyl substituent)E. coli (multidrug-resistant)MIC500 µg/mL[1]
Compound 12S. aureusMIC0.87 µM/mL[15]
Compound 5B. subtilisMIC0.96 µM/mL[15]

Table 2: Summary of Antimicrobial Activity of Selected 2-Methylthio Pyrimidine Derivatives.

Anti-inflammatory and Analgesic Activity

Several series of 2-methylthio-1,4-dihydropyrimidines have demonstrated significant analgesic and anti-inflammatory properties.[7][16] Their mechanism is believed to involve the inhibition of peripheral pain pathways, potentially by targeting prostaglandin synthesis.[7] This suggests an interaction with cyclooxygenase (COX) enzymes, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs).[7][16][17] Indeed, certain pyrimidine derivatives have shown high selectivity for COX-2, the isoform primarily involved in the inflammatory response, making them attractive candidates for developing safer anti-inflammatory agents with reduced gastrointestinal side effects.[18]

CompoundPhenyl Substituent at C4Analgesic Activity (% Inhibition)Reference
IIhp-dimethylaminophenyl70.32%[7]
IIkUnsubstituted58.45%[7]
IIlUnsubstituted50.68%[7]

Table 3: Analgesic Activity of 2-Methylthio-1,4-dihydropyrimidines in Acetic Acid-Induced Writhing Test (50 mg/kg dose).

Mechanisms of Action and Signaling Pathways

The diverse biological effects of 2-methylthio pyrimidine derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Kinase Inhibition in Cancer

A primary mechanism for the anticancer effects of these compounds is the inhibition of protein kinases.[11] The pyrimidine core can act as a scaffold that mimics the adenine of ATP, allowing it to bind to the hinge region of a kinase's active site. This competitive inhibition prevents the phosphorylation of downstream substrate proteins, thereby disrupting signaling cascades essential for cancer cell growth, proliferation, and angiogenesis.[6][11]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK Binds ADP ADP RTK->ADP Pathway Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Pathway Activates Derivative 2-Methylthio Pyrimidine Derivative Derivative->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Response Cell Proliferation, Angiogenesis, Survival Pathway->Response Leads to Inhibition INHIBITION

Caption: Hypothesized kinase inhibition by 2-methylthio pyrimidine derivatives.

Targeting Pyrimidine Biosynthesis

Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides for DNA and RNA synthesis. The de novo pyrimidine synthesis pathway is therefore a critical metabolic process for their growth.[19] This pathway involves a series of enzymatic steps, starting from simple precursors to form uridine monophosphate (UMP). Targeting key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), represents a valid strategy for anticancer and antiviral therapies.[19] The structural similarity of 2-methylthio pyrimidine derivatives to natural pyrimidines suggests they could act as inhibitors in this pathway.

G cluster_cytosol Cytosol cluster_mito Mitochondrion Glutamine Glutamine + Bicarbonate + Aspartate CAD CAD Enzyme Glutamine->CAD Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH DHODH Enzyme Dihydroorotate->DHODH UMPS UMPS Enzyme UMP UMP UMPS->UMP Orotate Orotate DHODH->Orotate Orotate->UMPS

Caption: The de novo pyrimidine biosynthesis pathway, a potential therapeutic target.

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating the biological potential of new chemical entities.

Protocol 1: General Synthesis of 2-Methylthio-1,4-dihydropyrimidines[7]
  • Reactant Preparation : Dissolve the precursor 1,2,3,4-tetrahydropyrimidine-2-thione (0.01 mol) and methyl iodide (0.011 mol) in methanol (20 mL) in a round-bottom flask.

  • Initial Reflux : Reflux the mixture for 2 hours.

  • Base Addition : Add pyridine (0.037 mol) to the reaction mixture and reflux for an additional 10 minutes.

  • Precipitation : After cooling to room temperature, pour the reaction mixture onto crushed ice (approx. 200 g) and stir for 5 minutes to precipitate the product.

  • Isolation : Filter the resulting solid, wash with cold water, and dry.

  • Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-methylthio-1,4-dihydropyrimidine derivative.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)[12][20]
  • Cell Seeding : Seed human cancer cells (e.g., MCF-7, A375) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (typically in a range from 0.1 to 100 µM) dissolved in DMSO (final DMSO concentration <0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

G start Start synthesis Synthesis & Purification start->synthesis invitro In Vitro Screening (e.g., MTT, MIC assays) synthesis->invitro hit_id Hit Identification (Potency & Selectivity) invitro->hit_id moa Mechanism of Action (e.g., Kinase Assay, Docking) hit_id->moa lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt invivo In Vivo Studies (Animal Models) moa->invivo moa->lead_opt invivo->lead_opt lead_opt->synthesis end Preclinical Candidate lead_opt->end

Caption: A typical workflow for the discovery and development of pyrimidine derivatives.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Compound Preparation : Prepare a stock solution of the test compound in DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation : Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)[7]
  • Animal Acclimatization : Use mice, housed in standard conditions, and allow them to acclimatize for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Grouping and Dosing : Divide the animals into groups (n=6-8). Administer the test compounds (e.g., 50 mg/kg), a standard drug (e.g., Ibuprofen), or the vehicle (control) intraperitoneally or orally.

  • Induction of Writhing : After a set period (e.g., 30 minutes post-treatment), inject 0.6% v/v acetic acid solution intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

  • Observation : Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes.

  • Data Analysis : Calculate the percentage of analgesic activity (inhibition) for each group using the formula: [(Wc - Wt) / Wc] * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Conclusion

2-Methylthio pyrimidine derivatives represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis and amenability to structural modification have allowed for the exploration of a vast chemical space, leading to the discovery of molecules with potent anticancer, antimicrobial, and anti-inflammatory activities. The data clearly indicates that these derivatives can effectively modulate key biological pathways, such as protein kinase signaling and microbial growth processes. The continued investigation into their structure-activity relationships and mechanisms of action holds immense promise for the development of next-generation therapeutic agents to address significant unmet medical needs.

References

Spectroscopic and Structural Elucidation of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related tetrahydropyrimidine and methylthio-substituted heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5Broad Singlet2HN-H (hydroiodide salt)
~3.5 - 3.7Triplet4H-CH₂-N-
~2.5Singlet3HS-CH₃
~1.9 - 2.1Quintet2H-CH₂-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~165C=N
~45-CH₂-N-
~20-CH₂-CH₂-CH₂-
~15S-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400Strong, BroadN-H Stretch (salt)
2900 - 3000MediumC-H Stretch (aliphatic)
1640 - 1670StrongC=N Stretch (amidine)
1400 - 1500MediumC-H Bend (aliphatic)
600 - 700MediumC-S Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
130[M]⁺ (of the free base)
129[M-H]⁺
83[M-SCH₃]⁺
47[SCH₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The choice of solvent is critical to avoid exchange of the N-H protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH₃, CH₂, CH).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of polar molecule.

  • Data Acquisition:

    • Introduce the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ (of the free base).

    • The mass range should be set to scan beyond the expected molecular weight.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the predicted spectroscopic data for the structural elucidation of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 2-(Methylthio)-1,4,5,6- tetrahydropyrimidine hydroiodide Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Spectroscopic_Data_Integration cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data Compound 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide H_NMR ¹H NMR: - N-H protons - Methylene protons - S-Methyl protons Compound->H_NMR C_NMR ¹³C NMR: - Amidine carbon - Methylene carbons - S-Methyl carbon Compound->C_NMR IR_Data Functional Groups: - N-H (salt) - C=N (amidine) - C-H (aliphatic) - C-S Compound->IR_Data MS_Data Molecular Weight & Fragmentation: - Molecular Ion (free base) - Fragment Ions Compound->MS_Data Structure Confirmed Structure H_NMR->Structure C_NMR->Structure IR_Data->Structure MS_Data->Structure

The Multifaceted Mechanisms of Tetrahydropyrimidine-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydropyrimidine-based compounds represent a structurally diverse class of molecules with a wide array of biological activities and mechanisms of action. This technical guide provides an in-depth exploration of the core mechanisms of these compounds, categorized into two main classes: the naturally occurring compatible solutes, exemplified by Ectoine, and the pharmacologically active synthetic derivatives, which include anticancer agents, anthelmintics, and calcium channel blockers. This guide incorporates quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for the scientific community.

Ectoine and Compatible Solutes: The Biophysical Mechanism of "Preferential Hydration"

Ectoine (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid) is a natural cyclic tetrahydropyrimidine derivative produced by extremophilic microorganisms to survive in harsh environments with high salinity or extreme temperatures.[1][2] Unlike classical drugs that bind to specific protein targets, Ectoine's primary mechanism of action is biophysical, revolving around its profound influence on the properties of water.[1]

This mechanism, known as "preferential exclusion" or "preferential hydration," is driven by the strong water-binding capacity of Ectoine.[1][3][4] Ectoine molecules organize water molecules around them, forming stable "Ectoine-Hydro-Complexes."[5] These complexes are excluded from the immediate surface of biomolecules like proteins and lipid membranes. This exclusion leads to a preferential hydration of the biomolecules themselves, essentially strengthening the water shell that surrounds them.[1][3] This enhanced hydration layer stabilizes the native conformation of proteins and increases the fluidity of cell membranes, protecting them from stress-induced damage, denaturation, or aggregation.[4][5][6]

Indirect Modulation of Cellular Signaling Pathways

While Ectoine does not directly target signaling proteins in a lock-and-key fashion, its stabilizing effect on the cellular environment can indirectly modulate signaling cascades. A key example is its role in protecting skin cells from UVA-induced damage. Ectoine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. This activation is mediated through several upstream kinases, including p38, protein kinase B (AKT), protein kinase C (PKC), and casein kinase II (CKII).[7] The activated Nrf2 pathway upregulates the expression of antioxidant proteins. Concurrently, by mitigating oxidative stress, Ectoine suppresses the UVA-induced expression of pro-opiomelanocortin (POMC) and its downstream product, α-melanocyte-stimulating hormone (α-MSH), which in turn downregulates the key enzymes in melanin synthesis.[7][8]

Signaling Pathway: Ectoine's Indirect Activation of the Nrf2 Antioxidant Pathway

Ectoine_Nrf2_Pathway cluster_stress Cellular Stress cluster_ectoine Protective Mechanism cluster_upstream Upstream Kinases cluster_nrf2 Nrf2 Pathway UVA UVA p38 p38 UVA->p38 Activates AKT AKT UVA->AKT Activates PKC PKC UVA->PKC Activates CKII CKII UVA->CKII Activates Ectoine Ectoine Water Water Shell Stabilization Ectoine->Water Preferential Hydration Water->p38 Protects & Modulates Water->AKT Protects & Modulates Water->PKC Protects & Modulates Water->CKII Protects & Modulates Nrf2 Nrf2 p38->Nrf2 Phosphorylates AKT->Nrf2 Phosphorylates PKC->Nrf2 Phosphorylates CKII->Nrf2 Phosphorylates Keap1 Keap1 Keap1->Nrf2 Inhibits Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus & Binds Antioxidants Antioxidant Proteins (HO-1, NQO-1) ARE->Antioxidants Induces Transcription

Caption: Ectoine indirectly activates the Nrf2 antioxidant pathway.

Quantitative Data on Ectoine's Biophysical Effects

The biophysical nature of Ectoine's action means that its effects are often quantified by measuring changes in the physical properties of membranes and proteins rather than by classical binding affinities.

ParameterCompoundSystemValueReference(s)
Membrane Protection EctoineSurfactant-stressed human erythrocytesReduction of cell lysis[9]
Membrane Fluidity EctoineLipid bilayersIncreased mobility of lipid head groups[10][11]
Protein Stability Ectoine, HydroxyectoineImmobilized Horseradish Peroxidase (HRP)Preserved activity of dried protein for >24h[12]
Water Regulation EctoineHuman Skin40% reduction of surfactant-induced transepidermal water loss[13]
Experimental Protocol: Measurement of Membrane Fluidity by Fluorescence Anisotropy

This method assesses the fluidity of cell membranes by measuring the rotational freedom of a fluorescent probe embedded within the lipid bilayer.

1. Principle: The fluorescent probe, 1,6-diphenyl-1,3,5-hexatriene (DPH), is incorporated into the hydrophobic core of the cell membrane. The membrane's fluidity affects the rotational motion of DPH. This motion is measured as fluorescence anisotropy (r). A lower anisotropy value indicates higher rotational freedom and thus higher membrane fluidity.[11]

2. Materials:

  • Cell suspension (e.g., halophilic bacteria)

  • Fluorescent probe: 1,6-diphenyl-1,3,5-hexatriene (DPH)

  • Solvent for probe (e.g., tetrahydrofuran or DMSO)

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Spectrofluorometer with polarizing filters

3. Procedure:

  • Cell Preparation: Harvest cells and wash them with the appropriate buffer to remove any interfering substances. Resuspend the cells to a known concentration (e.g., 10^6 cells/mL).

  • Probe Labeling: Prepare a stock solution of DPH (e.g., 2 mM in THF). Add the DPH stock solution to the cell suspension to a final concentration of ~1 µM.

  • Incubation: Incubate the cell suspension with the DPH probe in the dark at a specific temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes) to allow the probe to incorporate into the cell membranes.

  • Washing: Centrifuge the labeled cells to pellet them and remove the supernatant containing unincorporated probe. Wash the cells with buffer and resuspend them in the same buffer.

  • Anisotropy Measurement:

    • Transfer the labeled cell suspension to a cuvette.

    • Place the cuvette in the spectrofluorometer's temperature-controlled sample holder.

    • Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the intensities with the excitation polarizer horizontal and the emission polarizer vertical (I_HV) and horizontal (I_HH).

  • Calculation: Calculate the fluorescence anisotropy (r) using the formula:

    • r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Where G is the grating correction factor, calculated as G = I_HV / I_HH.

7. Data Interpretation: Compare the anisotropy values of cells treated with Ectoine to untreated control cells under various stress conditions (e.g., osmotic shock, temperature change). A decrease in 'r' in the presence of Ectoine indicates an increase in membrane fluidity.[11][14]

Synthetic Tetrahydropyrimidines: Targeted Pharmacological Action

In contrast to Ectoine, a vast number of synthetic tetrahydropyrimidine derivatives have been developed that act on specific molecular targets, leading to a range of therapeutic effects. These compounds are often synthesized via the Biginelli reaction and include anticancer, anthelmintic, and cardiovascular agents.[15]

Monastrol: Allosteric Inhibition of a Mitotic Kinesin

Monastrol is a cell-permeable small molecule that specifically inhibits Eg5 (also known as KSP or Kinesin-5), a motor protein essential for forming and maintaining the bipolar mitotic spindle during cell division.[3][4] Its inhibition of Eg5 leads to mitotic arrest and the formation of characteristic monoastral spindles, making Eg5 an attractive target for cancer therapy.[2]

The mechanism of action is allosteric inhibition.[16] Monastrol binds to a novel, induced-fit pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites.[4][16] This binding event does not prevent ATP or microtubule binding but inhibits the microtubule-stimulated release of ADP from the active site.[3][16] By stabilizing an aberrant Eg5-ADP complex, monastrol slows product release, which is a rate-limiting step in the ATPase cycle, thereby inhibiting the motor's activity and its ability to generate force.[2][3]

Logical Workflow: Monastrol's Inhibition of the Eg5 ATPase Cycle

Monastrol_Eg5_Inhibition Eg5_MT Eg5-MT Eg5_MT_ATP Eg5-MT-ATP Eg5_MT->Eg5_MT_ATP + ATP Eg5_MT_ADP_Pi Eg5-MT-ADP-Pi Eg5_MT_ATP->Eg5_MT_ADP_Pi ATP Hydrolysis Eg5_ADP_Pi Eg5-ADP-Pi Eg5_MT_ADP_Pi->Eg5_ADP_Pi - MT Eg5_ADP Eg5-ADP Eg5_ADP_Pi->Eg5_ADP - Pi Eg5_ADP->Eg5_MT + MT - ADP Monastrol Monastrol Eg5_ADP->Monastrol Inhibited_Complex Eg5-ADP-Monastrol (Inhibited State) Eg5_ADP->Inhibited_Complex Monastrol->Inhibited_Complex Binds Inhibited_Complex->Eg5_MT Slowed ADP Release

Caption: Monastrol allosterically inhibits Eg5 by slowing ADP release.

Quantitative Data for Synthetic Tetrahydropyrimidine Derivatives
ClassCompoundTargetParameterValueReference(s)
Anticancer (S)-MonastrolHuman Eg5 KinesinIC50 (basal ATPase)~100 µM[2]
(S)-MonastrolHuman Eg5 KinesinKd,app (from ATPase)5-15 µM[5]
Anthelmintic PyrantelNematode nAChRsEC50 (levamisole subtype)~10 µM[17]
PyrantelMammalian Muscle nAChRKd,app (open-channel block)8 µM[18]
Ca²⁺ Channel Blocker Compound 6aL-type Ca²⁺ ChannelKi (docking study)23.73 µM[19]
Experimental Protocol: Eg5 Microtubule-Stimulated ATPase Activity Assay

This is a continuous enzyme-coupled assay used to measure the rate of ATP hydrolysis by Eg5 in the presence of microtubules.

1. Principle: The hydrolysis of ATP to ADP by Eg5 is coupled to the oxidation of NADH by two enzymes: pyruvate kinase (PK) and lactate dehydrogenase (LDH). PK converts phosphoenolpyruvate (PEP) and the ADP produced by Eg5 into pyruvate and ATP. LDH then reduces the pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of ATP hydrolysis is directly proportional to the rate of NADH oxidation, which can be monitored by the decrease in absorbance at 340 nm.[20]

2. Materials:

  • Purified Eg5 motor domain protein

  • Taxol-stabilized microtubules

  • ATPase buffer (e.g., 25 mM ACES, pH 6.9, 2 mM Mg-acetate, 2 mM EGTA, 1 mM DTT)

  • ATP solution

  • Coupling enzyme mixture: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

  • Tetrahydropyrimidine compound (e.g., Monastrol) dissolved in DMSO

  • UV-Vis spectrophotometer capable of reading at 340 nm

3. Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing ATPase buffer, the coupling enzyme mixture (e.g., 2 mM PEP, 0.25 mM NADH, ~35 µg/mL PK, ~18 µg/mL LDH), microtubules (e.g., 1 µM), and the Eg5 protein (e.g., 40 nM).

  • Inhibitor Addition: For inhibition studies, add the desired concentration of Monastrol (or vehicle control, e.g., DMSO) to the reaction mixture and incubate for a few minutes.

  • Initiation of Reaction: Initiate the reaction by adding a saturating concentration of ATP (e.g., 2 mM).

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

  • Rate Calculation: Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹). This rate is equivalent to the ATPase rate of Eg5.

  • IC50 Determination: To determine the IC50 value, perform the assay with a range of inhibitor concentrations. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Pyrantel: A Nicotinic Acetylcholine Receptor Agonist

Pyrantel is a widely used anthelmintic drug effective against various intestinal nematodes.[6] Its mechanism of action involves targeting the neuromuscular system of the parasites.[1] Pyrantel is a selective agonist for the nicotinic acetylcholine receptors (nAChRs) on the somatic muscle cells of nematodes.[17]

Binding of pyrantel to these receptors opens non-selective cation channels, leading to a persistent depolarization of the muscle membrane.[6][15] This sustained depolarization causes an irreversible spastic paralysis in the worms. Unable to maintain their position in the host's gastrointestinal tract, the paralyzed worms are expelled by normal peristalsis.[1][6] The selectivity of pyrantel arises from its higher potency at nematode nAChRs compared to mammalian host receptors, where it acts as a low-efficacy partial agonist and an open-channel blocker.[18][21]

Tetrahydropyrimidine-based Calcium Channel Blockers

Certain synthetic tetrahydropyrimidine derivatives have been identified as modulators of voltage-gated calcium channels, particularly the L-type calcium channels.[19][22] These channels are crucial for regulating calcium influx into cells, which triggers contraction in vascular smooth muscle and cardiac muscle.[23] By blocking these channels, tetrahydropyrimidine derivatives inhibit calcium influx, leading to vasodilation and a reduction in cardiac contractility.[23][24] This mechanism is analogous to that of the well-known dihydropyridine class of calcium channel blockers (e.g., nifedipine), making these tetrahydropyrimidine compounds promising leads for the development of new cardiovascular drugs for conditions like hypertension and angina.[19][25] The modulation (agonist versus antagonist activity) can be dependent on the specific stereochemistry at the C4 position of the tetrahydropyrimidine ring.[26]

Experimental Protocol: Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Currents

This electrophysiological technique allows for the direct measurement of ion channel activity across the entire membrane of a single cell.

1. Principle: A glass micropipette with a very small tip is sealed onto the membrane of a cell (e.g., a vascular smooth muscle cell from the A7r5 cell line, which primarily expresses L-type Ca²⁺ channels).[19] A brief suction ruptures the membrane patch, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm. This "whole-cell" configuration allows the experimenter to control the membrane potential (voltage-clamp) and record the ionic currents that flow across the cell membrane in response to specific voltage steps.[27][28][29]

2. Materials:

  • Cell culture (e.g., A7r5 cells)

  • Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system)

  • Glass capillaries for pulling pipettes

  • External (bath) solution (containing Ba²⁺ or Ca²⁺ as the charge carrier, and blockers for Na⁺ and K⁺ channels)

  • Internal (pipette) solution (containing a Cs⁺-based salt to block K⁺ channels, a Ca²⁺ buffer like EGTA, and ATP/GTP)

  • Tetrahydropyrimidine compound to be tested

3. Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Preparation: Plate cells on coverslips suitable for microscopy. Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Seal Formation: Under visual guidance, carefully lower the micropipette onto a single, healthy-looking cell. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

  • Voltage Protocol and Recording:

    • Hold the cell membrane at a negative potential where Ca²⁺ channels are closed (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to activate the voltage-gated Ca²⁺ channels.

    • Record the resulting inward currents. The peak amplitude of this current at each voltage step is measured.

  • Drug Application: After obtaining a stable baseline recording, perfuse the bath with the external solution containing the tetrahydropyrimidine compound at a known concentration.

  • Post-Drug Recording: Repeat the voltage-step protocol to record the Ca²⁺ currents in the presence of the compound.

  • Data Analysis: Compare the peak current amplitudes before and after drug application. A reduction in current indicates a blocking effect. Construct a current-voltage (I-V) plot to visualize the effect of the compound across a range of potentials. Calculate the percentage of inhibition at each concentration to determine the IC50.

Experimental Workflow: Whole-Cell Patch-Clamp for Ca²⁺ Channel Blockade

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis Prep_Pipette Pull & Fill Micropipette Approach Approach Cell with Micropipette Prep_Pipette->Approach Prep_Cells Plate Cells on Coverslip Prep_Cells->Approach GigaSeal Form Gigaseal (>1 GΩ) Approach->GigaSeal WholeCell Rupture Membrane (Whole-Cell Mode) GigaSeal->WholeCell Baseline Record Baseline Ca²⁺ Currents (Voltage Steps) WholeCell->Baseline ApplyDrug Perfuse with THPM Compound Baseline->ApplyDrug PostDrug Record Ca²⁺ Currents in Presence of Drug ApplyDrug->PostDrug Compare Compare Peak Current Amplitudes PostDrug->Compare IV_Plot Construct I-V Plot Compare->IV_Plot IC50 Calculate % Inhibition & Determine IC₅₀ IV_Plot->IC50

Caption: Workflow for assessing Ca²⁺ channel blockade using patch-clamp.

References

Unveiling the Pharmacological Potential of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide, a heterocyclic organic compound, has emerged as a molecule of interest within the scientific community. This technical guide provides a comprehensive overview of its known pharmacological activities, supported by available preclinical data. The document delves into the experimental methodologies employed to elucidate its biological effects and presents quantitative data in a structured format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Introduction

This compound is a derivative of tetrahydropyrimidine, characterized by a methylthio group attached to the second carbon of the heterocyclic ring. Its chemical structure suggests potential interactions with various biological targets, prompting investigations into its pharmacological profile. This document synthesizes the current knowledge on this compound, focusing on its potential as a modulator of cellular signaling pathways and its implications for drug discovery and development.

Chemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its biological activity and for designing further studies.

PropertyValueReference
Molecular FormulaC5H11IN2S
Molecular Weight258.12 g/mol
IUPAC Name2-(methylthio)-1,4,5,6-tetrahydropyrimidine;hydroiodide
Physical StateSolid
Melting Point168-172 °C
SolubilityInformation not readily available
CAS Number56735-91-0

Known Pharmacological Activities

Currently, publicly accessible, peer-reviewed literature detailing specific pharmacological activities of this compound is limited. The compound is primarily available through chemical suppliers for research purposes. The absence of extensive biological studies necessitates a focus on its potential activities based on its structural similarity to other known pharmacologically active tetrahydropyrimidine derivatives.

Postulated Mechanisms and Signaling Pathways

Based on the core tetrahydropyrimidine scaffold, several potential mechanisms of action can be hypothesized. Tetrahydropyrimidine derivatives are known to interact with a variety of receptors and enzymes. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound with this structural motif.

hypothetical_pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Ligand 2-MTTP (Hypothetical) Ligand->Receptor Effector Adenylyl Cyclase G_Protein->Effector Second_Messenger cAMP Effector->Second_Messenger Downstream_Kinase PKA Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response (e.g., Gene Expression) Downstream_Kinase->Cellular_Response

Hypothetical GPCR signaling pathway for 2-MTTP.

Suggested Experimental Protocols for Future Investigation

To elucidate the pharmacological profile of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy for initial screening and characterization.

In Vitro Screening Workflow

experimental_workflow Start Compound Acquisition Receptor_Binding Receptor Binding Assays (e.g., Radioligand Binding) Start->Receptor_Binding Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase Panel) Start->Enzyme_Assay Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Receptor_Binding->Cell_Viability Enzyme_Assay->Cell_Viability Functional_Assay Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) Cell_Viability->Functional_Assay Hit_Identification Hit Identification & Prioritization Functional_Assay->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Proposed in vitro screening workflow.
Detailed Methodologies for Key Experiments

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of the compound to a panel of known receptors.

    • Protocol:

      • Prepare cell membranes expressing the target receptor.

      • Incubate the membranes with a radiolabeled ligand of known affinity in the presence of varying concentrations of this compound.

      • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using a scintillation counter.

      • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

  • Cell Viability Assays (MTT Assay):

    • Objective: To assess the cytotoxic or cytostatic effects of the compound on various cell lines.

    • Protocol:

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of the test compound for 24-72 hours.

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

      • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate the percentage of cell viability relative to untreated controls.

Future Directions and Conclusion

The pharmacological potential of this compound remains largely unexplored. The structural motifs present in the molecule suggest that it may interact with various biological targets, warranting further investigation. The experimental workflows and methodologies outlined in this guide provide a roadmap for future research endeavors. Systematic in vitro and subsequent in vivo studies are essential to uncover the therapeutic potential of this compound and to determine its safety and efficacy profile. As new data emerges, this technical guide will be updated to reflect the evolving understanding of the pharmacological activities of this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide, a valuable intermediate in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of a cyclic thiourea, 1,4,5,6-tetrahydropyrimidine-2-thione, from 1,3-diaminopropane and carbon disulfide. This intermediate subsequently undergoes S-methylation using methyl iodide to yield the target compound. This protocol offers detailed methodologies, a summary of reagents and expected products, and a visual workflow to ensure clarity and reproducibility in the laboratory setting.

Introduction

Tetrahydropyrimidine derivatives are a class of heterocyclic compounds that form the core structure of various pharmacologically active agents. The introduction of a methylthio group at the 2-position provides a versatile handle for further chemical modifications, making this compound a key building block in the synthesis of novel therapeutic candidates. The following protocol is based on established chemical transformations for the formation of cyclic thioureas and their subsequent alkylation.

Data Presentation

Table 1: Summary of Reactants and Products

StepReactantMolar Mass ( g/mol )AmountMolesProductMolar Mass ( g/mol )Theoretical Yield (g)
11,3-Diaminopropane74.13130 g1.751,4,5,6-Tetrahydropyrimidine-2-thione116.19203.33
1Carbon Disulfide76.14121 mL (152.5 g)2.00
21,4,5,6-Tetrahydropyrimidine-2-thione116.1910.0 g0.086This compound258.1122.20
2Methyl Iodide141.945.9 mL (13.4 g)0.094

Note: The yield for Step 1 is based on the stoichiometry of the reaction and does not account for practical losses. The amounts for Step 2 are provided as a representative scale.

Experimental Protocols

Step 1: Synthesis of 1,4,5,6-Tetrahydropyrimidine-2-thione

This procedure is adapted from a well-established method for the synthesis of cyclic thioureas.[1]

Materials:

  • 1,3-Diaminopropane (130 g, 1.75 mol)

  • Carbon Disulfide (121 mL)

  • Ethanol (95%, 300 mL)

  • Water (300 mL)

  • Concentrated Hydrochloric Acid (15 mL)

  • Acetone (for washing)

  • 2 L Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a 2 L round-bottom flask, combine 130 g of 1,3-diaminopropane, 300 mL of 95% ethanol, and 300 mL of water.

  • Attach an efficient reflux condenser to the flask. Place 121 mL of carbon disulfide in a separatory funnel and attach it to the top of the condenser.

  • Add approximately 15-20 mL of the carbon disulfide to the flask and shake to mix the contents. A vigorous exothermic reaction should commence. Cooling of the flask may be necessary.

  • Once the reaction has started, place the flask in a water bath heated to 60°C. Add the remaining carbon disulfide dropwise at a rate that maintains a gentle reflux. This addition should take approximately 2 hours.

  • After the addition is complete, raise the temperature of the heating bath to 100°C and allow the mixture to reflux for an additional hour.

  • Add 15 mL of concentrated hydrochloric acid to the reaction mixture and continue to reflux for 9-10 hours.

  • Cool the mixture in an ice bath. The product will precipitate as a solid.

  • Collect the solid product by suction filtration using a Büchner funnel.

  • Wash the collected solid with 200-300 mL of cold acetone.

  • Dry the product to obtain 1,4,5,6-tetrahydropyrimidine-2-thione as white crystals.

Step 2: Synthesis of this compound

This S-methylation procedure is a common method for the alkylation of thioureas.[2]

Materials:

  • 1,4,5,6-Tetrahydropyrimidine-2-thione (10.0 g, 0.086 mol)

  • Methyl Iodide (5.9 mL, 0.094 mol)

  • Methanol (100 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 10.0 g of 1,4,5,6-tetrahydropyrimidine-2-thione in 100 mL of methanol.

  • Add 5.9 mL of methyl iodide to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, if necessary.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Formation of Cyclic Thiourea cluster_step2 Step 2: S-Methylation A1 1,3-Diaminopropane R1 Reaction Mixture (Exothermic Reaction) A1->R1 Combine & Initiate A2 Carbon Disulfide A2->R1 Combine & Initiate A3 Ethanol/Water A3->R1 Combine & Initiate R2 Reflux with HCl R1->R2 Heat & Add HCl P1 1,4,5,6-Tetrahydropyrimidine-2-thione R2->P1 Cool & Isolate B1 1,4,5,6-Tetrahydropyrimidine-2-thione P1->B1 R3 Reflux B1->R3 Combine & Heat B2 Methyl Iodide B2->R3 Combine & Heat B3 Methanol B3->R3 Combine & Heat P2 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide R3->P2 Evaporate Solvent

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Tetrahydropyrimidine Precursors via the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893, is a one-pot, three-component condensation reaction that has become a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs (DHPMs).[1][2][3] These compounds serve as crucial precursors to tetrahydropyrimidines, a class of molecules with significant pharmacological interest due to their diverse biological activities, including antihypertensive, antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][4][5] The operational simplicity, use of readily available starting materials, and the ability to generate molecular diversity make the Biginelli reaction a powerful tool in medicinal chemistry and drug discovery.[3][5]

This document provides detailed application notes on the Biginelli reaction for synthesizing tetrahydropyrimidine precursors, including proposed reaction mechanisms, a comparative summary of various catalytic systems, and detailed experimental protocols.

Reaction Mechanism

The precise mechanism of the Biginelli reaction has been a subject of discussion, with three primary pathways proposed: the iminium, enamine, and Knoevenagel routes.[4][5][6] The most widely accepted mechanism, particularly under acidic catalysis, proceeds through an N-acyliminium ion intermediate.[7]

The key steps are as follows:

  • Aldehyde-Urea Condensation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate.[7]

  • Nucleophilic Attack: The β-ketoester attacks the iminium ion.

  • Cyclization and Dehydration: Subsequent cyclization and dehydration yield the final dihydropyrimidine product.[2]

A diagram illustrating the proposed iminium pathway is provided below.

Biginelli_Mechanism RCHO Aldehyde (R-CHO) Iminium N-Acyliminium Ion RCHO->Iminium Urea Urea/Thiourea Urea->Iminium Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct Iminium->Adduct Iminium->Adduct DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM - H2O Adduct->DHPM Catalyst Acid Catalyst (H+) Catalyst->Iminium

Caption: Proposed reaction mechanism for the Biginelli synthesis via the iminium pathway.

Catalytic Systems and Reaction Conditions

The classical Biginelli reaction often suffers from low yields, particularly with sterically hindered or aliphatic aldehydes.[3] To address this, a wide array of catalysts and modified reaction conditions have been developed to improve reaction rates and product yields. These include Lewis acids, Brønsted acids, heterogeneous catalysts, and organocatalysts.[8] Furthermore, alternative energy sources such as microwave irradiation and ultrasound have been employed to accelerate the reaction.[1]

Summary of Catalytic Systems

The following table summarizes the performance of various catalysts in the Biginelli reaction for the synthesis of dihydropyrimidinones.

CatalystAldehydeβ-Dicarbonyl CompoundUrea/ThioureaSolventTemp (°C)Time (h)Yield (%)Reference
HCl BenzaldehydeEthyl acetoacetateUreaEthanolReflux1840-60Classical
p-Toluenesulfonic acid Substituted Aldehydes6-substituted-4-hydroxy coumarinUrea/ThioureaEthanolReflux4-680-92[1]
Strontium chloride hexahydrate Various AldehydesIsopropyl acetoacetateUrea/ThioureaEthanolReflux5-775-90[1]
DABCO Various AldehydesEthyl benzoylacetateThioureaEthanolReflux2-485-95[9]
Co(HSO₄)₂ Various AldehydesBenzyl 3-oxobutanoateUrea-1000.5-188-96[1]
CuCl₂·2H₂O Pyrazolopyrimidinone based aldehydes-Urea---Good[1]
Ceric Ammonium Nitrate (CAN) 2-chlorobenzaldehydeEthyl acetoacetate1-(5-methylisoxazol-3-yl)-3-phenyl thioureasMethanol80380-90[1]
BPHCSF Nanostructure Diverse Aldehydes3-oxo-N-(4-phenylthiazol-2-yl)-butanamideUreaEthanol600.25-0.590-98[10]
None (Solvent-free) Various Aromatic Aldehydes1,3-dicarbonyl compoundsUrea/Thiourea-100-1202-434-72[11]

Experimental Protocols

Below are detailed protocols for representative Biginelli reactions employing different catalytic systems.

Protocol 1: DABCO-Catalyzed Synthesis of Tetrahydropyrimidine Derivatives

This protocol describes a highly efficient synthesis using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst.[9]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl benzoylacetate (1 mmol)

  • Thiourea (1 mmol)

  • DABCO (0.1 mmol)

  • Ethanol (15 mL)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl benzoylacetate (1 mmol), thiourea (1 mmol), and DABCO (0.1 mmol).

  • Add 15 mL of ethanol to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a water-ethanol (1:1) eluent.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Filter the resulting solid precipitate and wash it with cold water and ethanol.

  • Dry the solid and recrystallize from ethanol to obtain the pure tetrahydropyrimidine derivative.

Protocol 2: Solvent-Free Synthesis of Dihydropyrimidinones

This protocol outlines a green chemistry approach that avoids the use of solvents.[11]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

Procedure:

  • Combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in a flask.

  • Heat the mixture in a preheated oil bath at 100-120 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a small amount of cold ethanol to the solidified mass and stir.

  • Filter the solid product, wash with cold ethanol, and dry.

  • Recrystallize from ethanol to afford the pure dihydropyrimidinone.

General Experimental Workflow

The general workflow for a typical Biginelli reaction, from setup to product isolation, is depicted in the following diagram.

Biginelli_Workflow Start Start Setup Reaction Setup: Combine aldehyde, β-ketoester, urea/thiourea, and catalyst in a suitable solvent (or solvent-free). Start->Setup Reaction Heating & Stirring: Heat the mixture to the desired temperature (e.g., reflux) with stirring. Setup->Reaction Monitoring Reaction Monitoring: Track the progress of the reaction using Thin-Layer Chromatography (TLC). Reaction->Monitoring Workup Workup & Isolation: Cool the reaction mixture, filter the precipitate, and wash with a suitable solvent. Monitoring->Workup Purification Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol). Workup->Purification Characterization Product Characterization: Confirm the structure and purity using spectroscopic methods (NMR, IR, MS). Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Biginelli reaction.

Conclusion

The Biginelli reaction remains a highly relevant and versatile method for the synthesis of tetrahydropyrimidine precursors. The continuous development of new catalysts and reaction conditions, including green and solvent-free approaches, has significantly enhanced the efficiency and applicability of this classic multicomponent reaction. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of biologically active heterocyclic compounds.

References

Application Notes and Protocols: Alkylation of Tetrahydropyrimidine-2-thiones with Methyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of tetrahydropyrimidine-2-thiones is a significant chemical transformation in medicinal chemistry and drug development. The introduction of an alkyl group, particularly a methyl group, onto the sulfur atom of the thiourea moiety can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and ability to interact with biological targets. This S-methylation reaction is a key step in the synthesis of a variety of biologically active molecules. The resulting 2-(methylthio)-1,4,5,6-tetrahydropyrimidine derivatives are important intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their potential as therapeutic agents.

This document provides detailed application notes and experimental protocols for the S-alkylation of tetrahydropyrimidine-2-thiones using methyl iodide.

Reaction Principle

The alkylation of tetrahydropyrimidine-2-thione with methyl iodide is a nucleophilic substitution reaction. The sulfur atom of the thione group, being a soft nucleophile, readily attacks the electrophilic methyl group of methyl iodide. The reaction typically proceeds to selectively form the S-methylated product, which is an isothiouronium salt, specifically 2-(methylthio)-1,4,5,6-tetrahydropyrimidine hydriodide. The reaction is often carried out in a polar solvent, such as an alcohol, and may be facilitated by the presence of a base to neutralize the hydroiodic acid formed as a byproduct.

Data Presentation

The following table summarizes the key quantitative data for the S-methylation of a substituted dihydropyrimidine-2-thione with methyl iodide, which serves as a relevant analogue to the target reaction.

Starting MaterialProductReagents & ConditionsYield (%)Melting Point (°C)Reference
Ethyl 6-methyl-4-phenyl-1,2,3,4-tetrahydropyrimidine-2-thioneEthyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylateMethyl iodide, Pyridine, Methanol, Reflux82.10160-162[1]

Experimental Protocols

This section provides a detailed protocol for the S-methylation of tetrahydropyrimidine-2-thiones with methyl iodide, based on established procedures for analogous cyclic thioureas and dihydropyrimidine-2-thiones.[1][2]

Protocol 1: S-Methylation of Tetrahydropyrimidine-2-thione in the Presence of a Base

This protocol is adapted from the S-methylation of substituted 1,2,3,4-tetrahydropyrimidine-2-thiones.[1]

Materials:

  • Substituted or unsubstituted tetrahydropyrimidine-2-thione (1.0 eq)

  • Methyl iodide (1.1 eq)

  • Pyridine (catalytic amount to 3.7 eq)

  • Methanol

  • Crushed ice

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round bottom flask, dissolve the tetrahydropyrimidine-2-thione (1.0 eq) in methanol.

  • Add methyl iodide (1.1 eq) to the solution.

  • Reflux the reaction mixture for 2 hours.

  • Add pyridine to the reaction mixture and continue to reflux for an additional 10 minutes.

  • After cooling the reaction mixture to room temperature, pour it onto crushed ice with stirring.

  • Stir the mixture for 5 minutes to allow for complete precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the product with cold water and dry it.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Direct S-Methylation in an Alcohol Solvent

This protocol is based on the reaction of thiourea with methyl iodide.[2]

Materials:

  • Tetrahydropyrimidine-2-thione (1.0 eq)

  • Methyl iodide (1.0-1.2 eq)

  • Ethanol (or other suitable alcohol)

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the tetrahydropyrimidine-2-thione (1.0 eq) in ethanol in a round bottom flask.

  • Add methyl iodide (1.0-1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the product, 2-(methylthio)-1,4,5,6-tetrahydropyrimidine hydriodide, may precipitate from the solution upon cooling.

  • If the product precipitates, it can be collected by filtration, washed with a small amount of cold ethanol, and dried.

  • If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator to yield the solid product.

  • The crude product can be purified by recrystallization.

Visualizations

Reaction Scheme:

Reaction_Scheme reactant1 Tetrahydropyrimidine-2-thione product 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine Hydriodide reactant1->product Solvent (e.g., Methanol) Base (e.g., Pyridine, optional) reactant2 Methyl Iodide (CH3I) reactant2->product

Caption: General reaction scheme for the S-methylation of tetrahydropyrimidine-2-thione.

Experimental Workflow:

Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification dissolve Dissolve Tetrahydropyrimidine-2-thione in Solvent add_meI Add Methyl Iodide dissolve->add_meI add_base Add Base (optional) add_meI->add_base reflux Reflux Reaction Mixture add_base->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Product (e.g., with ice water) cool->precipitate filtrate Filter and Collect Solid precipitate->filtrate wash_dry Wash and Dry Product filtrate->wash_dry recrystallize Recrystallization wash_dry->recrystallize

Caption: A typical experimental workflow for the alkylation reaction.

References

Application Notes and Protocols for the Purification of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide, a key intermediate in various synthetic applications. The following sections outline recrystallization and column chromatography techniques to achieve high purity of the target compound.

Comparative Data of Purification Techniques

To facilitate the selection of the most appropriate purification method, the following table summarizes the expected outcomes for each technique. The data presented is based on typical results for compounds of similar structure and properties.

ParameterRecrystallizationFlash Column Chromatography
Purity Achieved >98%>99%
Typical Yield 75-90%60-80%
Solvent Consumption ModerateHigh
Time Requirement 4-6 hours (plus cooling time)2-3 hours
Scalability Good for large quantitiesSuitable for small to medium scale
Primary Impurities Removed Unreacted starting materials, soluble byproductsClosely related structural analogs, colored impurities

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a robust method for the purification of crystalline solids. The selection of an appropriate solvent system is critical for achieving high purity and yield. For this compound, a polar protic solvent like ethanol or a solvent pair system is recommended.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone). A suitable solvent will dissolve the compound when hot but not when cold. For this compound, ethanol is a good starting point. If the compound is too soluble in hot ethanol, a solvent pair like ethanol/water can be used.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (e.g., silica gel) and a mobile phase to separate components of a mixture based on their polarity.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., Dichloromethane/Methanol gradient)

  • Compressed air or nitrogen source

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% Dichloromethane). Pour the slurry into the column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent, collecting fractions in test tubes. The flow rate can be increased by applying gentle pressure with compressed air or nitrogen.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent, such as methanol (e.g., starting with 100% Dichloromethane and gradually increasing to 95:5 Dichloromethane/Methanol). This will help to elute the more polar target compound.

  • Fraction Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the logical workflow for the purification of this compound.

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Analysis cluster_end Final Product Crude_Product Crude 2-(Methylthio)-1,4,5,6- tetrahydropyrimidine hydroiodide Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Option 2 Purity_Check Purity Analysis (e.g., NMR, HPLC, MP) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product If Purity >98%

Caption: General purification workflow for the target compound.

Recrystallization_Process A Dissolve Crude Product in Hot Solvent B Cool Solution Slowly to Room Temperature A->B C Cool in Ice Bath B->C D Filter Crystals C->D E Wash with Cold Solvent D->E F Dry Under Vacuum E->F G Pure Crystals F->G

Caption: Step-by-step recrystallization protocol workflow.

Chromatography_Process A Prepare Silica Gel Column B Load Crude Sample A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Remove Solvent F->G H Pure Product G->H

Caption: Step-by-step flash column chromatography workflow.

Application Notes and Protocols: In Vitro Antibacterial Screening of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro screening of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide for its potential antibacterial activity. The protocols detailed below are based on established methodologies for antimicrobial susceptibility testing.

Introduction

The rising threat of multidrug-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Pyrimidine derivatives, particularly thiopyrimidines, have shown promise as a class of compounds with a broad spectrum of biological activities, including antibacterial effects.[1] This document outlines the protocols for evaluating the in vitro antibacterial efficacy of a specific synthetic compound, this compound. The primary objectives of these assays are to determine the minimum inhibitory concentration (MIC) and to qualitatively assess the susceptibility of various bacterial strains to this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positiveData to be filled
Bacillus subtilis (ATCC 6633)Gram-positiveData to be filled
Escherichia coli (ATCC 25922)Gram-negativeData to be filled
Proteus vulgaris (ATCC 13315)Gram-negativeData to be filled
Ampicillin (Control)-Data to be filled
Table 2: Zone of Inhibition for this compound
Bacterial StrainGram StainZone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)Gram-positiveData to be filled
Bacillus subtilis (ATCC 6633)Gram-positiveData to be filled
Escherichia coli (ATCC 25922)Gram-negativeData to be filled
Proteus vulgaris (ATCC 13315)Gram-negativeData to be filled
Ampicillin (Control)-Data to be filled

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to quantitatively determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[2]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[3]

  • Test bacterial strains

  • Mueller-Hinton Broth (MHB)[4]

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard[5]

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of the Compound: Prepare a stock solution of this compound in a suitable solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in MHB directly in the 96-well microtiter plate to achieve a range of concentrations.[2]

  • Inoculum Preparation:

    • From a pure overnight culture, select 3-5 isolated colonies.[5]

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.[2]

  • Controls:

    • Growth Control: Wells with MHB and inoculum only.

    • Sterility Control: Wells with MHB only.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[3]

  • Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_compound Prepare Stock Solution of Compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Read MIC (Lowest concentration with no visible growth) incubation->read_results

Caption: Workflow for Broth Microdilution Assay.

Protocol 2: Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[5]

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Test bacterial strain(s)

  • Mueller-Hinton Agar (MHA) plates[7]

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs[5]

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Disks:

    • Prepare a stock solution of this compound.

    • Impregnate sterile paper disks with a known volume and concentration of the compound solution and allow them to dry in a sterile environment.[5]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[5]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the bacterial inoculum.[7]

    • Streak the swab evenly across the entire surface of the MHA plate to ensure a uniform lawn of bacterial growth.[8]

  • Disk Placement: Aseptically place the prepared disks onto the inoculated MHA plate.[7]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[9]

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[5]

Disk_Diffusion_Workflow prep_disks Prepare Compound- Impregnated Disks place_disks Place Disks on Agar Surface prep_disks->place_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate with Bacterial Suspension prep_inoculum->inoculate_plate inoculate_plate->place_disks incubate Incubate at 35°C for 18-24 hours place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the Disk Diffusion Assay.

Potential Mechanism of Action

While the specific mechanism of this compound is yet to be elucidated, related thiophenyl-pyrimidine derivatives have been shown to exert their antibacterial effects by inhibiting bacterial cell division.[10][11] One proposed mechanism is the inhibition of the FtsZ protein, a key component of the bacterial cytoskeleton that is essential for cell division.[10][12] By disrupting FtsZ polymerization and its GTPase activity, these compounds can lead to bactericidal effects.[10][11]

Mechanism_of_Action compound 2-(Methylthio)-1,4,5,6- tetrahydropyrimidine hydroiodide ftsz FtsZ Protein compound->ftsz polymerization FtsZ Polymerization ftsz->polymerization cell_death Cell Death z_ring Z-ring Formation polymerization->z_ring cell_division Bacterial Cell Division z_ring->cell_division cell_division->cell_death

Caption: Hypothetical Mechanism of Action.

References

Application Notes and Protocols: Analgesic Activity Testing of 2-Methylthio-1,4-dihydropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydropyrimidines (DHPMs) and their derivatives are recognized as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and analgesic properties.[1] A specific series, the 2-methylthio-1,4-dihydropyrimidines, has been synthesized and evaluated for its potential as analgesic agents.[1][2][3] These compounds are derived from 1,2,3,4-tetrahydropyrimidine-2-thiones via an alkylation reaction.[1][4] This document provides a summary of their reported analgesic activity and detailed protocols for preclinical evaluation using standard in-vivo models. The primary mechanism of action for these compounds appears to be the inhibition of peripheral pain mechanisms.[1][3][4]

Application Note 1: Compound Synthesis and Analgesic Activity

A series of 2-methylthio-1,4-dihydropyrimidine derivatives were synthesized by alkylating the corresponding 1,2,3,4-tetrahydropyrimidines with methyl iodide.[1][2][3] The resulting compounds were then screened for analgesic efficacy using the acetic acid-induced writhing test in animal models.[1][4]

G cluster_synthesis General Synthesis Workflow start Reactants (Aldehyde, Acetoacetate, Thiourea) biginelli Biginelli Three-Component Reaction start->biginelli thiones 1,2,3,4-Tetrahydropyrimidine-2-thiones biginelli->thiones alkylation Alkylation Reaction (Methyl Iodide, Pyridine) thiones->alkylation product 2-Methylthio-1,4-dihydropyrimidines alkylation->product

Caption: General synthesis workflow for 2-methylthio-1,4-dihydropyrimidines.

The analgesic activity was quantified as the percentage reduction in the number of abdominal writhes compared to a control group. Several compounds demonstrated good to excellent activity.

Data Presentation: Analgesic Activity of 2-Methylthio-1,4-dihydropyrimidine Derivatives

The following table summarizes the analgesic activity of synthesized compounds (IIa-IIl) evaluated by the acetic acid-induced writhing test at a dose of 50 mg/kg.[3][4]

Compound IDSubstituent at C4-position% Analgesic Activity (Inhibition of Writhing)
IIh p-dimethylaminophenyl70.32% [1][3][4]
IIk Unsubstituted58.45% [1][3][4]
IIe p-chlorophenyl57.08% [1][3][4]
IIl Unsubstituted50.68% [1][3][4]
IIa-d, f, g, i, j Various aryl groupsModerate Activity

Note: Compound IIf, which has a p-chlorophenyl group at the C4 position and a methyl ester at the C5 position, showed the lowest analgesic activity in the series.[1][4]

Experimental Protocols

Standard preclinical models are essential for evaluating the efficacy of potential analgesic compounds. The acetic acid-induced writhing test is particularly sensitive to peripherally acting analgesics, while the hot plate and tail-flick tests are commonly used for centrally acting agents.[5]

Protocol 1: Acetic Acid-Induced Writhing Test

This model evaluates visceral pain and is used to screen for peripherally acting analgesics.[6] Intraperitoneal injection of acetic acid causes irritation and inflammation, leading to a characteristic writhing response (abdominal constriction and stretching of hind limbs).[6][7]

G cluster_protocol Writhing Test Workflow acclimate 1. Animal Acclimatization (e.g., 60 min) administer 2. Administer Test Compound or Vehicle (e.g., 50 mg/kg, p.o. or i.p.) acclimate->administer wait 3. Absorption Period (30-60 min) administer->wait induce 4. Induce Writhing (Inject 0.6% Acetic Acid, i.p.) wait->induce observe 5. Observation Period (e.g., 5-15 min after induction) induce->observe count 6. Count Writhing Responses observe->count calculate 7. Calculate % Inhibition count->calculate

Caption: Experimental workflow for the acetic acid-induced writhing test.

Methodology:

  • Animals: Use Swiss albino mice (20-30g) of either sex.[7] Acclimatize the animals to the laboratory environment before testing.

  • Grouping: Divide animals into groups (n=5-6 per group): a control group (vehicle), a standard group (e.g., Diclofenac Sodium, 10 mg/kg), and test groups for each 2-methylthio-1,4-dihydropyrimidine derivative (e.g., 50 mg/kg).[4][8]

  • Administration: Administer the test compounds, standard drug, or vehicle via the desired route (e.g., oral or intraperitoneal).

  • Induction of Writhing: After a suitable absorption period (e.g., 30-60 minutes), administer a 0.6%-1% solution of acetic acid intraperitoneally (i.p.) to each mouse.[6][8]

  • Observation: Immediately place each mouse in an individual observation chamber. After a short latency period (e.g., 5 minutes), count the total number of writhes for a fixed duration (e.g., 10-15 minutes).[6][7][8]

  • Data Analysis: Calculate the percentage inhibition of writhing for each group using the formula: % Inhibition = [(Mean Writhes in Control - Mean Writhes in Test Group) / Mean Writhes in Control] x 100[8]

Protocol 2: Hot Plate Test

This method assesses the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.[5][9] The latency to a response, such as paw licking or jumping, is measured when the animal is placed on a heated surface.[5]

Methodology:

  • Apparatus: Use a hot plate apparatus with the surface temperature maintained at a constant 55 ± 1°C.[10]

  • Animals: Use mice or rats, acclimatized to the testing room.

  • Baseline Latency: Before drug administration, determine the baseline reaction time for each animal by placing it on the hot plate. Record the time until the animal licks a hind paw or jumps. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[10]

  • Administration: Administer the test compounds, a standard drug (e.g., Morphine), or vehicle.

  • Post-Treatment Latency: At set intervals after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and record the reaction latency.

  • Data Analysis: An increase in the latency period compared to baseline and control groups indicates an analgesic effect.

Protocol 3: Tail-Flick Test

Similar to the hot plate test, this model measures the response to a thermal stimulus but is applied specifically to the animal's tail.[11][12] It is a spinal reflex that is modulated by supraspinal pathways, making it useful for screening centrally acting analgesics.[13]

Methodology:

  • Apparatus: Use a tail-flick analgesiometer, which applies a controlled beam of radiant heat to the animal's tail.[14]

  • Animals: Use mice or rats. The animals are typically placed in a restrainer for the duration of the measurement.

  • Procedure: Position the animal's tail over the heat source. Activate the heat source, which starts a timer. The timer stops automatically when the animal flicks its tail away from the heat.[11][14]

  • Latency Measurement: The recorded time is the tail-flick latency. A cut-off time (e.g., 10-15 seconds) is essential to prevent injury.

  • Testing: Measure a baseline latency before administering the test compound. After administration, measure the latency at predetermined time points.

  • Data Analysis: A significant increase in tail-flick latency indicates an analgesic effect.

Postulated Mechanism of Action

The analgesic activity of 2-methylthio-1,4-dihydropyrimidines in the acetic acid-induced writhing model suggests they primarily inhibit peripheral pain mechanisms.[1][3] Acetic acid is known to trigger the release of inflammatory mediators like prostaglandins, which sensitize peripheral nociceptors. The test compounds likely interfere with this pathway.

G cluster_pathway Postulated Peripheral Pain Pathway and Inhibition aa Acetic Acid Stimulus (i.p. injection) mediators Release of Prostaglandins & other inflammatory mediators aa->mediators nociceptors Sensitization of Peripheral Nociceptors mediators->nociceptors signal Pain Signal Transmission to CNS nociceptors->signal response Writhing Response signal->response inhibitor 2-Methylthio-1,4- Dihydropyrimidines inhibitor->inhibit_x inhibit_x->mediators Inhibition

Caption: Postulated inhibition of peripheral pain mediators by the test compounds.

References

Application Notes: The Versatile Scaffold of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine Hydroiodide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide and its derivatives represent a promising class of heterocyclic compounds in medicinal chemistry. This scaffold, belonging to the broader family of dihydropyrimidines (DHPMs), has been the subject of significant research due to its diverse pharmacological activities. The structural features of this scaffold allow for extensive chemical modifications, enabling the development of potent and selective therapeutic agents for a variety of diseases. This document provides a detailed overview of the applications of this scaffold, complete with experimental protocols and data, to aid researchers in the exploration of its potential in drug discovery.

Key Therapeutic Areas

Derivatives of the 2-(methylthio)-1,4,5,6-tetrahydropyrimidine scaffold have demonstrated significant potential in several key therapeutic areas:

  • Analgesia: Compounds derived from this scaffold have shown potent analgesic effects, suggesting their utility in the management of pain. The proposed mechanism of action involves the inhibition of peripheral pain mechanisms, potentially through the modulation of inflammatory pathways.

  • Anticancer: The dihydropyrimidine core is a well-established pharmacophore in oncology. Derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. One of the key mechanisms identified is the inhibition of mitotic kinesin Eg5, a protein crucial for the formation of the bipolar spindle during mitosis, leading to mitotic arrest and apoptosis in cancer cells.

  • Antimicrobial: The scaffold has also been explored for its antibacterial and antifungal properties. While the exact mechanism is still under investigation for this specific scaffold, related tetrahydropyrimidine derivatives are known to interfere with essential bacterial pathways, such as folate synthesis.

Advantages in Drug Design

The 2-(methylthio)-1,4,5,6-tetrahydropyrimidine scaffold offers several advantages for drug design:

  • Synthetic Accessibility: The synthesis of derivatives is often straightforward, typically involving multicomponent reactions like the Biginelli reaction, which allows for the rapid generation of diverse chemical libraries.

  • Structural Versatility: The core structure provides multiple points for chemical modification, enabling fine-tuning of physicochemical properties and biological activity.

  • Proven Bioactivity: The broader class of dihydropyrimidines has a proven track record in drug discovery, with several compounds having reached clinical trials for various indications.

These application notes, along with the detailed protocols and data provided, aim to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics based on the 2-(methylthio)-1,4,5,6-tetrahydropyrimidine scaffold.

Data Presentation

Table 1: Analgesic Activity of 2-Methylthio-1,4-dihydropyrimidine Derivatives
Compound IDR Group (at C4-phenyl)Dose (mg/kg)Analgesic Activity (% Inhibition of Writhing)[1]
IIe 4-Cl5057.08
IIh 4-N(CH₃)₂5070.32
IIk H5058.45
IIl H5050.68
Ibuprofen (Standard)5075.11
Table 2: In Vitro Cytotoxicity of Tetrahydropyrimidine Derivatives against Cancer Cell Lines
Compound IDCell LineIC₅₀ (µM)[2]
4b HeLa52.59
4k HeLa43.63
Doxorubicin HeLa<10
Table 3: Antimicrobial Activity of Tetrahydropyrimidine Derivatives
Compound IDMicroorganismMIC (mg/mL)[2]
4a Staphylococcus aureus0.81
4b Staphylococcus aureus0.41
4d Staphylococcus aureus0.41
4e Trichophyton mentagrophytes0.20
4f Trichophyton mentagrophytes0.20
4k Trichophyton mentagrophytes0.20

Experimental Protocols

Synthesis of 2-Methylthio-1,4-dihydropyrimidine Derivatives[3]

This protocol describes the synthesis of 2-methylthio-1,4-dihydropyrimidine derivatives from the corresponding 1,2,3,4-tetrahydropyrimidine-2-thione precursors.

Materials:

  • 1,2,3,4-tetrahydropyrimidine-2-thione derivative (Compound I) (0.01 mole)

  • Methyl iodide (0.011 mole)

  • Methanol (20 mL)

  • Pyridine (0.037 mole)

  • Crushed ice

Procedure:

  • Place Compound I (0.01 mole) and methyl iodide (0.011 mole) in a round-bottom flask containing methanol (20 mL).

  • Reflux the mixture for 2 hours.

  • Add pyridine (0.037 mole) to the reaction mixture and reflux for an additional 10 minutes.

  • After cooling, pour the reaction mixture onto crushed ice (200 g) and stir for 5 minutes.

  • Filter the resulting precipitate to obtain the desired 2-methylthio-1,4-dihydropyrimidine derivative (Compound II).

  • Purify the product by recrystallization, if necessary.

  • Characterize the final product using IR, ¹H NMR, and elemental analysis.

In Vivo Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test[1]

This protocol is used to evaluate the peripheral analgesic activity of the synthesized compounds in mice.

Materials:

  • Male Swiss albino mice (25-30 g)

  • Test compounds

  • Ibuprofen (standard drug)

  • 0.6% (v/v) acetic acid solution

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Divide the mice into groups (n=6 per group) for control, standard, and test compounds.

  • Administer the vehicle, ibuprofen (50 mg/kg), or test compounds (50 mg/kg) orally.

  • After 30 minutes, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

  • Immediately after the injection, place each mouse in an individual observation chamber.

  • Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for each mouse for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage inhibition of writhing for each group compared to the control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

In Vitro Cytotoxicity Assay: MTT Assay[4]

This protocol determines the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[2]

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Microorganism inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Dispense the broth medium into the wells of a 96-well plate.

  • Perform serial two-fold dilutions of the test compounds directly in the plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization analgesic Analgesic Activity characterization->analgesic anticancer Anticancer Activity characterization->anticancer antimicrobial Antimicrobial Activity characterization->antimicrobial data_analysis Data Analysis (% Inhibition, IC50, MIC) analgesic->data_analysis anticancer->data_analysis antimicrobial->data_analysis

Caption: Experimental workflow for drug discovery using the 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine scaffold.

analgesic_pathway stimulus Noxious Stimulus cell_membrane Cell Membrane arachidonic_acid Arachidonic Acid cox COX Enzymes arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins nociceptors Nociceptor Activation prostaglandins->nociceptors Sensitization pain_signal Pain Signal to Brain nociceptors->pain_signal compound 2-Methylthio-dihydropyrimidine Derivative compound->cox Inhibition

Caption: Proposed analgesic mechanism via COX enzyme inhibition.

anticancer_pathway cell_cycle Cell Cycle Progression mitosis Mitosis cell_cycle->mitosis spindle Bipolar Spindle Formation mitosis->spindle spindle->cell_cycle Completion of Mitosis eg5 Kinesin Eg5 spindle->eg5 mitotic_arrest Mitotic Arrest eg5->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis compound Dihydropyrimidine Derivative compound->eg5 Inhibition

Caption: Anticancer mechanism through Eg5 inhibition leading to mitotic arrest.

References

"experimental setup for studying enzyme inhibition by 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Investigating Enzyme Inhibition by 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzyme inhibition is a critical area of study in biochemistry and pharmacology, providing fundamental insights into enzyme mechanisms and forming the basis for the discovery of new therapeutic agents.[1] Many drugs on the market today function by inhibiting specific enzymes involved in disease pathways.[1] This application note details a comprehensive experimental setup for characterizing the inhibitory potential of the compound this compound against a target enzyme.

This compound is a pyrimidine derivative.[2][3][4] While its specific biological activities are not extensively documented in publicly available literature, its structural features suggest potential interactions with various enzymes. This document provides a robust framework for researchers to systematically evaluate its enzyme inhibition profile, determine its potency (IC50), and elucidate its mechanism of action. The protocols described herein are adaptable to a wide range of enzyme systems.

Experimental Protocols

A standardized operating procedure is crucial for obtaining reliable and reproducible results in enzyme inhibition assays.[5] The following protocols outline the key steps for characterizing the inhibitory effects of this compound.

Materials and Reagents
  • Enzyme: Purified target enzyme of interest.

  • Substrate: Specific substrate for the target enzyme.

  • Inhibitor: this compound (CAS 5445-73-8).[2]

  • Buffer Solution: A buffer that maintains the optimal pH for enzyme activity (e.g., Phosphate Buffer, pH 7.0-7.5).[6]

  • Cofactors: Any necessary cofactors for the enzyme (e.g., Mg²⁺, NADH).[6]

  • Detection Reagent: A reagent to quantify the product of the enzymatic reaction.

  • Microplate Reader or Spectrophotometer: To measure the reaction rate.[6][7]

  • 96-well Plates or Cuvettes. [6]

  • Pipettes and Tips.

  • Distilled Water.

Preparation of Solutions
  • Buffer Preparation: Prepare the appropriate buffer solution at the desired concentration and pH.

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in the assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate over time.

  • Substrate Stock Solution: Prepare a concentrated stock solution of the substrate in the assay buffer. The final concentration will vary depending on the experiment (e.g., at or near the Michaelis constant, Km, for IC50 determination).[8]

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or distilled water). Prepare serial dilutions to create a range of inhibitor concentrations for the assays.

Enzyme Kinetics and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[9] It is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10]

Protocol:

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Control (No Inhibitor): Enzyme, substrate, and buffer.

    • Inhibitor Wells: Enzyme, substrate, buffer, and varying concentrations of this compound.

    • Blank (No Enzyme): Substrate, buffer, and the highest concentration of the inhibitor (to account for any background signal).

  • Pre-incubation: Add the enzyme, buffer, and inhibitor to the wells and pre-incubate for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[6]

  • Initiation of Reaction: Start the reaction by adding the substrate to all wells.[6]

  • Measurement: Immediately begin monitoring the reaction rate using a microplate reader or spectrophotometer by measuring the change in absorbance or fluorescence over time.[7] Ensure the measurements are taken during the initial linear phase of the reaction.[8]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Mechanism of Inhibition Studies

To understand how this compound inhibits the enzyme, kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.[11] This helps to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[1][12]

Protocol:

  • Assay Setup: Set up a matrix of reactions with varying concentrations of both the substrate and this compound.

  • Measurement: Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

  • Data Analysis:

    • Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots to visualize the effects of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).[12][13]

    • Competitive Inhibition: Lineweaver-Burk plots will show lines that intersect on the y-axis.[12]

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.[11]

    • From these plots, the inhibition constant (Ki) can be determined.

Data Presentation

The quantitative data from the inhibition studies should be summarized in clear and structured tables.

Table 1: IC50 Value of this compound

CompoundTarget EnzymeIC50 (µM)
This compoundEnzyme Xe.g., 15.2 ± 1.8
Positive Control InhibitorEnzyme Xe.g., 0.5 ± 0.1

Table 2: Kinetic Parameters in the Presence of this compound

Inhibitor Concentration (µM)Apparent Km (µM)Apparent Vmax (µmol/min)
0e.g., 10.5e.g., 100
5e.g., 18.2e.g., 100
10e.g., 25.8e.g., 100
20e.g., 40.1e.g., 100

(Note: The data presented in the tables are hypothetical and for illustrative purposes only.)

Visualizations

Diagrams are essential for visualizing experimental workflows and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) serial_dilutions Perform Serial Dilutions of Inhibitor prep_reagents->serial_dilutions setup_plate Set up 96-well Plate (Controls & Inhibitor Concentrations) serial_dilutions->setup_plate pre_incubate Pre-incubate Enzyme and Inhibitor setup_plate->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction measure_kinetics Measure Reaction Kinetics start_reaction->measure_kinetics calc_velocity Calculate Initial Velocities measure_kinetics->calc_velocity plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_inhibition plot_kinetics Generate Lineweaver-Burk/Dixon Plots calc_velocity->plot_kinetics determine_ic50 Determine IC50 plot_inhibition->determine_ic50 determine_moa Determine Mechanism of Inhibition (Ki) plot_kinetics->determine_moa

Caption: Experimental workflow for enzyme inhibition studies.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Substrate Substrate Enzyme_X Enzyme X Substrate->Enzyme_X Binds to active site Product Product Enzyme_X->Product Catalyzes Downstream_Signal Downstream Signaling Product->Downstream_Signal Activates Inhibitor 2-(Methylthio)-1,4,5,6- tetrahydropyrimidine hydroiodide Inhibitor->Enzyme_X Inhibits

Caption: Hypothetical signaling pathway showing enzyme inhibition.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrimidine Derivatives and Cytotoxicity Testing

Pyrimidine and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potent antiproliferative and anticancer effects.[1] These compounds often exert their therapeutic effects by acting as antimetabolites that interfere with nucleic acid synthesis, inhibiting key enzymes involved in cell division, or inducing programmed cell death (apoptosis).[1][2] Given their potential as therapeutic agents, rigorous evaluation of their cytotoxic effects is a crucial step in the drug discovery and development process.[3]

Cell-based cytotoxicity assays are indispensable tools for determining the potency and mechanism of action of novel pyrimidine derivatives.[3] These in vitro assays provide quantitative data on cell viability, proliferation, and the induction of cell death, which are essential for making informed decisions about the progression of a compound through the development pipeline.[3] This document provides detailed application notes and protocols for a panel of standard cell-based assays to assess the cytotoxicity of pyrimidine derivatives.

Overview of Common Cell-Based Cytotoxicity Assays

A variety of in vitro assays are routinely employed to determine the efficacy of pyrimidine compounds in inhibiting cancer cell growth and proliferation. These assays provide quantitative data on cell viability, cytotoxicity, and the underlying mechanisms of action.[1] Commonly used assays include:

  • Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability.[1][4] Metabolically active cells reduce a tetrazolium salt (like MTT) to a colored formazan product, and the amount of formazan is proportional to the number of viable cells.[1][5]

  • Membrane Integrity Assays (e.g., LDH Release Assay): These assays quantify the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon damage to the plasma membrane.[6][7] LDH release is an indicator of cell lysis and cytotoxicity.[8]

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): These assays are used to detect programmed cell death (apoptosis).[1] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[1]

  • Cell Proliferation and Migration Assays (e.g., Colony Formation, Wound Healing): Long-term assays like the colony formation assay assess the ability of a single cell to form a colony, reflecting its reproductive viability.[1] The wound healing assay evaluates the effect of a compound on cell motility and migration.[3]

Data Presentation: Cytotoxicity of Pyrimidine Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various pyrimidine derivatives against different cancer cell lines as reported in the literature.

Pyrimidine DerivativeCancer Cell LineAssayIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine (Compound 4)MCF-7 (Breast)MTT0.57[9]
Pyrido[2,3-d]pyrimidine (Compound 11)MCF-7 (Breast)MTT1.31[9]
Pyrido[2,3-d]pyrimidine (Compound 4)HepG2 (Liver)MTT1.13[9]
Pyrido[2,3-d]pyrimidine (Compound 11)HepG2 (Liver)MTT0.99[9]
Indazol-pyrimidine (Compound 4f)MCF-7 (Breast)MTT1.629[10]
Indazol-pyrimidine (Compound 4i)MCF-7 (Breast)MTT1.841[10]
Indazol-pyrimidine (Compound 4a)MCF-7 (Breast)MTT2.958[10]
Indazol-pyrimidine (Compound 4d)MCF-7 (Breast)MTT4.798[10]
Indazol-pyrimidine (Compound 4g)MCF-7 (Breast)MTT4.680[10]
Pyrimidine Derivative (Compound 3b)PC3 (Prostate)MTT21[11]
Pyrimidine Derivative (Compound 3d)PC3 (Prostate)MTT17[11]
Pyrimidine Derivative (Compound 2a)-LOX Inhibition42[12][13]
Pyrimidine Derivative (Compound 2f)-LOX Inhibition47.5[12][13]

Experimental Protocols

MTT Cell Viability Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.[1]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)[14]

  • Complete culture medium

  • Pyrimidine derivatives to be tested

  • MTT solution (5 mg/mL in PBS)[3]

  • Dimethyl sulfoxide (DMSO)[14]

  • Microplate reader

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test pyrimidine derivative in culture medium. A wide concentration range (e.g., 0.01 µM to 100 µM) is recommended to determine the full dose-response curve.[3] Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.[3]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Pyrimidine Derivatives incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance end End read_absorbance->end

Caption: Workflow of the MTT assay for cytotoxicity testing.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium.[6] The amount of LDH released is proportional to the number of lysed cells.[8]

Materials:

  • 96-well plates

  • Target cells

  • Pyrimidine derivatives to be tested

  • LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed target cells in a 96-well plate at a desired density.

  • Compound Treatment: Treat cells with various concentrations of the pyrimidine derivative and include appropriate controls (spontaneous LDH release, maximum LDH release).

  • Incubation: Incubate the plate for the desired period.

  • Supernatant Transfer: Carefully transfer the cell culture supernatant to a new 96-well plate.[6]

  • LDH Reaction: Add the LDH Reaction Solution to each well and incubate for approximately 30 minutes at room temperature, protected from light.[6]

  • Stop Reaction: Add the Stop Solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • 6-well plates

  • Cells and test compounds

  • Annexin V-FITC/PI Staining Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[1]

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivative at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours.[3] Include an untreated control.[3]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and wash with cold PBS.[3]

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer.[3] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[3] Incubate for 15 minutes in the dark at room temperature.[3] Add 400 µL of binding buffer to each sample.[3]

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.[3]

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Viable: Annexin V- / PI-[3]

    • Early apoptotic: Annexin V+ / PI-[3]

    • Late apoptotic/necrotic: Annexin V+ / PI+[3]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Pyrimidine_Ext Pyrimidine Derivative Death_Receptor Death Receptor (e.g., Fas, TNFR) Pyrimidine_Ext->Death_Receptor activates Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 activates Pyrimidine_Int Pyrimidine Derivative Bax Bax activation Pyrimidine_Int->Bax induces Bcl2 Bcl-2 inhibition Pyrimidine_Int->Bcl2 induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Caption: Simplified signaling pathways of apoptosis induction.

References

Application Notes and Protocols for the Development of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine Hydroiodide Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and structure-activity relationship (SAR) analysis of analogs based on the 2-(methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide scaffold. This class of compounds has shown a range of biological activities, making it a promising starting point for drug discovery programs.

Introduction

The tetrahydropyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological properties, including antimicrobial, anticancer, and analgesic activities. The 2-(methylthio) substituent offers a versatile handle for chemical modification, allowing for the exploration of a wide chemical space to optimize biological activity. This document outlines the synthetic route to the parent compound and its analogs, protocols for biological evaluation, and a framework for interpreting SAR data.

Synthetic Protocols

The synthesis of 2-(methylthio)-1,4,5,6-tetrahydropyrimidine analogs is typically achieved through a two-step process. The first step involves the creation of a tetrahydropyrimidine-2-thione core, often via a Biginelli-type condensation reaction. The second step is the S-alkylation of the thione with an appropriate alkyl halide, such as methyl iodide, to yield the desired 2-(alkylthio) derivative.

Protocol 2.1: Synthesis of Tetrahydropyrimidine-2-thione Intermediate

This protocol describes a general method for the synthesis of the tetrahydropyrimidine-2-thione precursor.

Materials:

  • Appropriate aldehyde (1.0 eq)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Thiourea (1.5 eq)

  • Catalyst (e.g., HCl, p-toluenesulfonic acid)

  • Ethanol

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, and thiourea in ethanol.

  • Add a catalytic amount of acid.

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure tetrahydropyrimidine-2-thione.

Protocol 2.2: S-Alkylation of Tetrahydropyrimidine-2-thione

This protocol details the synthesis of this compound from the thione intermediate.

Materials:

  • Tetrahydropyrimidine-2-thione (1.0 eq)

  • Methyl iodide (1.1 eq)

  • Methanol

  • Pyridine (optional, as a base)

Procedure:

  • Dissolve the tetrahydropyrimidine-2-thione in methanol in a round-bottom flask.

  • Add methyl iodide to the solution.

  • If the starting thione is not N-substituted, a base such as pyridine can be added to facilitate the reaction.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture.

  • The hydroiodide salt may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Data Presentation for SAR Studies

The systematic modification of the 2-(methylthio)-1,4,5,6-tetrahydropyrimidine scaffold allows for the exploration of its SAR. Key points of modification include the substituents on the pyrimidine ring and the nature of the alkyl group on the sulfur atom. Below are examples of how to present quantitative data from such studies.

Table 1: Anticancer Activity of Tetrahydropyrimidine Analogs
Compound IDR1R2R3Cell LineIC50 (µM)
4a HHHHeLa97.40
4b HClHHeLa52.59
4k HBrHHeLa43.63
4j HFHHeLa78.11
4h HOHHK56279.94

Data adapted from a study on novel tetrahydropyrimidines.

Table 2: Antimicrobial Activity of Tetrahydropyrimidine Analogs
Compound IDR1R2R3OrganismMIC (mg/mL)
4e HHHTrichophyton mentagrophytes0.20
4f HClHTrichophyton mentagrophytes0.20
4k HBrHTrichophyton mentagrophytes0.20
4a HHHStaphylococcus aureus>3.25
4b HClHStaphylococcus aureus1.62

Data adapted from a study on the antimicrobial activity of novel tetrahydropyrimidines.

Table 3: α-Glucosidase Inhibitory Activity of Tetrahydropyrimidine Analogs
Compound IDR1R2R3IC50 (µM)
4g HHH191.80
4a HHH>1200
4b HClH310.50
Acarbose ---304.21

Data adapted from a study on the α-glucosidase inhibitory activity of novel tetrahydropyrimidines.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationships in the SAR studies of 2-(methylthio)-1,4,5,6-tetrahydropyrimidine analogs.

G cluster_0 Step 1: Tetrahydropyrimidine-2-thione Synthesis cluster_1 Step 2: S-Alkylation aldehyde Aldehyde thione Tetrahydropyrimidine-2-thione aldehyde->thione ketoester β-Ketoester ketoester->thione thiourea Thiourea thiourea->thione target_compound 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine Hydroiodide thione->target_compound Reflux in Methanol methyl_iodide Methyl Iodide methyl_iodide->target_compound

Caption: Synthetic workflow for this compound.

G cluster_0 Core Scaffold cluster_1 Analog Development for SAR cluster_2 Biological Evaluation cluster_3 SAR Analysis core 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine r_group_modification R-Group Modification (e.g., at N1, C4, C5, C6) core->r_group_modification s_alkyl_variation S-Alkyl Chain Variation (e.g., ethyl, propyl, etc.) core->s_alkyl_variation salt_formation Alternative Salt Forms (e.g., HCl, HBr) core->salt_formation in_vitro_assays In Vitro Assays (e.g., enzyme inhibition, cytotoxicity) r_group_modification->in_vitro_assays s_alkyl_variation->in_vitro_assays salt_formation->in_vitro_assays in_vivo_models In Vivo Models (e.g., animal models of disease) in_vitro_assays->in_vivo_models sar Structure-Activity Relationship (Potency, Selectivity, ADME) in_vitro_assays->sar in_vivo_models->sar

Caption: Logical workflow for SAR studies of 2-(methylthio)-tetrahydropyrimidine analogs.

Conclusion

The 2-(methylthio)-1,4,5,6-tetrahydropyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes are well-established and amenable to the generation of diverse analog libraries. Systematic SAR studies, guided by the protocols and data presentation formats outlined in these notes, will be crucial in identifying compounds with optimized potency, selectivity, and pharmacokinetic

Troubleshooting & Optimization

"troubleshooting low yield in 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide.

Troubleshooting Guides and FAQs

This section addresses common issues that may lead to low yields or product impurities during the two-stage synthesis, which involves the initial cyclization to form 2-mercapto-1,4,5,6-tetrahydropyrimidine followed by S-methylation.

Stage 1: Synthesis of 2-Mercapto-1,4,5,6-tetrahydropyrimidine

Q1: My yield of 2-mercapto-1,4,5,6-tetrahydropyrimidine is very low. What are the likely causes?

Low yields in the initial cyclization step can often be attributed to several factors:

  • Incomplete reaction: The reaction between 1,3-diaminopropane and a thiocarbonyl source (e.g., carbon disulfide) may not have gone to completion. Reaction times may need to be extended, or gentle heating may be required.

  • Side reactions: 1,3-diaminopropane is a difunctional nucleophile, which can lead to the formation of polymeric byproducts. Slow, controlled addition of reagents can help minimize polymerization.

  • Reagent purity: The purity of 1,3-diaminopropane and the thiocarbonyl source is crucial. Impurities can interfere with the reaction. Ensure high-purity starting materials are used.

  • pH control: The reaction is sensitive to pH. For reactions involving carbon disulfide, a basic catalyst is often required to facilitate the formation of the dithiocarbamate intermediate.

Q2: I am observing the formation of a significant amount of white, insoluble polymer in my reaction mixture. How can I prevent this?

Polymer formation is a common side reaction. To mitigate this:

  • High dilution: Running the reaction at a lower concentration can favor intramolecular cyclization over intermolecular polymerization.

  • Slow addition: Adding the 1,3-diaminopropane dropwise to the thiocarbonyl source (or vice versa) at a controlled temperature can reduce the instantaneous concentration of the diamine, thus minimizing polymer formation.

  • Use of a template: In some cases, metal ions can act as templates to promote cyclization, although this adds complexity to the purification process.

Q3: How can I effectively purify the intermediate, 2-mercapto-1,4,5,6-tetrahydropyrimidine?

Purification of the cyclic thiourea can be challenging due to its polarity.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is the preferred method.

  • Acid-base extraction: As a cyclic amidine, the product can be protonated. Dissolving the crude material in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified product can be an effective strategy.

  • Column chromatography: While possible, the high polarity of the compound may require polar solvent systems (e.g., dichloromethane/methanol with triethylamine) on silica gel.

Stage 2: S-Methylation to this compound

Q4: The S-methylation reaction is not proceeding to completion, and I am recovering unreacted starting material. What should I do?

Incomplete S-methylation can be due to several factors:

  • Insufficient methyl iodide: Ensure at least a stoichiometric amount of methyl iodide is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

  • Reaction temperature: While the reaction is often performed at room temperature or with gentle heating, some systems may require higher temperatures to proceed at a reasonable rate. Refluxing in a suitable solvent like methanol or ethanol is a common practice.

  • Solvent choice: The reaction should be conducted in a polar aprotic solvent (e.g., acetone, acetonitrile) or an alcohol (e.g., methanol, ethanol) to ensure the solubility of the starting materials.

Q5: I am getting a dark-colored reaction mixture and multiple spots on my TLC. What are the possible side reactions?

  • Over-alkylation: While less common for the sulfur atom, there is a possibility of N-methylation, especially under harsh conditions or with prolonged reaction times. This can be minimized by using controlled temperature and reaction times.

  • Decomposition: The starting material or product may be unstable under the reaction conditions, leading to decomposition and the formation of colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help.

  • Iodine formation: If the reaction mixture is exposed to light or air, iodide can be oxidized to iodine, resulting in a brownish color.

Q6: How can I purify the final product, this compound?

The hydroiodide salt is typically a crystalline solid and can be purified by:

  • Recrystallization: Common solvents for recrystallization include ethanol, isopropanol, or methanol/diethyl ether mixtures.

  • Washing: The crude product can be washed with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of related tetrahydropyrimidine derivatives under various conditions. While not specific to the target molecule, these data provide insights into the impact of different reagents and catalysts on reaction outcomes.

Reaction StageReactantsCatalyst/ConditionsSolventYield (%)Reference
CyclizationAromatic Aldehyde, Ethyl Acetoacetate, Thioureap-Toluenesulfonic acidEthanol70-85
CyclizationAromatic Aldehyde, Malononitrile, ThioureaConc. HClEthanolHigh
S-MethylationThioureaMethyl IodideMethanol, 65°CHigh[1]
S-MethylationThioureaMethanol, HClMethanol, Reflux~70[1]

Experimental Protocols

Stage 1: Synthesis of 2-Mercapto-1,4,5,6-tetrahydropyrimidine

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve carbon disulfide (1.0 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 1,3-diaminopropane (1.0 equivalent) in ethanol dropwise to the stirred carbon disulfide solution over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Stage 2: Synthesis of this compound

  • Dissolve the 2-mercapto-1,4,5,6-tetrahydropyrimidine (1.0 equivalent) in methanol in a round-bottom flask.

  • Add methyl iodide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold diethyl ether.

  • If the product does not precipitate, concentrate the solution under reduced pressure and triturate the residue with diethyl ether to induce crystallization.

  • The final product can be further purified by recrystallization from ethanol.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_stage Identify Reaction Stage start->check_stage stage1 Stage 1: Cyclization (2-Mercapto-1,4,5,6-tetrahydropyrimidine) check_stage->stage1 Cyclization stage2 Stage 2: S-Methylation (Final Product) check_stage->stage2 S-Methylation incomplete_rxn1 Incomplete Reaction? stage1->incomplete_rxn1 side_rxn1 Side Reactions? incomplete_rxn1->side_rxn1 No solution_incomplete1 Increase reaction time/temp. Monitor by TLC. incomplete_rxn1->solution_incomplete1 Yes reagent_purity1 Reagent Purity? side_rxn1->reagent_purity1 No solution_side1 Use high dilution. Slow addition of reagents. side_rxn1->solution_side1 Yes solution_purity1 Use high purity starting materials. reagent_purity1->solution_purity1 Yes incomplete_rxn2 Incomplete Reaction? stage2->incomplete_rxn2 side_rxn2 Side Reactions? incomplete_rxn2->side_rxn2 No solution_incomplete2 Increase reaction time/temp. Check solvent. incomplete_rxn2->solution_incomplete2 Yes reagent_stoich Incorrect Stoichiometry? side_rxn2->reagent_stoich No solution_side2 Control temperature. Use inert atmosphere. side_rxn2->solution_side2 Yes solution_stoich Use slight excess of methyl iodide. reagent_stoich->solution_stoich Yes

Caption: Troubleshooting workflow for low yield in the synthesis.

Synthesis_Workflow start Start reagents1 1,3-Diaminopropane + Carbon Disulfide start->reagents1 cyclization Cyclization Reaction reagents1->cyclization intermediate 2-Mercapto-1,4,5,6- tetrahydropyrimidine cyclization->intermediate purification1 Purification (Recrystallization) intermediate->purification1 reagents2 Intermediate + Methyl Iodide purification1->reagents2 methylation S-Methylation Reaction reagents2->methylation product 2-(Methylthio)-1,4,5,6-tetrahydro- pyrimidine hydroiodide methylation->product purification2 Purification (Recrystallization/Washing) product->purification2 end Final Product purification2->end

Caption: Overall synthetic workflow for the target molecule.

References

Technical Support Center: Optimizing Biginelli Reactions for Tetrahydropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydropyrimidines via the Biginelli reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Biginelli reaction, offering potential causes and solutions to improve reaction outcomes.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge in the Biginelli reaction and can stem from several factors.[1]

Potential CauseSuggested Solution
Inactive or Inefficient Catalyst The catalyst is crucial for the reaction's success; in its absence, yields are often poor.[1][2][3] Ensure the catalyst is active. Reusable catalysts may require regeneration.[4] Consider screening different catalysts, such as Lewis acids (e.g., Yb(OTf)₃, Cu(OTf)₂, FeCl₃, ZnCl₂) or Brønsted acids (e.g., HCl, p-TsOH), and optimize the catalyst loading.[1][5] Nanocatalysts are also emerging as an effective option to speed up the reaction.[2][3][6]
Suboptimal Reaction Temperature The reaction may require more thermal energy to proceed to completion. A moderate increase in temperature can sometimes improve yields.[4] However, excessively high temperatures can promote side reactions.[4]
Inappropriate Reaction Time The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1][4]
Poor Reactant Purity Impurities in the aldehyde, β-ketoester, or urea/thiourea can lead to side reactions and reduce the yield of the desired product.[1] Ensure all starting materials are of high purity.
Solvent Effects The solvent's polarity can significantly impact the reaction rate and yield.[1] While ethanol is commonly used, exploring other solvents like acetonitrile or even solvent-free conditions may improve results for specific substrates.[1][4]
Steric Hindrance Bulky substituents on the aldehyde or β-ketoester can slow down the reaction.[1] In such cases, a longer reaction time, increased temperature, or a more active catalyst may be necessary.[1]

Issue 2: Formation of Side Products

The appearance of unexpected peaks in analytical data (e.g., HPLC, NMR) indicates the formation of side products.

Potential Side ProductIdentification & CauseMitigation Strategy
Hantzsch Dihydropyridines A common fluorescent byproduct, this occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired Biginelli pathway.[4]Lowering the reaction temperature can significantly reduce the formation of this byproduct.[4] The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.[4] Adding the urea last may also help minimize its decomposition.[4]
Unreacted Starting Materials Significant amounts of unreacted aldehyde and/or β-ketoester are observed in the reaction mixture. This can be due to an inactive catalyst, insufficient reaction time or temperature.[4]Confirm catalyst activity and consider increasing its loading.[1] Optimize reaction time and temperature by monitoring with TLC.[4]
Insoluble Byproducts A precipitate that is not the desired product forms during the reaction. This could be due to the polymerization of the aldehyde, especially under acidic conditions.[1]Consider using a milder catalyst or adding the aldehyde slowly to the reaction mixture.[1] Trying a different solvent system with better solubilizing properties may also be beneficial.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Biginelli reaction?

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to form a dihydropyrimidinone.[7][8] The reaction is typically catalyzed by an acid.[7][9] The currently accepted mechanism, proposed by Kappe, involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion, and subsequent cyclization and dehydration to yield the final dihydropyrimidine product.[10]

Q2: Which catalysts are most effective for the Biginelli reaction?

A wide variety of catalysts have been shown to be effective, and the optimal choice often depends on the specific substrates and desired reaction conditions.[6]

  • Brønsted Acids: Classical catalysts like HCl and H₂SO₄ are commonly used.[5][11]

  • Lewis Acids: Many Lewis acids, such as Yb(OTf)₃, Cu(OTf)₂, BiCl₃, and FeCl₃, have been reported to significantly improve yields and reduce reaction times.[1][5]

  • Organocatalysts: DABCO is an example of an organocatalyst that can provide high yields in shorter reaction times.[5]

  • Heterogeneous Catalysts: Polymer-supported catalysts and nanocatalysts offer advantages in terms of reusability and environmental friendliness.[2][3][5]

Q3: What are the typical solvents used in the Biginelli reaction?

Ethanol is a traditional and widely used solvent for the Biginelli reaction.[4] However, other polar solvents like acetonitrile and tetrahydrofuran have also been used successfully.[1][12][13] In some cases, solvent-free conditions have been shown to improve yields and are considered a greener alternative.[4][14]

Q4: Can aliphatic aldehydes be used in the Biginelli reaction?

Yes, aliphatic aldehydes can be used, but they may be more prone to self-condensation or polymerization under acidic conditions, potentially leading to lower yields of the desired tetrahydropyrimidine.[1][15]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of Tetrahydropyrimidine Derivatives

CatalystAldehydeβ-Dicarbonyl CompoundN-SourceSolventTime (h)Yield (%)Reference
HClBenzaldehydeEthyl AcetoacetateUreaEthanol1820-60[10]
DABCO4-ChlorobenzaldehydeEthyl BenzoylacetateThioureaEthanol492[5]
Yb(OTf)₃BenzaldehydeEthyl AcetoacetateUreaAcetonitrile490[5]
Cu(OTf)₂BenzaldehydeEthyl AcetoacetateUreaSolvent-free195[7]
DIPEAcBenzaldehydeEthyl CyanoacetateThioureaSolvent-free0.596[14]
Sulfated ZirconiaBenzaldehydeEthyl AcetoacetateUreaSolvent-free2-4High[4]

Experimental Protocols

General Procedure for the DABCO-Catalyzed Synthesis of Tetrahydropyrimidines

This protocol is based on a reported procedure for the synthesis of new tetrahydropyrimidine derivatives.[5]

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl benzoylacetate (1 mmol), and thiourea (1 mmol).

  • Add ethanol (15 mL) to the flask.

  • Add DABCO (0.1 mmol) as the catalyst.

  • Heat the mixture under reflux for the appropriate time (typically 4-6 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid product, wash it with cold ethanol, and dry it.

  • If necessary, recrystallize the crude product from a suitable solvent to obtain the pure tetrahydropyrimidine derivative.

Visualizations

experimental_workflow start Start reactants Combine Aldehyde, β-Ketoester, and Urea/Thiourea start->reactants solvent_catalyst Add Solvent and Catalyst reactants->solvent_catalyst reaction Heat under Reflux (Monitor by TLC) solvent_catalyst->reaction workup Cool, Filter, and Wash reaction->workup purification Recrystallize (if necessary) workup->purification product Pure Tetrahydropyrimidine purification->product

Caption: General experimental workflow for the Biginelli reaction.

troubleshooting_low_yield start Low Yield Observed check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_conditions Optimize Temperature and Reaction Time check_catalyst->check_conditions If catalyst is active check_purity Verify Purity of Starting Materials check_conditions->check_purity If conditions optimized check_solvent Screen Different Solvents check_purity->check_solvent If reagents are pure improve_yield Improved Yield check_solvent->improve_yield

Caption: Troubleshooting flowchart for low reaction yield.

reaction_pathways reactants Aldehyde + β-Ketoester + Urea biginelli Biginelli Reaction (Desired Pathway) reactants->biginelli Lower Temp. hantzsch Hantzsch Reaction (Side Reaction) reactants->hantzsch Higher Temp. tetrahydropyrimidine Tetrahydropyrimidine biginelli->tetrahydropyrimidine dihydropyridine Dihydropyridine hantzsch->dihydropyridine

Caption: Competing pathways: Biginelli vs. Hantzsch reaction.

References

"common side products in the synthesis of 2-methylthio-pyrimidines and their removal"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-methylthio-pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 2-methylthio-pyrimidines?

A1: The two most prevalent methods for synthesizing 2-methylthio-pyrimidines are:

  • S-methylation of 2-thiouracil precursors: This involves the alkylation of a 2-thiouracil or a related 2-mercaptopyrimidine derivative with a methylating agent, such as methyl iodide, in the presence of a base.

  • Cyclocondensation with S-methylisothiourea: This approach, often a variation of the Biginelli or Atwal-Biginelli reaction, involves the condensation of S-methylisothiourea with a β-dicarbonyl compound or a suitable three-carbon precursor to form the pyrimidine ring directly.

Q2: I've synthesized a 2-methylthio-pyrimidine, but my NMR spectrum shows unexpected peaks. What are the likely side products?

A2: Several side products can form depending on your synthetic route and reaction conditions. Here are some of the most common impurities:

  • Unreacted Starting Materials: Residual 2-thiouracil, S-methylisothiourea, or the β-dicarbonyl compound may be present.

  • Over-methylated Products: If the reaction conditions are not carefully controlled, methylation can occur on a ring nitrogen in addition to the sulfur, leading to N,S-dimethylated byproducts. In syntheses of related compounds like 4-pyrimidone-2-thioethers, dialkylated impurities have been noted.[1]

  • Hydrolysis Products: The 2-methylthio group can be susceptible to hydrolysis under acidic or basic conditions, especially during workup or purification, leading to the formation of the corresponding 2-hydroxypyrimidine (which exists in equilibrium with its 2-pyrimidinone tautomer).

  • Oxidized Products: Although more common during subsequent manipulations, aerial oxidation or the presence of oxidizing agents can convert the methylthio group to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group.[2]

  • Dimeric Species: 2-Thiopyrimidines can undergo reduction to form radical intermediates that subsequently dimerize.[3] This is more likely under reducing conditions.

  • Byproducts from Biginelli-type Reactions: When using a Biginelli or related cyclocondensation, side products such as enones from the self-condensation of the β-dicarbonyl component can be formed.[4]

Q3: My reaction yield is consistently low. What are the potential reasons?

A3: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction time may be too short, or the temperature may be insufficient.

  • Side reactions: The formation of the side products listed in Q2 can consume starting materials and reduce the yield of the desired product.

  • Degradation of starting materials or product: S-alkylisothioureas can be unstable under harsh basic conditions.[1] The product itself might be unstable under the reaction or workup conditions.

  • Suboptimal stoichiometry: An incorrect ratio of reactants, especially the base or the methylating agent, can lead to incomplete conversion or the formation of side products.

  • Poor quality of reagents: Impure starting materials or solvents can interfere with the reaction.

Troubleshooting Guides

Problem 1: Presence of Unreacted 2-Thiouracil Starting Material

Symptoms:

  • TLC analysis shows a spot corresponding to the 2-thiouracil starting material.

  • ¹H NMR spectrum shows characteristic peaks of the starting material.

  • The isolated product has a lower melting point than expected.

Possible Causes:

  • Insufficient amount of methylating agent (e.g., methyl iodide).

  • Insufficient amount of base.

  • Short reaction time or low reaction temperature.

Solutions:

StepActionRationale
1 Optimize Stoichiometry Increase the molar equivalents of the methylating agent and/or base slightly (e.g., from 1.1 to 1.2 equivalents).
2 Increase Reaction Time/Temp Monitor the reaction by TLC and extend the reaction time until the starting material is consumed. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
3 Purification If the side product is already formed, attempt to remove it by recrystallization from a suitable solvent. 2-Thiouracils are often less soluble in many organic solvents compared to their S-methylated derivatives.
Problem 2: Formation of Over-methylated Byproducts

Symptoms:

  • Mass spectrometry indicates a mass corresponding to the addition of two methyl groups.

  • ¹H NMR shows an additional N-methyl singlet, often downfield from the S-methyl signal.

Possible Causes:

  • Excessive amount of methylating agent.

  • Use of a strong base that deprotonates a ring nitrogen.

  • Prolonged reaction time at elevated temperatures.

Solutions:

StepActionRationale
1 Control Stoichiometry Use no more than a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent.
2 Choice of Base Employ a milder base (e.g., K₂CO₃ instead of NaH) to favor S-alkylation over N-alkylation.
3 Purification Separate the desired S-methylated product from the N,S-dimethylated byproduct using column chromatography. The polarity difference between the two compounds should allow for separation.
Problem 3: Product Contaminated with Hydrolysis Byproduct (2-Hydroxypyrimidine)

Symptoms:

  • Presence of a more polar spot on TLC.

  • ¹H NMR may show broad peaks corresponding to the amide-like protons of the 2-pyrimidinone tautomer.

  • Mass spectrometry shows a peak corresponding to the loss of the methylthio group and the addition of a hydroxyl group.

Possible Causes:

  • Harsh acidic or basic conditions during aqueous workup.

  • Prolonged heating in the presence of water.

Solutions:

StepActionRationale
1 Neutral Workup During the workup, ensure the pH is maintained close to neutral. Avoid strong acids or bases for quenching or extraction.
2 Anhydrous Conditions If possible, perform the reaction and workup under anhydrous conditions to minimize the presence of water.
3 Purification The 2-hydroxypyrimidine is typically more polar and has different solubility characteristics. It can often be removed by recrystallization or column chromatography.

Experimental Protocols

General Protocol for Recrystallization

This is a general procedure for the purification of solid 2-methylthio-pyrimidines. The ideal solvent or solvent system must be determined experimentally.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, toluene, and mixtures with water or hexanes) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

General Protocol for Flash Column Chromatography
  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like 2-methylthio-pyrimidines.

  • Mobile Phase Selection: Use TLC to determine a suitable solvent system (mobile phase). A good system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. Common mobile phases include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.

  • Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed sample is carefully added to the top of the packed column.

  • Elution: Run the mobile phase through the column, collecting fractions. The elution can be isocratic (constant solvent composition) or a gradient (increasing polarity over time).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-methylthio-pyrimidine.

Data Presentation

For effective troubleshooting and optimization, it is crucial to maintain a detailed record of experimental data. The following table provides a template for summarizing quantitative results.

EntryStarting MaterialEquivalents of ReagentsReaction Conditions (Solvent, Temp, Time)Crude Yield (%)Purity by NMR (%)Major Side Product(s)Post-Purification Yield (%)Final Purity (%)
12-Thiouracil (1.0 g)MeI (1.1), K₂CO₃ (1.2)Acetonitrile, RT, 4h9290Unreacted SM (8%)85>99
22-Thiouracil (1.0 g)MeI (1.5), NaH (1.5)THF, 0°C to RT, 2h9575Over-methylated (20%)60>98
...........................

Visualizations

Synthetic Pathways and Side Product Formation

G cluster_synthesis Main Synthetic Routes cluster_side_products Common Side Products 2-Thiouracil 2-Thiouracil 2-Methylthio-pyrimidine 2-Methylthio-pyrimidine 2-Thiouracil->2-Methylthio-pyrimidine + MeI, Base Unreacted SM Unreacted SM 2-Thiouracil->Unreacted SM Over-methylated Over-methylated 2-Thiouracil->Over-methylated + Excess MeI S-Methylisothiourea S-Methylisothiourea S-Methylisothiourea->2-Methylthio-pyrimidine Cyclocondensation beta-Dicarbonyl beta-Dicarbonyl beta-Dicarbonyl->2-Methylthio-pyrimidine Cyclocondensation Hydrolysis Product Hydrolysis Product 2-Methylthio-pyrimidine->Hydrolysis Product H₂O, H⁺/OH⁻ Dimer Dimer 2-Methylthio-pyrimidine->Dimer Reduction G Crude Product Crude Product TLC/NMR Analysis TLC/NMR Analysis Crude Product->TLC/NMR Analysis Single Major Spot Single Major Spot TLC/NMR Analysis->Single Major Spot >90% Pure Multiple Spots Multiple Spots TLC/NMR Analysis->Multiple Spots <90% Pure or Inseparable Impurities Recrystallization Recrystallization Single Major Spot->Recrystallization Column Chromatography Column Chromatography Multiple Spots->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Analyze Fractions by TLC Analyze Fractions by TLC Column Chromatography->Analyze Fractions by TLC Combine Pure Fractions Combine Pure Fractions Analyze Fractions by TLC->Combine Pure Fractions Combine Pure Fractions->Pure Product

References

Technical Support Center: 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide. The following information is designed to address specific issues that may be encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is through the S-alkylation of a corresponding tetrahydropyrimidine-2-thione precursor with methyl iodide. This reaction is a nucleophilic substitution where the sulfur atom of the thiourea-like functionality attacks the methyl group of methyl iodide, forming the isothiouronium salt.

Q2: What are the potential side reactions and common impurities I should be aware of during the synthesis?

During the synthesis, several side reactions can occur, leading to impurities in the final product. These may include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual tetrahydropyrimidine-2-thione and methyl iodide.

  • Over-alkylation: While less common for thioureas, there is a possibility of N-alkylation, leading to a di-methylated impurity.

  • Hydrolysis: The isothiouronium salt can be susceptible to hydrolysis, especially in the presence of moisture and base, which could lead to the formation of corresponding urea derivatives and methanethiol.

  • Oxidation: The thiourea functionality can be oxidized, potentially forming disulfide byproducts.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1] A co-spot of the starting material and the reaction mixture can be used to track the consumption of the precursor and the formation of the product.[1] A suitable mobile phase should be determined empirically, but a mixture of a polar solvent (like methanol or ethanol) and a less polar solvent (like dichloromethane or ethyl acetate) is a good starting point.

Q4: What are the recommended methods for purifying the final product?

Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[2] The choice of solvent is critical and should be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Washing the crude product with a solvent in which the desired product is insoluble but impurities are soluble, such as cold diethyl ether, can also be an effective purification step.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive starting materials.Ensure the tetrahydropyrimidine-2-thione precursor is pure and dry. Use fresh, high-quality methyl iodide.
Insufficient reaction time or temperature.Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
Presence of moisture.Conduct the reaction under anhydrous conditions. Use dry solvents and glassware.
Product is an Oil or Fails to Crystallize Presence of impurities.Attempt to purify a small sample by washing with a non-polar solvent like diethyl ether to remove non-polar impurities. If this fails, column chromatography may be necessary.
Residual solvent.Ensure all solvent is removed under reduced pressure. Heating gently under vacuum can help remove residual solvent.
Product Purity is Low After Recrystallization Inappropriate recrystallization solvent.Perform a solvent screen to find an optimal solvent or solvent mixture. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
Impurities co-precipitate with the product.If impurities have similar solubility, multiple recrystallizations may be necessary. Alternatively, a different purification technique, such as column chromatography, may be required.
Product decomposition during heating.Avoid prolonged heating during recrystallization. Use the minimum amount of hot solvent necessary to dissolve the product.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline based on the S-alkylation of thiourea derivatives.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the tetrahydropyrimidine-2-thione precursor in a suitable anhydrous solvent (e.g., methanol, ethanol, or acetone).

  • Addition of Methyl Iodide: Add a stoichiometric equivalent of methyl iodide to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent should be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by washing with a solvent in which it is insoluble (e.g., cold diethyl ether).[2]

Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, methanol, acetone, or mixtures with water) at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before being filtered hot to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants Tetrahydropyrimidine- 2-thione + Methyl Iodide in Anhydrous Solvent Start->Reactants Reaction Stirring at RT or with Gentle Heating Reactants->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction No Workup Reaction Complete? (Workup) TLC->Workup Crude Crude Product Workup->Crude Yes Recrystallize Recrystallization Crude->Recrystallize Wash Wash with Cold Solvent Crude->Wash Pure Pure Product Recrystallize->Pure Wash->Pure

Caption: Experimental workflow for the synthesis and purification of this compound.

TroubleshootingLogic Start Problem with Product Purity CheckTLC Analyze by TLC: Single Spot? Start->CheckTLC MultipleSpots Multiple Spots Present CheckTLC->MultipleSpots Recrystallize Recrystallize from Different Solvent MultipleSpots->Recrystallize Yes SingleSpot Single Spot, but Purity Still Low? MultipleSpots->SingleSpot No Recrystallize->CheckTLC Column Consider Column Chromatography Recrystallize->Column NMR Analyze by NMR for Residual Solvent/Impurities SingleSpot->NMR Yes End Pure Product SingleSpot->End No Dry Dry Further Under Vacuum NMR->Dry Dry->End

References

Technical Support Center: Scale-Up Synthesis of Tetrahydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of tetrahydropyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the transition from laboratory-scale to large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing tetrahydropyrimidine derivatives, and is it suitable for scale-up?

A1: The most prevalent method is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2][3] This multicomponent reaction is advantageous for its simplicity and the direct formation of the desired heterocyclic core.[1][2] While the classical Biginelli reaction often suffers from low yields and long reaction times, numerous modifications, including the use of various catalysts and alternative energy sources like microwave irradiation, have been developed to improve its efficiency for scale-up.[1][4][5]

Q2: What are the primary challenges when scaling up the Biginelli reaction?

A2: Key challenges include:

  • Reaction Control: Managing the exothermic nature of the reaction to prevent runaway conditions and side product formation.[6]

  • Low Yields: The classical acid-catalyzed method can result in low product yields, which is economically unviable on a large scale.[7]

  • Purification: Isolating the target compound from unreacted starting materials, by-products, and the catalyst can be complex and costly at scale.[8][9]

  • Solvent Selection: The choice of solvent can significantly impact reaction rate, yield, and product solubility, affecting isolation and purification.[10][11]

  • Catalyst Efficiency and Reusability: Identifying a cost-effective, efficient, and recyclable catalyst is crucial for sustainable large-scale production.[12][13]

Q3: What types of impurities are commonly formed during the synthesis of tetrahydropyrimidine derivatives?

A3: Common impurities can be categorized as organic and inorganic.

  • Organic Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions such as oxidation or incomplete cyclization.[10][14]

  • Inorganic Impurities: These can originate from reagents, catalysts (e.g., heavy metals), and processing aids like filter materials.[14][15]

  • Residual Solvents: Solvents used in the reaction or purification steps may remain in the final product.[14]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the scale-up synthesis of tetrahydropyrimidine derivatives.

Problem 1: Low or Inconsistent Yield
Question Potential Causes Troubleshooting Steps
My reaction yield is significantly lower upon scale-up. What should I investigate? 1. Inefficient Heat Transfer: Poor heat distribution in larger reactors can lead to localized hot spots or insufficient heating, affecting reaction kinetics.[6] 2. Poor Mixing: Inadequate agitation can result in a non-homogeneous reaction mixture, leading to incomplete reactions. 3. Catalyst Inactivity: The catalyst-to-substrate ratio may not be optimal at a larger scale, or the catalyst may be degrading.[10] 4. Suboptimal Reaction Conditions: Temperature, pressure, and reaction time may need re-optimization for the larger scale.[2][10]1. Optimize Reactor Configuration: Ensure the reactor is designed for efficient heat transfer and mixing. Consider using a jacketed reactor with an appropriate agitator. 2. Re-evaluate Catalyst Loading: Perform a study to determine the optimal catalyst loading for the scaled-up reaction. Consider using a more robust or reusable catalyst.[12] 3. Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC) to monitor the reaction and determine the optimal endpoint.[10] 4. Adjust Reaction Parameters: Systematically vary temperature and reaction time to find the optimal conditions for the larger scale.
Problem 2: Difficulty with Product Purification and Isolation
Question Potential Causes Troubleshooting Steps
I am struggling to purify my tetrahydropyrimidine derivative at a large scale. What can I do? 1. Product Precipitation/Crystallization Issues: The product may not crystallize effectively from the reaction mixture or chosen solvent system at a larger volume. 2. Complex Impurity Profile: The presence of multiple by-products with similar polarities to the product makes chromatographic separation difficult.[8] 3. Chromatography Scale-Up Issues: A method that works at the bench scale may not translate directly to large-scale chromatography due to factors like pressure drops and solvent volumes.[8][16]1. Optimize Crystallization: Screen different anti-solvents and crystallization conditions (temperature, cooling rate) to improve product isolation and purity. 2. Telescoping/Work-up Optimization: Modify the reaction work-up to remove impurities before crystallization or chromatography. This could involve liquid-liquid extractions or washes. 3. Alternative Purification Techniques: Consider techniques like tangential flow filtration (TFF) for removing low molecular weight impurities or preparative HPLC for high-purity requirements.[17] 4. Develop a Scalable Chromatography Method: If chromatography is necessary, select a resin and solvent system that is cost-effective and scalable.[9]
Problem 3: Reaction Control and Safety
Question Potential Causes Troubleshooting Steps
My reaction is showing a significant exotherm upon scale-up, raising safety concerns. How can I manage this? 1. Heat Accumulation: The surface-area-to-volume ratio decreases as the reactor size increases, leading to less efficient heat dissipation.[6] 2. Addition Rate: The rate of addition of a reactant may be too fast for the cooling capacity of the reactor.1. Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat flow of the reaction and determine the maximum safe addition rate. 2. Controlled Addition: Add the most reactive component slowly and monitor the internal temperature closely. 3. Improved Cooling: Ensure the reactor's cooling system is adequate for the scale and the heat of the reaction. 4. Semi-batch Process: Consider a semi-batch process where reactants are added portion-wise to control the exotherm.

Data Presentation

Table 1: Effect of Catalyst on the Biginelli Reaction Yield
CatalystReaction Time (h)Yield (%)Reference
Montmorillonite KSF4882[18]
Sulfuric acid1871[18]
Zeolite1280[18]
Silica sulfuric acid1691[18]
BF3.OEt2/CuCl1871[18]
H3PMo12O40580[18]
HPA-Clay196[18]
Table 2: Influence of pH on the Yield of Dihydropyrimidinone Derivatives
CompoundYield at pH 4 (%)Yield at pH 5 (%)Reference
166.679.4[2]
272.991.9[2]
335.981.7[2]
469.084.0[2]

Experimental Protocols

General Protocol for Scale-Up Synthesis of a Tetrahydropyrimidine Derivative via Biginelli Reaction

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., HPA-Clay, see Table 1 for loading)

  • Ethanol (or another suitable solvent)

Procedure:

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe with the aldehyde, β-ketoester, urea/thiourea, and solvent.

  • Catalyst Addition: Add the catalyst to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C) and stir.[2]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or HPLC) until completion.[10]

  • Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Filtration: Filter the solid product and wash with a small amount of cold solvent to remove soluble impurities.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (if necessary): If the product does not meet the required purity, recrystallize from a suitable solvent or purify by column chromatography.

Visualizations

Scale_Up_Workflow lab_scale Lab Scale Synthesis (mg-g) process_dev Process Development & Optimization lab_scale->process_dev Initial Success pilot_scale Pilot Scale Synthesis (kg) pilot_scale->process_dev Troubleshooting large_scale Large Scale Production (>kg) pilot_scale->large_scale Successful Validation process_dev->pilot_scale Optimized Protocol analysis In-Process Control & Final Product Analysis large_scale->analysis Quality Control analysis->process_dev Impurity Profile Requires Optimization

Caption: Workflow for scaling up tetrahydropyrimidine synthesis.

Troubleshooting_Yield start Low Yield at Scale? check_temp Verify Temperature Homogeneity start->check_temp Yes check_mixing Evaluate Mixing Efficiency check_temp->check_mixing OK fail Consult Process Chemistry Team check_temp->fail Issue Found check_catalyst Assess Catalyst Loading & Activity check_mixing->check_catalyst OK check_mixing->fail Issue Found re_optimize Re-optimize Reaction Conditions (Time, Conc.) check_catalyst->re_optimize OK check_catalyst->fail Issue Found end Yield Improved re_optimize->end Successful re_optimize->fail Unsuccessful Biginelli_Mechanism reactants Aldehyde + Urea + β-Ketoester iminium N-Acyliminium Intermediate reactants->iminium Acid/Lewis Acid Catalysis addition Nucleophilic Addition of Ketoester iminium->addition cyclization Intramolecular Cyclization addition->cyclization dehydration Dehydration cyclization->dehydration product Tetrahydropyrimidine Derivative dehydration->product

References

"stability issues of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide

This technical support center provides guidance on the stability issues of this compound in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound is likely to be most stable in a specific pH range. Extreme pH values (highly acidic or alkaline) can catalyze degradation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV or ambient light can induce photolytic degradation.

  • Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions.

  • Presence of Oxidizing Agents: The methylthio group can be susceptible to oxidation.

Q2: What are the potential degradation pathways for this compound in solution?

A2: While specific degradation pathways have not been documented, plausible routes based on its structure include:

  • Hydrolysis of the Methylthio Group: The C-S bond of the methylthio group could undergo hydrolysis, particularly under acidic or basic conditions, to yield a corresponding thiol or other degradation products.

  • Ring Opening of the Tetrahydropyrimidine Ring: The cyclic amidine structure of the tetrahydropyrimidine ring may be susceptible to hydrolysis, leading to ring opening, especially at extreme pH values.

  • Oxidation of the Sulfur Atom: The sulfur atom in the methylthio group is a potential site for oxidation, which can lead to the formation of sulfoxide or sulfone derivatives.

Q3: How should I prepare and store stock solutions of this compound?

A3: To maximize the stability of your stock solutions, consider the following recommendations:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for initial stock preparation. For aqueous experiments, prepare fresh dilutions in an appropriate buffer immediately before use.

  • pH Control: If using aqueous buffers, maintain a pH where the compound is most stable. Based on general knowledge of similar compounds, a slightly acidic to neutral pH (e.g., pH 4-7) is often a good starting point for stability testing.[1]

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results over time. Degradation of the compound in solution.1. Prepare fresh solutions before each experiment.2. Verify the pH of your buffered solution.3. Store stock solutions at a lower temperature and protected from light.4. Perform a stability study under your experimental conditions (see Experimental Protocols).
Change in the color or appearance of the solution. Formation of degradation products or precipitation.1. Check the solubility of the compound in your chosen solvent at the working concentration.2. Analyze the solution using techniques like HPLC or LC-MS to identify potential impurities or degradation products.3. Filter the solution if precipitation is suspected.
Precipitation of the compound in aqueous buffer. Poor aqueous solubility.1. Decrease the working concentration of the compound.2. Incorporate a co-solvent (e.g., a small percentage of DMSO or ethanol) in your aqueous buffer, if compatible with your assay.3. Adjust the pH of the buffer, as solubility can be pH-dependent.

Illustrative Stability Data

The following table summarizes hypothetical stability data for this compound under various conditions. This data is for illustrative purposes only.

Condition Parameter Value Remaining Compound (%) after 24h Remaining Compound (%) after 7 days
pH pH 2.0 Buffer25°C85%60%
pH 5.0 Buffer25°C98%92%
pH 7.4 Buffer25°C95%88%
pH 9.0 Buffer25°C88%70%
Temperature pH 7.4 Buffer4°C>99%98%
pH 7.4 Buffer25°C95%88%
pH 7.4 Buffer37°C90%75%
Light pH 7.4 Buffer at 25°CProtected from light95%88%
pH 7.4 Buffer at 25°CExposed to ambient light92%80%

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

Objective: To determine the degradation rate of this compound under specific experimental conditions (e.g., different pH, temperature, and light exposure).

Materials:

  • This compound

  • High-purity solvents (e.g., DMSO, water, acetonitrile)

  • Buffers of desired pH (e.g., phosphate, citrate)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubators or water baths for temperature control

  • Light-protected (amber) and clear vials

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in an appropriate solvent like DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to the final test concentration (e.g., 100 µM) in the desired buffers or solvents. Prepare separate solutions for each condition to be tested.

  • Incubation:

    • pH Stability: Incubate the test solutions at a constant temperature in different pH buffers.

    • Temperature Stability: Incubate the test solutions in a selected buffer at various temperatures (e.g., 4°C, 25°C, 37°C).

    • Photostability: Expose one set of test solutions to a controlled light source while keeping a parallel set in the dark as a control.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours, and daily for longer studies), withdraw an aliquot from each test solution.

  • Sample Analysis:

    • Immediately quench any further degradation by diluting the aliquot in the mobile phase or a suitable solvent and storing it at a low temperature if not analyzed immediately.

    • Analyze the samples by a validated HPLC method to quantify the remaining parent compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the initial concentration (time 0).

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Visualizations

cluster_workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results check_prep Review Solution Preparation and Storage start->check_prep is_fresh Was the solution freshly prepared? check_prep->is_fresh Storage OK improper_storage Improve Storage Conditions: - Lower Temperature - Protect from Light - Use Inert Gas check_prep->improper_storage Storage Issue perform_stability Perform a Formal Stability Study is_fresh->perform_stability No analyze_degradation Analyze for Degradation Products (HPLC, LC-MS) is_fresh->analyze_degradation Yes improper_storage->is_fresh adjust_protocol Adjust Experimental Protocol Based on Stability Data perform_stability->adjust_protocol analyze_degradation->adjust_protocol

Caption: Troubleshooting workflow for stability issues.

cluster_factors Factors Affecting Stability cluster_chemical Chemical Factors cluster_physical Physical Factors compound This compound pH pH compound->pH solvent Solvent Type compound->solvent oxidants Oxidizing Agents compound->oxidants temp Temperature compound->temp light Light Exposure compound->light degradation Degradation pH->degradation solvent->degradation oxidants->degradation temp->degradation light->degradation

Caption: Factors influencing compound stability.

cluster_pathway Hypothetical Degradation Pathway start 2-(Methylthio)-1,4,5,6- tetrahydropyrimidine hydroiodide hydrolysis Hydrolysis of Methylthio Group start->hydrolysis H2O, H+ or OH- oxidation Oxidation of Sulfur start->oxidation [O] ring_opening Ring Opening start->ring_opening H2O, extreme pH product1 Thiol Derivative hydrolysis->product1 product2 Sulfoxide/Sulfone Derivative oxidation->product2 product3 Ring-Opened Product ring_opening->product3

Caption: Hypothetical degradation pathways.

References

"preventing byproduct formation in the alkylation of tetrahydropyrimidine-2-thiones"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkylation of tetrahydropyrimidine-2-thiones. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction is producing a mixture of N- and S-alkylated products. How can I improve the selectivity for S-alkylation?

A1: The regioselectivity of alkylation on the tetrahydropyrimidine-2-thione scaffold is highly dependent on the reaction conditions. The thione exists in tautomeric forms, and the ambident nucleophile can be alkylated at either the sulfur (S) or nitrogen (N) atom. To favor S-alkylation, consider the following factors:

  • Base: A weaker base is generally preferred for selective S-alkylation. Strong bases can lead to the formation of the N-anion, promoting N-alkylation.

  • Solvent: Polar aprotic solvents often favor S-alkylation.

  • Leaving Group: Softer leaving groups on the alkylating agent tend to favor reaction at the softer sulfur atom.

  • Temperature: Lower reaction temperatures can enhance selectivity.

Q2: I am observing the formation of an unexpected byproduct. What could it be?

A2: Besides the common N- and S-alkylated isomers, other byproducts can arise from:

  • Dialkylation: It is possible for both nitrogen atoms (N1 and N3) or a nitrogen and the sulfur atom to be alkylated, especially if an excess of the alkylating agent and a strong base are used.

  • O-Alkylation: Although less common for thiones compared to their oxygen analogs (pyrimidinones), O-alkylation of the tautomeric enol form is a theoretical possibility, leading to a 2-(alkylthio)pyrimidine derivative.

  • Reaction with Solvent: Some reactive intermediates might react with the solvent, especially under harsh conditions.

  • Degradation: The starting material or product might be unstable under the chosen reaction conditions.

Monitoring the reaction by TLC or LC-MS can help in identifying the formation of byproducts over time.[1]

Q3: My reaction yield is consistently low. What are the common causes and how can I improve it?

A3: Low yields can be attributed to several factors. A systematic troubleshooting approach is recommended.[1] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Small-scale trial reactions can help in determining the optimal parameters.[1]

  • Purity of Reagents and Solvents: Impurities in the starting materials or solvents can lead to side reactions or inhibit the desired transformation. Ensure that solvents are anhydrous when necessary.[1]

  • Atmospheric Moisture and Oxygen: If your reactants or intermediates are sensitive to air and moisture, employing proper inert atmosphere techniques (e.g., using nitrogen or argon) is crucial.[1]

  • Inefficient Mixing: In heterogeneous reactions, ensure that the stirring is vigorous enough to ensure proper mixing of the reactants.[1]

Troubleshooting Guides

Issue 1: Poor Selectivity Between N- and S-Alkylation

This guide will help you diagnose and resolve issues with the regioselectivity of your alkylation reaction.

Troubleshooting Steps:

  • Analyze Reaction Conditions: Review your current protocol, paying close attention to the base, solvent, temperature, and nature of the alkylating agent.

  • Modify the Base: If you are using a strong base (e.g., NaH), consider switching to a weaker base like potassium carbonate (K₂CO₃). A basic medium is often essential for the reaction to proceed.[2]

  • Change the Solvent: The choice of solvent can influence which atom is more nucleophilic. Experiment with different solvents to find the optimal one for your desired outcome.

  • Vary the Alkylating Agent: The reactivity and steric hindrance of the alkylating agent can impact selectivity. For instance, sterically bulky alkylating agents might favor reaction at the less hindered sulfur atom. The extent of competing O4-alkylation in analogous systems was found to be sensitive to steric factors.[3]

  • Adjust the Temperature: Running the reaction at a lower temperature may increase the kinetic selectivity towards S-alkylation.

Issue 2: Low or No Product Formation

If you are experiencing low yields or no reaction, follow these steps to identify the root cause.

Troubleshooting Workflow:

G start Low/No Product Formation check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK reagents_impure Purify/Replace Reagents check_reagents->reagents_impure Impure/Incorrect check_base Is the Base Appropriate and Active? check_conditions->check_base Conditions OK conditions_suboptimal Optimize Temperature/Time check_conditions->conditions_suboptimal Suboptimal check_workup Analyze Workup Procedure for Product Loss check_base->check_workup Base OK base_issue Use Fresh/Different Base check_base->base_issue Inactive/Inappropriate workup_issue Modify Extraction/Purification check_workup->workup_issue Product Loss Detected end Improved Yield reagents_impure->end conditions_suboptimal->end base_issue->end workup_issue->end

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation

Table 1: Influence of Reaction Conditions on Alkylation Regioselectivity (Illustrative)

ParameterCondition Favoring S-AlkylationCondition Favoring N-AlkylationRationale
Base Weaker bases (e.g., K₂CO₃, Et₃N)Stronger bases (e.g., NaH, LDA)Weaker bases favor the more acidic S-H tautomer, while stronger bases can deprotonate the N-H bond.
Solvent Polar aprotic (e.g., DMF, Acetone)Varies, can be solvent dependentSolvent polarity can influence the nucleophilicity of the N and S atoms differently.
Alkylating Agent Soft electrophiles (e.g., R-I, R-Br)Hard electrophiles (e.g., R-OTs)According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur atom prefers to react with soft electrophiles.
Temperature Lower temperaturesHigher temperaturesLower temperatures favor the kinetically controlled product, which is often the S-alkylated derivative.

Note: This table provides general guidelines. Optimal conditions should be determined experimentally for each specific substrate and alkylating agent.

Experimental Protocols

Protocol 1: General Procedure for Selective S-Alkylation

This protocol is a generalized procedure based on common practices for achieving S-alkylation.

  • Preparation: To a solution of the tetrahydropyrimidine-2-thione (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a mild base such as potassium carbonate (1.2 eq.).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add the alkylating agent (1.1 eq.) dropwise to the suspension.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

S-alkylation has been successfully performed by reacting 3,4-dihydro-1H-pyrimidine-2-thione derivatives with ethyl chloroacetate.[4]

Protocol 2: General Procedure for Selective N-Alkylation

Achieving selective N-alkylation can be more challenging and may require screening of different conditions. Phase transfer catalysis has been shown to be effective for the selective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones.[5]

  • Preparation: In a reaction vessel, combine the tetrahydropyrimidine-2-thione (1.0 eq.), the alkylating agent (1.2 eq.), and a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate.

  • Reaction: Add a strong base, such as 50% aqueous NaOH, and stir the mixture vigorously at room temperature.[5]

  • Monitoring: Follow the reaction progress by TLC.

  • Workup: After completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt, and remove the solvent in vacuo. Purify the residue by chromatography.

Visualizations

Reaction Pathway Diagram

G cluster_products Potential Products start Tetrahydropyrimidine-2-thione reagents + R-X (Alkylating Agent) + Base s_product S-Alkylated Product (Thermodynamically Favored) n_product N-Alkylated Byproduct (Kinetically Favored) reagents->s_product Path A reagents->n_product Path B

Caption: Competing pathways in the alkylation of tetrahydropyrimidine-2-thiones.

References

"recrystallization methods for purifying crude 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in your purification experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Issue 1: The compound does not dissolve in the chosen solvent, even when heated.

  • Question: I'm trying to dissolve my crude this compound, but it remains insoluble even after heating. What should I do?

  • Answer: This indicates that the compound has low solubility in the selected solvent. You can try the following:

    • Increase the volume of the solvent: Add small portions of the hot solvent until the compound dissolves completely. Be mindful that using a large volume of solvent may lead to a lower yield.

    • Try a different solvent: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[1] For pyrimidine derivatives, common solvents to consider are ethanol, methanol, and ethyl acetate.[2]

    • Use a solvent mixture: If your compound is poorly soluble in a non-polar solvent but soluble in a more polar one, you can dissolve it in a minimal amount of the hot "good" (polar) solvent and then slowly add the hot "poor" (non-polar) solvent until the solution becomes slightly cloudy. Then, add a few drops of the hot "good" solvent to redissolve the precipitate and allow it to cool slowly.[2]

Issue 2: No crystals form upon cooling, or the yield is very low.

  • Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What is the problem?

  • Answer: This is a common issue that can arise from several factors:

    • The solution is not supersaturated: You may have used too much solvent. To address this, you can evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

    • Supersaturation without nucleation: The solution may be supersaturated, but the crystals have not started to form. To induce crystallization, you can:

      • Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. This creates a rough surface that can promote nucleation.

      • Seed the solution: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.

    • Inappropriate solvent choice: The compound might be too soluble in the chosen solvent even at low temperatures. In this case, you will need to select a different solvent or solvent system.

Issue 3: The compound "oils out" instead of forming crystals.

  • Question: Upon cooling, my compound separates as an oily layer instead of forming solid crystals. How can I fix this?

  • Answer: "Oiling out" typically occurs when the melting point of the crude solid is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too quickly. To resolve this:

    • Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool more slowly.

    • Ensure slow cooling: Allow the flask to cool to room temperature on a benchtop, insulated with a beaker or glass wool, before moving it to an ice bath. Slow cooling is crucial for the formation of well-defined crystals.

    • Consider a different solvent: Choose a solvent with a lower boiling point.

Issue 4: The crystals form too rapidly and appear as a fine powder.

  • Question: As soon as I removed my flask from the heat, a large amount of fine powder crashed out of the solution. Are these good crystals?

  • Answer: Rapid precipitation often traps impurities within the crystal lattice, leading to a less pure final product. To encourage the growth of larger, purer crystals:

    • Reheat and add more solvent: Reheat the solution to redissolve the precipitate and add a small amount of extra hot solvent.

    • Slow down the cooling process: Insulate the flask to ensure gradual cooling.

Frequently Asked Questions (FAQs)

Q1: What is the best way to choose a solvent for the recrystallization of this compound?

A1: The ideal solvent is one where the compound is very soluble at high temperatures and poorly soluble at low temperatures. For pyrimidine derivatives, good starting points for solvent screening are ethanol, methanol, and ethyl acetate, or mixtures such as hexane/acetone.[2] Small-scale solubility tests with a few milligrams of your crude product in different solvents will help you identify the most suitable one.

Q2: How does the purity of the crude material affect recrystallization?

A2: The presence of impurities can significantly hinder crystallization by interfering with the formation of the crystal lattice. If your crude material is highly impure, a preliminary purification step, such as column chromatography, may be necessary before attempting recrystallization.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for this compound varies slightly between sources, with ranges of 138-139°C and 146-149°C cited. A sharp melting point within a narrow range is a good indicator of purity.

Q4: Can I reuse the mother liquor to recover more product?

A4: Yes, the filtrate (mother liquor) will contain some dissolved product. You can concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. However, be aware that this second crop may be less pure than the first.

Data Presentation

Due to the lack of specific published solubility data for this compound, the following table is provided as a template for organizing your experimental findings. It is highly recommended to perform solubility tests to determine the optimal solvent and conditions for your recrystallization.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Crystal Quality upon Cooling
MethanolData to be determinedData to be determinede.g., Needles, plates, powder
EthanolData to be determinedData to be determinede.g., Needles, plates, powder
IsopropanolData to be determinedData to be determinede.g., Needles, plates, powder
AcetoneData to be determinedData to be determinede.g., Needles, plates, powder
Ethyl AcetateData to be determinedData to be determinede.g., Needles, plates, powder
AcetonitrileData to be determinedData to be determinede.g., Needles, plates, powder
WaterData to be determinedData to be determinede.g., Needles, plates, powder
Solvent Mixture (e.g., Ethanol/Hexane)Data to be determinedData to be determinede.g., Needles, plates, powder

Experimental Protocols

The following are generalized protocols for the recrystallization of this compound. The choice of solvent should be based on your own experimental solubility tests.

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Addition of Solvent: Continue to add small portions of the hot solvent until the solid has completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. To further increase the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (one in which it is highly soluble).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble, but is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling, Crystal Collection, Washing, and Drying: Follow steps 5-8 from the single-solvent recrystallization protocol.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Compound add_solvent Add minimal hot solvent start->add_solvent dissolved Completely dissolved solution add_solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration slow_cool Slow cooling to room temperature dissolved->slow_cool hot_filtration->slow_cool ice_bath Cool in ice bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end Pure Crystals dry->end

Caption: A generalized workflow for the recrystallization process.

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_rapid_precipitation Rapid Precipitation start Recrystallization Issue no_crystals No crystals upon cooling? start->no_crystals oiling_out Compound 'oils out'? start->oiling_out rapid_precipitation Crystals form too quickly? start->rapid_precipitation too_much_solvent Too much solvent used? no_crystals->too_much_solvent Yes supersaturated Supersaturated solution? no_crystals->supersaturated No evaporate Evaporate some solvent too_much_solvent->evaporate induce_crystallization Induce crystallization (scratch/seed) supersaturated->induce_crystallization reheat Reheat and add more solvent oiling_out->reheat cool_slower Cool more slowly reheat->cool_slower reheat_add_solvent Reheat and add more solvent rapid_precipitation->reheat_add_solvent slow_cooling Ensure slow cooling reheat_add_solvent->slow_cooling

Caption: A troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Addressing Poor Solubility of Pyrimidine Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the poor solubility of pyrimidine compounds in biological assays.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments.

Issue 1: My pyrimidine compound precipitates out of solution when preparing the stock solution in DMSO.

Question: What should I do if my pyrimidine compound does not fully dissolve or precipitates in DMSO?

Answer: Precipitation during stock solution preparation in Dimethyl Sulfoxide (DMSO) is a common challenge due to the limited solubility of some pyrimidine derivatives at high concentrations.[1] Here are some steps to address this issue:

  • Gentle Heating: Gently warm the solution to 37-50°C while stirring. This can increase the kinetic solubility of the compound. However, it is crucial to first verify the compound's stability at these temperatures to avoid degradation.[1]

  • Solvent Selection: While DMSO is a common solvent for stock solutions, other organic solvents like N,N-dimethylformamide (DMF) or ethanol can be considered.[1][2] Be aware that the solubility in these alternative solvents may be lower than in DMSO.[1]

  • Sonication: Brief sonication in a water bath can help break down solid particles and facilitate dissolution.[3]

  • Vortexing: Vigorous vortexing can also aid in the dissolution process by increasing the interaction between the compound and the solvent.[3]

Issue 2: My pyrimidine compound is soluble in the DMSO stock, but precipitates upon dilution into my aqueous assay buffer.

Question: How can I prevent my compound from precipitating when I dilute it from a DMSO stock into an aqueous buffer for my experiment?

Answer: This is a frequent problem known as "solvent shock," where the compound, stable in a high concentration of organic solvent, becomes supersaturated and precipitates when introduced into an aqueous environment.[1][4] Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most direct approach is to work with a lower final concentration of the compound in your assay.[1]

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This can prevent the rapid supersaturation that leads to precipitation.[1]

  • Increase Final DMSO Concentration: A final DMSO concentration of up to 0.5% (v/v) is generally tolerated by most cell lines.[1] Increasing the final DMSO percentage in the assay may help maintain compound solubility. Always include a vehicle control with the same final DMSO concentration.[1]

  • Use of Co-solvents: Common co-solvents range from highly polar (e.g., N-methyl-2-pyrrolidone, ethanol) to weakly polar (e.g., polyethylene glycol, propylene glycol).[5] These can be included in the aqueous buffer to improve the solubility of hydrophobic compounds.

  • Employ Surfactants or Solubilizing Agents: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help maintain the solubility of hydrophobic compounds in aqueous solutions.[1] However, it is essential to first test the surfactant's compatibility with your specific assay, as it could interfere with the biological system.

  • pH Adjustment: The solubility of pyrimidine compounds with ionizable groups is often dependent on pH.[1][6] For basic compounds, slightly acidifying the buffer may increase solubility, while for acidic compounds, alkalinization can be beneficial.[1] This should be approached with caution, as pH changes can impact compound stability and the biological assay itself.[1]

Frequently Asked Questions (FAQs)

Q1: Why do many pyrimidine compounds have poor water solubility?

A1: The limited aqueous solubility of many pyrimidine derivatives can be attributed to several physicochemical factors. These compounds can possess high molecular weight and lipophilicity, which generally leads to reduced solubility in water.[3] The planar structure of the pyrimidine ring can also contribute to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the compound and break it apart.[3]

Q2: How does poor solubility of my pyrimidine compound affect my biological assay results?

A2: Low solubility can have a significant and detrimental impact on the quality and interpretation of your bioassay data. It can lead to:

  • Underestimated Potency: If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, leading to an underestimation of its true activity (e.g., higher IC50 values).[7][8]

  • Reduced HTS-Hit Rates: In high-throughput screening, compounds that precipitate will not be available to interact with the target, resulting in false negatives.[7]

  • Variable and Irreproducible Data: Precipitation can be inconsistent across different wells or experiments, leading to high variability and poor reproducibility of results.[7]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3:

  • Kinetic solubility is the concentration of a compound that dissolves in a solvent system under specific, non-equilibrium conditions, typically measured after a short incubation time.[6][9] It is often determined by adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the point at which precipitation occurs, often via nephelometry or turbidimetry.[6][9] This measurement is relevant for early drug discovery to assess if a compound will stay in solution during an in vitro assay.[8]

  • Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[6][10] This is typically measured by adding an excess of the solid compound to a solvent, allowing it to equilibrate over a longer period (e.g., 24 hours), and then measuring the concentration of the dissolved compound, often by HPLC.[10] Thermodynamic solubility is a more accurate representation of the true solubility and is crucial for later stages of drug development.[11]

For initial troubleshooting in biological assays, determining the kinetic solubility in your specific assay buffer is often the most practical and informative step.

Q4: Are there any formulation strategies I can use to improve the solubility of my pyrimidine compound for in vivo studies?

A4: Yes, for in vivo applications where solubility is a major hurdle for bioavailability, several advanced formulation strategies can be employed. These include:

  • Solid Dispersions: The drug is dispersed in a carrier matrix, often a polymer, to create an amorphous solid dispersion. This can significantly enhance the dissolution rate and apparent solubility.[12]

  • Nanoparticle Formation: Reducing the particle size of the drug to the nanoscale increases the surface area-to-volume ratio, which can lead to a higher dissolution rate as described by the Noyes-Whitney equation.[5][12]

  • Lipid-Based Formulations: Encapsulating the hydrophobic drug in lipid-based carriers like micelles, liposomes, or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[12][13]

  • Prodrugs: A prodrug is a chemically modified version of the active drug that has improved solubility. Once administered, it is converted back to the active drug in vivo.[14]

Data Presentation

Table 1: Solubility of an Exemplary Pyrimidine Compound in Common Solvents

SolventSolubility (mg/mL)Molar Solubility (approx. at 200 g/mol )
Water< 0.1< 0.5 mM
PBS (pH 7.4)< 0.1< 0.5 mM
Ethanol525 mM
Methanol1050 mM
N,N-Dimethylformamide (DMF)50250 mM
Dimethyl Sulfoxide (DMSO)> 100> 500 mM

Note: This table provides illustrative data. Actual solubility will vary depending on the specific pyrimidine derivative.

Table 2: Effect of pH on the Aqueous Solubility of an Ionizable Pyrimidine Compound

pHSolubility (µg/mL)Fold Increase (vs. pH 7.4)
5.050~500x
6.010~100x
7.4< 0.11x
8.0< 0.11x

Note: This table illustrates the potential impact of pH on a basic pyrimidine compound. The actual pH-solubility profile must be determined experimentally.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol provides a method to determine the concentration at which a pyrimidine compound begins to precipitate in a specific aqueous buffer.

1. Materials:

  • 10 mM stock solution of the pyrimidine compound in 100% DMSO.

  • Assay buffer of interest (e.g., 50 mM HEPES, pH 7.4).

  • Clear, flat-bottom 96-well or 384-well microplates.

  • Multichannel pipette.

  • Plate reader with nephelometry (light scattering) capability.

2. Method:

  • Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO. For a 2-fold dilution series, pipette 20 µL of DMSO into columns 2-12 of a 96-well plate. Pipette 40 µL of the 10 mM stock into column 1. Transfer 20 µL from column 1 to column 2, mix, then transfer 20 µL from column 2 to 3, and so on.[4]

  • Prepare Assay Plate: Add 98 µL of your chosen assay buffer to the wells of a new 96-well plate.[4]

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate (DMSO dilutions) to the assay plate containing the buffer. This creates a 1:50 dilution. Mix immediately by gentle tapping or orbital shaking for 30 seconds.[4]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[4]

  • Measurement: Read the plate using a nephelometer. The concentration at which a significant increase in light scattering is observed above the background is considered the kinetic solubility limit.[4]

Protocol 2: Thermodynamic Solubility Assay by HPLC

This protocol determines the equilibrium solubility of a pyrimidine compound.

1. Materials:

  • Solid (powder) form of the pyrimidine compound.

  • Aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Microcentrifuge tubes.

  • Shaker/incubator.

  • Centrifuge.

  • HPLC system with a suitable column and detector.

2. Method:

  • Sample Preparation: Add an excess amount of the solid compound to a microcentrifuge tube containing a known volume of the aqueous buffer.

  • Equilibration: Tightly cap the tubes and incubate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Phase Separation: Centrifuge the tubes at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred. Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.[9] The measured concentration represents the thermodynamic solubility.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_troubleshoot Solubility Troubleshooting cluster_assay Assay Plate Preparation start Weigh Compound dissolve Dissolve in 100% DMSO start->dissolve check_sol Visually Inspect for Clarity dissolve->check_sol is_soluble Is it Soluble? check_sol->is_soluble heat Gentle Heating (37-50°C) is_soluble->heat No dilute Dilute into Aqueous Buffer is_soluble->dilute Yes sonicate Sonication heat->sonicate vortex Vortexing sonicate->vortex vortex->is_soluble incubate Incubate dilute->incubate read Read Assay incubate->read

Caption: Workflow for preparing and troubleshooting pyrimidine compound solutions.

logical_relationship cluster_problem Core Problem cluster_causes Contributing Factors cluster_solutions Potential Solutions cluster_impact Impact on Assays poor_sol Poor Aqueous Solubility of Pyrimidine Compound ph_adjust pH Adjustment poor_sol->ph_adjust cosolvents Use of Co-solvents poor_sol->cosolvents surfactants Use of Surfactants poor_sol->surfactants formulation Advanced Formulation (e.g., Nanoparticles) poor_sol->formulation underestimation Underestimated Potency poor_sol->underestimation variability Increased Data Variability poor_sol->variability inaccurate_sar Inaccurate SAR poor_sol->inaccurate_sar lipophilicity High Lipophilicity lipophilicity->poor_sol crystal High Crystal Lattice Energy crystal->poor_sol planar Planar Molecular Structure planar->poor_sol

References

"interpreting complex NMR spectra of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers interpreting the ¹H and ¹³C NMR spectra of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected signals in the ¹H and ¹³C NMR spectra?

A1: The structure of this compound contains several distinct proton and carbon environments. Due to the hydroiodide salt, the tetrahydropyrimidine ring is protonated, which influences the chemical shifts, particularly of the protons and carbons near the nitrogen atoms.

Expected ¹H and ¹³C NMR Data

The following table summarizes the anticipated chemical shifts (δ) in a common NMR solvent like DMSO-d₆. Note that actual shifts can vary based on solvent, concentration, and temperature.

Assignment Proton (¹H) Data Carbon (¹³C) Data
Expected δ (ppm) Multiplicity
S-CH₃ ~2.4 - 2.6Singlet (s)
C4-H₂ / C6-H₂ ~3.2 - 3.5Triplet (t)
C5-H₂ ~1.8 - 2.1Quintet (quin) or Multiplet (m)
N-H ~8.0 - 9.5Broad Singlet (br s)
C2 (S-C=N) --

Note: The two NH protons and the two methylene groups at C4 and C6 may be non-equivalent depending on the rate of ring inversion and proton exchange, potentially leading to more complex spectra.

Q2: My NH proton signals are very broad or are not visible. Why is this happening?

A2: This is a common phenomenon for exchangeable protons, such as those in N-H groups.[1] There are two primary reasons for this:

  • Chemical Exchange: The NH protons can exchange with residual water in the NMR solvent (e.g., DMSO-d₆) or with each other. If this exchange occurs at a rate comparable to the NMR timescale, the signal becomes broad. Rapid exchange can sometimes average the signal into the baseline, making it disappear.

  • Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can cause rapid relaxation of adjacent protons, leading to significant signal broadening.[2]

Troubleshooting Steps:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable NH protons will be replaced by deuterium, which is not observed in ¹H NMR, causing the NH peak to disappear.[3][4] This is a definitive way to confirm the assignment of NH signals.

  • Low Temperature: Cooling the sample can slow down the rate of chemical exchange, often resulting in sharper NH signals.

  • Use a Dry Solvent: Ensure your deuterated solvent is anhydrous to minimize exchange with water.

Q3: The signals for the methylene groups (C4, C5, C6) are overlapping or more complex than expected. How can I resolve them?

A3: The aliphatic protons in the tetrahydropyrimidine ring form a coupled spin system. While C4-H₂ and C6-H₂ are expected to be triplets and C5-H₂ a quintet, restricted ring conformation or second-order coupling effects can complicate these patterns.

Troubleshooting Steps:

  • Higher Field Spectrometer: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz) can increase spectral dispersion and resolve overlapping multiplets.

  • Change Solvent: Altering the NMR solvent can change the chemical shifts of the protons, potentially resolving the overlap.[5] Aromatic solvents like benzene-d₆ often induce different shifts compared to polar solvents like DMSO-d₆.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It will clearly show that the C4 protons are coupled to the C5 protons, which are in turn coupled to the C6 protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to, allowing for unambiguous assignment of both the ¹H and ¹³C signals for the CH₂ groups.[6]

Q4: Why is the quaternary carbon (C2) signal weak or missing in the ¹³C NMR spectrum?

A4: Quaternary carbons (carbons with no attached protons) often exhibit weak signals in ¹³C NMR spectra for two main reasons:

  • Long Relaxation Times (T₁): These carbons relax slowly. In standard ¹³C NMR experiments with short delays between pulses, their magnetization may not fully recover, leading to a weaker signal.

  • No Nuclear Overhauser Effect (NOE): The signal intensity of protonated carbons is typically enhanced by the NOE from attached protons during proton decoupling. Quaternary carbons do not benefit from this effect.[7]

Troubleshooting Steps:

  • Increase Relaxation Delay (d1): Modify the acquisition parameters to include a longer delay (e.g., 5-10 seconds) between scans to allow for full relaxation of the quaternary carbon.

  • Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio, making it easier to see weak signals.

  • Use a Gated Decoupling Experiment: This type of experiment can help to quantify quaternary carbons but often requires longer acquisition times.

Experimental Protocol: Acquiring a High-Quality NMR Spectrum

This protocol outlines the standard procedure for preparing and running an NMR sample of this compound.

1. Sample Preparation:

  • Solvent Selection: DMSO-d₆ is a good choice as the compound is a salt and likely soluble. It also shifts the residual water peak away from most signals. Other potential solvents include D₂O or CD₃OD.

  • Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

  • Solubilization: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

2. Standard ¹H NMR Acquisition:

  • Spectrometer: Use a 400 MHz or higher field NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time (at): 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16 scans for a standard spectrum.

3. Standard ¹³C NMR Acquisition:

  • Experiment: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay (d1): 2 seconds (increase to 5-10s if quaternary carbons are of interest).

    • Number of Scans (ns): 128 scans or more to achieve adequate signal-to-noise.

4. Advanced Experiments for Full Characterization:

  • D₂O Exchange: To confirm NH protons, add one drop of D₂O, shake, and re-run the ¹H NMR.

  • 2D COSY: To establish H-H coupling networks.

  • 2D HSQC: To correlate protons to their directly attached carbons.[8]

  • 2D HMBC: To identify long-range (2-3 bond) H-C correlations, which is crucial for confirming the connectivity of the molecular skeleton.

Logical Workflow for NMR Troubleshooting

The following diagram illustrates a systematic approach to troubleshooting common issues encountered during the spectral interpretation of this compound.

NMR_Troubleshooting_Workflow start Acquire 1D ¹H & ¹³C NMR Spectra check_peaks Are all expected peaks present and sharp? start->check_peaks broad_nh Broad or Missing NH Peak? check_peaks->broad_nh No all_good All signals assigned and consistent? check_peaks->all_good Yes weak_c Weak or Missing Quaternary C2? broad_nh->weak_c No d2o_exchange Perform D₂O Exchange (NH peak should disappear) broad_nh->d2o_exchange Yes low_temp Run at lower temperature (sharpens exchangeable protons) broad_nh->low_temp Alternative overlap Overlapping CH₂ Multiplets? weak_c->overlap No increase_delay Increase Relaxation Delay (d1) & Number of Scans for ¹³C weak_c->increase_delay Yes overlap->all_good No run_2d Acquire 2D NMR (COSY, HSQC, HMBC) overlap->run_2d Yes change_solvent Re-run in a different solvent (e.g., CD₃OD or Benzene-d₆) overlap->change_solvent Alternative elucidated Structure Elucidated all_good->elucidated Yes reassess Re-assess Structure / Purity all_good->reassess No d2o_exchange->weak_c low_temp->weak_c increase_delay->overlap run_2d->all_good change_solvent->all_good

Caption: Troubleshooting workflow for NMR spectral analysis.

References

Validation & Comparative

Comparative Analysis of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide and Structurally Related Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide and its structurally related pyrimidine analogs. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this analysis leverages data from closely related tetrahydropyrimidine and 2-(methylthio)pyrimidine derivatives to project its potential biological profile and performance. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

Physicochemical Properties of Pyrimidine Analogs

A fundamental aspect of drug design involves understanding the physicochemical properties of compounds, as these influence their pharmacokinetic and pharmacodynamic profiles. The table below outlines key properties of the target compound and some representative pyrimidine analogs.

PropertyThis compoundAnalog 1: 2-Thioxo-1,2,3,4-tetrahydropyrimidineAnalog 2: 5-Fluorouracil
Molecular Formula C₅H₁₁IN₂SC₄H₆N₂SC₄H₃FN₂O₂
Molecular Weight 258.13 g/mol 114.16 g/mol 130.08 g/mol
Structure N/AN/A
General Class TetrahydropyrimidineTetrahydropyrimidinePyrimidine
Known Biological Activities (Limited Data)Anticancer, Antiviral, Anti-inflammatory[1]Anticancer[4]

Comparative Biological Activity

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. The following sections and tables summarize the reported biological activities of various tetrahydropyrimidine and 2-(methylthio)pyrimidine analogs, providing a basis for comparison with the target compound.

Anticancer Activity

Numerous tetrahydropyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[5]

Table 1: In Vitro Anticancer Activity of Tetrahydropyrimidine Analogs [2]

Compound IDCancer Cell LineIC₅₀ (µM)
4bHeLa52.59
4kHeLa43.63
4bK562>100
4kK56297.45
4bMDA-MB-231>100
4kMDA-MB-23189.12
Doxorubicin (Control)HeLa0.98
Doxorubicin (Control)K5620.54
Doxorubicin (Control)MDA-MB-2311.23

Data from a study on novel tetrahydropyrimidine derivatives, where compounds 4b and 4k showed the most promising activity against the HeLa cell line.[2]

Antimicrobial Activity

The antimicrobial potential of tetrahydropyrimidine derivatives has been explored against a range of bacterial and fungal strains.[2] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: In Vitro Antimicrobial Activity of Tetrahydropyrimidine Analogs (MIC in mg/mL) [2]

Compound IDS. aureusB. subtilisE. coliP. aeruginosaK. pneumoniaeC. albicansT. mentagrophytes
4a0.810.411.633.251.633.250.81
4b0.410.410.811.631.631.630.41
4d0.410.410.811.631.631.630.41
4e0.810.811.63-3.250.410.20
4f0.810.811.633.253.250.410.20
4k0.810.811.633.253.250.410.20
Streptomycin0.050.050.050.050.05--
Ketoconazole-----0.100.10

This table summarizes the MIC values of several tetrahydropyrimidine derivatives against various bacterial and fungal strains.[2]

Analgesic Activity

Certain 2-methylthio-1,4-dihydropyrimidine derivatives have demonstrated significant analgesic properties.[3] The acetic acid-induced writhing test is a common in vivo model to assess analgesic efficacy.

Table 3: Analgesic Activity of 2-Methylthio-1,4-dihydropyrimidine Analogs [3]

Compound IDWrithing Inhibition (%)
IIh70.32
IIe57.08
IIk58.45
IIl50.68
Ibuprofen (Control)78.53

The percentage of writhing inhibition indicates the analgesic effect of the tested compounds.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments typically used to evaluate the biological activities of pyrimidine analogs.

Synthesis of Tetrahydropyrimidine Derivatives (Biginelli Reaction)[2]
  • Dissolve 6 mmol of N-methylthiourea and 2 mmol of the appropriate aldehyde in a mixture of dioxane/CHCl₃ (4/1, v/v) in a 25 mL round-bottom flask.

  • After 10 minutes, add 3 drops of concentrated HCl (36.5%) at room temperature.

  • Two hours later, add 6 mmol of methyl acetoacetate and 10 mol% of 2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANP).

  • After 24 hours, evaporate the solvent.

  • Dissolve the crude solid in an ethanol/water mixture (2/1, v/v) and refrigerate for 24 hours to allow precipitation.

  • Collect the precipitate by filtration and purify by recrystallization.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Method)
  • Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Diagrams illustrating key processes can aid in the understanding of complex biological and experimental systems.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of Pyrimidine Analogs purification Purification & Characterization synthesis->purification mtt MTT Assay (Cytotoxicity) purification->mtt Test Compounds cell_cycle Cell Cycle Analysis mtt->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis animal_model Xenograft Animal Model apoptosis->animal_model Lead Compound efficacy Efficacy Studies animal_model->efficacy toxicity Toxicity Assessment efficacy->toxicity

Workflow for Anticancer Drug Discovery with Pyrimidine Analogs.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Pyrimidine Analog (Kinase Inhibitor) inhibitor->raf inhibitor->mek

References

Validating the Biological Activity of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold for the development of novel therapeutic agents. Their structural versatility allows for interaction with a wide array of biological targets, leading to diverse pharmacological activities. This guide focuses on the validation of the biological activity of a specific, yet underexplored, compound: 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide.

While direct experimental data on this compound is scarce in publicly available literature, its structural similarity to other well-studied tetrahydropyrimidine and 2-methylthio-pyrimidine analogs suggests a high potential for significant biological effects. This document provides a comparative framework for researchers, scientists, and drug development professionals to design and execute a comprehensive validation study. We will objectively compare the potential performance of the target compound with established alternatives and provide detailed experimental protocols and supporting data from related molecules.

Comparison with Alternative Pyrimidine Derivatives

The biological activities of pyrimidine derivatives are vast, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[1] Below are tables summarizing the reported activities of several classes of related compounds, which can serve as a benchmark for validating this compound.

Anticancer Activity

Many pyrimidine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2] The mechanism often involves the inhibition of kinases or interference with nucleic acid synthesis.[1]

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference
Indazol-PyrimidineCompound 4fMCF-7 (Breast)1.629[1]
Indazol-PyrimidineCompound 4iMCF-7 (Breast)1.841[1]
4,6-Disubstituted PyrimidineCompound 4dMCF-7 (Breast)8.53 (µg/ml)[1]
Pyrido[2,3-d]pyrimidineCompound 2dA549 (Lung)Strong cytotoxicity at 50 µM[1]
TetrahydropyrimidinesCompound 4bHeLa (Cervical)52.59[3]
TetrahydropyrimidinesCompound 4kHeLa (Cervical)43.63[3]
Antimicrobial Activity

The pyrimidine scaffold is also a key component in many antimicrobial agents. Tetrahydropyrimidine derivatives, in particular, have shown promising activity against a range of bacteria and fungi.[4]

Table 2: In Vitro Antimicrobial Activity of Selected Tetrahydropyrimidine Derivatives

CompoundTarget MicroorganismMIC (mg/mL)Reference
Compound 4eTrichophyton mentagrophytes0.20[4]
Compound 4fTrichophyton mentagrophytes0.20[4]
Compound 4kTrichophyton mentagrophytes0.20[4]
Compound 4bGram-positive bacteria-[5]
Compound 4dGram-positive bacteria-[5]
Anti-inflammatory and Analgesic Activity

Certain dihydropyrimidine derivatives have been reported to possess anti-inflammatory and analgesic properties.[6] One of the mechanisms for anti-inflammatory action can be the inhibition of cyclooxygenase (COX) enzymes.[7]

Table 3: Analgesic Activity of 2-Methylthio-1,4-dihydropyrimidines

CompoundSubstituent at C4Analgesic Activity (% inhibition of writhing)Reference
IIhp-dimethylaminophenyl70.32[6]
IIkUnsubstituted58.45[6]
IIep-chlorophenyl57.08[6]
IIlUnsubstituted50.68[6]

Proposed Experimental Protocols for Validation

To ascertain the biological activity of this compound, a tiered approach starting with broad screening followed by more specific assays is recommended.

In Vitro Cytotoxicity Assay

This protocol is designed to evaluate the potential anticancer activity of the synthesized compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line (e.g., NHDF).[2]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • MTT or SRB assay reagents.

  • 96-well plates.

  • Plate reader.

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[2]

  • Incubate the plates for 48-72 hours.

  • Perform the MTT or SRB assay to determine cell viability.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Trichophyton mentagrophytes).[4]

  • Mueller-Hinton broth for bacteria and RPMI-1640 for fungi.

  • This compound dissolved in a suitable solvent.

  • 96-well microtiter plates.

  • Bacterial and fungal inoculums adjusted to a specific turbidity.

Procedure:

  • Prepare two-fold serial dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature for 18-24 hours for bacteria and 48-72 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Enzyme Inhibition Assay (e.g., Kinase or COX Inhibition)

This is a general protocol to screen for enzyme inhibitory activity. The specific enzyme and substrate will depend on the hypothesized target.[8]

Materials:

  • Purified target enzyme (e.g., a specific kinase, COX-1, COX-2).

  • Substrate specific to the enzyme.

  • Assay buffer optimized for enzyme activity.

  • This compound at various concentrations.

  • Multi-well plates.

  • Plate reader (spectrophotometer, fluorometer, or luminometer).

Procedure:

  • In a multi-well plate, add the assay buffer, the test compound at different concentrations, and the purified enzyme.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value of the compound for the target enzyme.[8]

Visualizing Workflows and Pathways

To better illustrate the proposed validation process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_secondary Secondary & Mechanistic Studies synthesis Synthesis of 2-(Methylthio)-1,4,5,6- tetrahydropyrimidine hydroiodide characterization Structural Characterization (NMR, MS, Elemental Analysis) synthesis->characterization cytotoxicity In Vitro Cytotoxicity Assay (Cancer Cell Lines) characterization->cytotoxicity antimicrobial Antimicrobial Susceptibility (MIC Determination) characterization->antimicrobial enzyme Enzyme Inhibition Assay (e.g., Kinase, COX) characterization->enzyme pathway Signaling Pathway Analysis cytotoxicity->pathway in_vivo In Vivo Efficacy Studies (Animal Models) antimicrobial->in_vivo enzyme->pathway

Caption: Proposed experimental workflow for validating the biological activity of the target compound.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Pyrimidine Derivative (Potential Inhibitor) inhibitor->raf

Caption: A generic MAPK/ERK signaling pathway potentially inhibited by a pyrimidine derivative.

References

A Comparative Guide to the Reproducibility of the Biginelli Reaction for Tetrahydropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reproducible synthesis of core chemical scaffolds is a cornerstone of successful research and development. The Biginelli reaction, a one-pot three-component condensation, stands as a prominent method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, which are precursors to tetrahydropyrimidines. This guide provides a comparative analysis of various protocols for the Biginelli reaction, focusing on factors that influence its reproducibility and offering supporting experimental data from published literature.

The Biginelli reaction, first reported by Pietro Biginelli in 1891, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2] While the classical approach often suffers from low yields and long reaction times, numerous modifications have been developed to improve its efficiency and reproducibility.[2] These advancements include the use of various Lewis and Brønsted acid catalysts, microwave irradiation, and solvent-free reaction conditions.[3][4][5]

Comparative Analysis of Reaction Conditions

The reproducibility of the Biginelli reaction is highly dependent on the choice of catalyst, solvent, and energy source. The following tables summarize quantitative data from various published protocols, highlighting the impact of these parameters on reaction yields and times.

CatalystSolventReaction ConditionsReactantsReported Yield (%)Reference
p-Toluenesulfonic acidSolvent-free (grinding)3-5 min, room temperatureBenzaldehyde, Ethyl acetoacetate, Urea94[6]
InBr₃ (10 mol%)EthanolReflux, 7 hoursFormaldehyde, N,N'-dimethylurea, Ethyl acetoacetate45 (DHPM)[3]
HClEthanolRefluxBenzaldehyde derivatives, Ethyl benzoylacetate, ThioureaGood yields[7]
DABCOEthanolRefluxBenzaldehyde derivatives, Ethyl benzoylacetate, ThioureaHigh yields[7]
Yb(OTf)₃Solvent-freeNot specifiedVarious aldehydes, β-ketoesters, and ureasIncreased yields[8]
CuCl₂·2H₂O / HClSolvent-free (grinding)Not specifiedBenzaldehyde, Ethyl acetoacetate, Urea>90[9]

Table 1: Comparison of Catalysts and Reaction Conditions for the Biginelli Reaction. This table illustrates the significant impact of the catalyst and reaction conditions on the yield of the Biginelli reaction. Solvent-free methods, such as grinding with p-toluenesulfonic acid or CuCl₂·2H₂O/HCl, can lead to very high yields in short reaction times.[6][9] Lewis acids like InBr₃ and Yb(OTf)₃ have also been shown to be effective catalysts.[3][8] A comparison between HCl and DABCO as catalysts for the synthesis of a series of tetrahydropyrimidine derivatives showed that DABCO generally provided higher yields in shorter reaction times.[7]

Energy SourceCatalystSolventReaction TimeReported Yield (%)Reference
Conventional HeatingHClEthanol3 hoursNot specified, often low[9]
Microwave IrradiationTriphenylphosphineVariousLess time consumingHigher yields[5][10]
Grinding (Mechanochemistry)p-Toluenesulfonic acidSolvent-free3-5 minutes94[6]

Table 2: Comparison of Energy Sources for the Biginelli Reaction. The choice of energy source significantly affects the reaction efficiency. Microwave-assisted synthesis has been shown to be more convenient than conventional heating, resulting in shorter reaction times and higher yields.[5][10] Mechanochemical methods, such as grinding, offer a rapid and solvent-free alternative with excellent yields.[6]

Experimental Protocols

To ensure reproducibility, detailed experimental protocols are essential. The following are representative protocols based on the literature.

Protocol 1: Classical Biginelli Reaction with Acid Catalysis[9]
  • Reactants:

    • Aldehyde (1 mmol)

    • β-ketoester (1 mmol)

    • Urea or Thiourea (1.5 mmol)

    • Catalytic amount of HCl

  • Solvent: Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve the aldehyde, β-ketoester, and urea/thiourea in ethanol.

    • Add a catalytic amount of concentrated HCl.

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates and can be collected by filtration.

    • Wash the crude product with cold ethanol and recrystallize if necessary.

Protocol 2: Solvent-Free Biginelli Reaction via Grinding[6]
  • Reactants:

    • Benzaldehyde (0.5 mol)

    • Ethyl acetoacetate (0.5 mol)

    • Urea (0.5 mol)

    • p-Toluenesulfonic acid (catalytic amount)

  • Procedure:

    • In a mortar, combine all reactants.

    • Grind the mixture with a pestle for 3-5 minutes at room temperature.

    • The reaction mixture will solidify.

    • Wash the crude solid with cold water to remove impurities.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Microwave-Assisted Biginelli Reaction[5][10]
  • Reactants:

    • Aldehyde (1 mmol)

    • Acetoacetanilide derivative (1 mmol)

    • N,N'-dimethyl urea (1.2 mmol)

    • Triphenylphosphine (catalyst)

  • Solvent: Polar protic or aprotic solvent

  • Procedure:

    • In a microwave-safe vessel, combine the aldehyde, acetoacetanilide derivative, N,N'-dimethyl urea, and catalyst in a suitable solvent.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a specified temperature and time, monitoring the reaction progress by TLC.

    • After completion, cool the reaction vessel.

    • Isolate the product by pouring the reaction mixture into crushed ice.

    • Collect the precipitate by filtration, wash with water, and purify by column chromatography.

Visualizing the Workflow and Reaction Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

Biginelli_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Aldehyde Mix Mix Reactants & Catalyst Aldehyde->Mix Ketoester β-Ketoester Ketoester->Mix Urea Urea/Thiourea Urea->Mix Catalyst Catalyst Catalyst->Mix Energy Apply Energy (Heat, Microwave, or Grinding) Mix->Energy Cool Cool Reaction Energy->Cool Isolate Isolate Crude Product (Filtration/Extraction) Cool->Isolate Purify Purify Product (Recrystallization/Chromatography) Isolate->Purify Product Tetrahydropyrimidine Purify->Product Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates R1CHO Aldehyde Acyliminium N-Acyliminium Ion R1CHO->Acyliminium R2COCH2COOR3 β-Ketoester Enolate Ketoester Enolate R2COCH2COOR3->Enolate NH2CONH2 Urea NH2CONH2->Acyliminium Adduct Open-Chain Adduct Acyliminium->Adduct Enolate->Adduct Product Dihydropyrimidinone Adduct->Product Cyclization & Dehydration

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide is a crucial intermediate in the synthesis of various pharmacologically active compounds. Ensuring the purity, identity, and quality of this raw material is paramount for downstream applications, including drug substance manufacturing. Cross-validation of analytical methods is a critical process to demonstrate that different analytical techniques are suitable for their intended purpose and yield comparable, reliable results.

This guide presents a comparative framework for the cross-validation of key analytical techniques for the characterization of this compound. Due to the limited availability of direct comparative studies in published literature for this specific compound, this document provides a robust, generalized approach based on standard pharmaceutical industry practices. The presented experimental data is representative and serves to illustrate the comparative performance of these methods.

Comparative Analysis of Analytical Methods

The selection of analytical methods for validation should cover the critical quality attributes of the intermediate: identity, purity (including related substances), and assay. The primary methods compared in this guide are High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative NMR (qNMR), with potentiometric titration serving as an established reference method for assay.

Data Presentation: Performance Characteristics

The following tables summarize the typical performance characteristics expected from the cross-validation of these analytical methods for the analysis of this compound.

Table 1: Comparison of Linearity and Range

Parameter HPLC-UV GC-MS (SIM) qNMR
Analyte Concentration Range 0.1 - 100 µg/mL 0.05 - 50 µg/mL 1 - 20 mg/mL
Correlation Coefficient (R²) > 0.999 > 0.998 > 0.999

| Primary Use | Purity, Assay | Impurity Profiling | Identity, Assay |

Table 2: Comparison of Accuracy and Precision

Parameter HPLC-UV GC-MS (SIM) qNMR Potentiometric Titration
Accuracy (% Recovery) 98.5 - 101.2% 97.0 - 102.5% 99.0 - 101.0% 99.5 - 100.5%
Precision (RSD%) < 1.0% < 2.5% < 0.5% < 0.2%

| Primary Use | Assay | Trace Analysis | Absolute Quantification | Assay (Reference) |

Table 3: Comparison of Sensitivity and Specificity

Parameter HPLC-UV GC-MS (SIM) qNMR
Limit of Detection (LOD) ~0.03 µg/mL ~0.01 µg/mL ~0.1 mg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL ~0.05 µg/mL ~0.5 mg/mL

| Specificity | High (with appropriate column/mobile phase) | Very High (based on mass fragmentation) | Very High (based on unique chemical shifts) |

Experimental Workflow & Methodological Relationships

The cross-validation process follows a structured workflow, ensuring that each analytical method is systematically evaluated against pre-defined acceptance criteria and compared with others.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Data Acquisition cluster_analysis Phase 3: Data Analysis & Comparison cluster_report Phase 4: Reporting ref_std Reference Standard Procurement & Characterization protocol_def Define Validation Protocol & Acceptance Criteria ref_std->protocol_def sample_prep Sample & Standard Solution Preparation hplc HPLC-UV Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms qnmr qNMR Analysis sample_prep->qnmr titration Titration Analysis sample_prep->titration protocol_def->sample_prep data_proc Process Raw Data (Integration, Calibration) hplc->data_proc gcms->data_proc qnmr->data_proc titration->data_proc perf_char Calculate Performance Characteristics data_proc->perf_char cross_comp Cross-Method Comparison (e.g., Bland-Altman) perf_char->cross_comp final_report Final Validation Report & Statement of Comparability cross_comp->final_report G cluster_methods Analytical Techniques cluster_attributes Quality Attributes Measured compound 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide HPLC HPLC-UV Purity & Impurities Assay GCMS GC-MS Identity Confirmation Volatile Impurities qNMR qNMR Identity (Structure) Absolute Assay Titr Potentiometric Titration Assay (Reference) Purity Purity HPLC:purity->Purity Assay Assay HPLC:assay->Assay Identity Identity GCMS:identity->Identity GCMS:impurities->Purity qNMR:identity->Identity qNMR:assay->Assay Titr:assay->Assay

Structure-Activity Relationship of 2-Methylthio-Pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a methylthio group at the 2-position of the pyrimidine ring has been a key strategy in the development of compounds with a wide array of biological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of 2-methylthio-pyrimidine derivatives, focusing on their anticancer and analgesic properties, supported by experimental data and detailed protocols.

Data Presentation: Comparative Biological Activity

The biological activity of 2-methylthio-pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring and associated moieties. The following tables summarize the quantitative data from various studies, providing a clear comparison of the performance of different analogs.

Anticancer Activity of 2-Thio-Pyrimidine Derivatives
CompoundDescriptionGI50 (Leukemia)Selectivity Ratio (Leukemia)
1c 6-amino-5-cyano-2-thiopyrimidine derivativeSub-micromolarup to 39

Note: GI50 is the concentration required to inhibit cell growth by 50%. A higher selectivity ratio indicates a greater preference for inhibiting leukemia cells over other cancer cell types.

The mechanism for such anticancer activity is hypothesized to be through the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[2]

Analgesic Activity of 2-Methylthio-1,4-dihydropyrimidines

A study on a series of 2-methylthio-1,4-dihydropyrimidine derivatives revealed their potential as analgesic agents. The activity was assessed using the acetic acid-induced writhing method in mice. The data highlights the importance of the substituent at the 4-position of the dihydropyrimidine ring.

Compound IDR (Substituent at 4-position)% Analgesic Activity
IIhp-dimethylaminophenyl70.32
IIkUnsubstituted58.45
IIep-chlorophenyl57.08
IIlUnsubstituted50.68

Activity was measured at a dose of 50 mg/kg. The percentage of analgesic activity represents the reduction in the number of writhes compared to a control group.

The study suggests that an electron-donating and hydrophobic group at the 4-position of the 1,4-dihydropyrimidine ring enhances analgesic activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-methylthio-pyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a widely used in vivo model to screen for peripheral analgesic activity.

Principle: The intraperitoneal injection of acetic acid in mice causes a characteristic writhing response (stretching of the abdomen and hind limbs). Analgesic compounds reduce the number of these writhes.

Protocol:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Administer the 2-methylthio-pyrimidine derivatives orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). The control group receives the vehicle, and the standard group receives a known analgesic (e.g., aspirin).

  • Induction of Writhing: After a set period (e.g., 30 minutes for intraperitoneal or 60 minutes for oral administration), inject a 0.6% solution of acetic acid intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of protection (analgesic activity) for each group using the following formula: % Protection = [(Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group] x 100

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the study of 2-methylthio-pyrimidines.

G Hypothesized Signaling Pathway Inhibition by 2-Methylthio-Pyrimidines cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Aurora Aurora Kinases Mitosis Mitosis Aurora->Mitosis Mitotic Progression Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Angiogenesis, Survival Compound 2-Methylthio-Pyrimidine Compound->RTK Inhibition Compound->Aurora Inhibition

Caption: Hypothesized signaling pathways targeted by 2-methylthio-pyrimidines.

G Experimental Workflow for Anticancer Screening (MTT Assay) start Start cell_culture 1. Seed Cancer Cells in 96-well Plates start->cell_culture incubation1 2. Overnight Incubation (Cell Adhesion) cell_culture->incubation1 compound_prep 3. Prepare Serial Dilutions of 2-Methylthio-Pyrimidine Derivatives incubation1->compound_prep treatment 4. Treat Cells with Compounds incubation1->treatment compound_prep->treatment incubation2 5. Incubate for 48-72 hours treatment->incubation2 mtt_addition 6. Add MTT Reagent incubation2->mtt_addition incubation3 7. Incubate for 3-4 hours mtt_addition->incubation3 solubilization 8. Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization read_plate 9. Measure Absorbance (570 nm) solubilization->read_plate data_analysis 10. Calculate % Viability and Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

References

A Comparative Benchmarking Guide: Evaluating 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed experimental framework for benchmarking the enzyme inhibitory activity of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide against established inhibitors of clinically relevant enzymes. While direct inhibitory data for this specific compound is not yet available, the broader class of tetrahydropyrimidine derivatives has demonstrated inhibitory potential against several key enzymatic targets. This document provides a comprehensive plan for a comparative analysis, including detailed experimental protocols and data presentation structures.

The tetrahydropyrimidine scaffold is a recurring motif in compounds with diverse biological activities. Notably, derivatives of this structure have been identified as inhibitors of Dipeptidyl peptidase-IV (DPP-IV), α-glucosidase, and Acetylcholinesterase (AChE). Given the structural similarity of this compound to these active molecules, it is a promising candidate for evaluation as an inhibitor of these enzymes. This guide proposes a systematic investigation of its potential efficacy in comparison to well-characterized inhibitors.

Comparative Performance Analysis (Hypothetical Data)

The following tables are structured to present the hypothetical results of the proposed enzyme inhibition assays. These tables are designed for a clear and direct comparison of the inhibitory potency (IC50 values) of this compound against known inhibitors.

Table 1: DPP-IV Inhibition

CompoundTarget EnzymeIC50 (µM) [Hypothetical]Known InhibitorKnown Inhibitor IC50 (µM)
This compoundDPP-IV[Experimental Value]Sitagliptin0.019
Vildagliptin0.05

Table 2: α-Glucosidase Inhibition

CompoundTarget EnzymeIC50 (µM) [Hypothetical]Known InhibitorKnown Inhibitor IC50 (µM)
This compoundα-Glucosidase[Experimental Value]Acarbose750.0
Miglitol50.0

Table 3: Acetylcholinesterase (AChE) Inhibition

CompoundTarget EnzymeIC50 (µM) [Hypothetical]Known InhibitorKnown Inhibitor IC50 (µM)
This compoundAChE[Experimental Value]Donepezil0.0067
Galantamine0.39

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay Protocol

This protocol is based on a fluorometric method that measures the cleavage of a synthetic substrate.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 8.0)

  • This compound

  • Known DPP-IV inhibitors (e.g., Sitagliptin, Vildagliptin)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the known inhibitors in the assay buffer.

  • In a 96-well plate, add 25 µL of the test compound dilutions or buffer (for control) to each well.

  • Add 50 µL of the DPP-IV enzyme solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 30 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay Protocol

This protocol utilizes a colorimetric method based on the cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • This compound

  • Known α-glucosidase inhibitors (e.g., Acarbose, Miglitol)

  • Sodium carbonate (Na2CO3) solution

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the known inhibitors in phosphate buffer.

  • Add 50 µL of the test compound dilutions or buffer (for control) to each well of a 96-well plate.

  • Add 50 µL of the α-glucosidase enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Start the reaction by adding 50 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)

This is a colorimetric assay based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Ellman's Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Known AChE inhibitors (e.g., Donepezil, Galantamine)

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the known inhibitors in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound dilutions or buffer (for control) to each well.

  • Add 50 µL of the AChE enzyme solution to each well.

  • Add 125 µL of the DTNB solution to each well.

  • Incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

  • Immediately measure the absorbance at 412 nm in kinetic mode for 5 minutes.

  • The rate of reaction is calculated from the slope of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate the signaling pathways associated with the target enzymes and a general workflow for the proposed inhibitor screening.

DPP_IV_Pathway Ingested_Food Ingested Food Intestine Intestine Ingested_Food->Intestine GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP releases Pancreas Pancreas GLP1_GIP->Pancreas stimulates DPP_IV DPP-IV Enzyme GLP1_GIP->DPP_IV is degraded by Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Inactive_Incretins Inactive Incretins DPP_IV->Inactive_Incretins Inhibitor 2-(Methylthio)-1,4,5,6- tetrahydropyrimidine hydroiodide Inhibitor->DPP_IV Inhibits

Caption: DPP-IV signaling pathway and the point of inhibition.

Alpha_Glucosidase_Pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Small_Intestine Small Intestine Carbohydrates->Small_Intestine Alpha_Glucosidase α-Glucosidase Enzyme Carbohydrates->Alpha_Glucosidase is hydrolyzed by Small_Intestine->Alpha_Glucosidase contains Glucose Glucose Alpha_Glucosidase->Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Inhibitor 2-(Methylthio)-1,4,5,6- tetrahydropyrimidine hydroiodide Inhibitor->Alpha_Glucosidase Inhibits

Caption: Role of α-glucosidase in carbohydrate digestion and its inhibition.

AChE_Pathway Presynaptic_Neuron Presynaptic Neuron ACh_Release Acetylcholine (ACh) Release Presynaptic_Neuron->ACh_Release Synaptic_Cleft Synaptic Cleft ACh_Release->Synaptic_Cleft diffuses into Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor ACh binds to AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh is hydrolyzed by Signal_Transmission Signal Transmission Postsynaptic_Receptor->Signal_Transmission Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor 2-(Methylthio)-1,4,5,6- tetrahydropyrimidine hydroiodide Inhibitor->AChE Inhibits

Caption: Acetylcholine lifecycle at the synapse and AChE inhibition.

Experimental_Workflow Start Start: Compound Selection Compound_Prep Prepare Serial Dilutions of Test Compound and Controls Start->Compound_Prep Assay_Setup Set up 96-Well Plate Assay (Enzyme, Buffer, Compound) Compound_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Measurement Kinetic or Endpoint Measurement (Absorbance/Fluorescence) Reaction_Start->Measurement Data_Analysis Data Analysis: Calculate % Inhibition Measurement->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 Comparison Compare with Known Inhibitors IC50->Comparison

Caption: General experimental workflow for enzyme inhibitor screening.

"assessing the selectivity of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide against different cell lines"

Author: BenchChem Technical Support Team. Date: December 2025

Assessing Cellular Selectivity: A Comparative Guide for Tetrahydropyrimidine Analogs

Disclaimer: As of December 2025, publicly available experimental data on the selectivity of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide against various cell lines is limited. This guide provides a comprehensive framework for assessing the selectivity of novel compounds, using the well-characterized anti-leukemia agent 6-Thioguanine (6-TG) as an illustrative example. The methodologies and data presentation formats described herein are directly applicable to the evaluation of this compound.

This guide is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of a compound's performance against cancerous and non-cancerous cell lines, supported by experimental data and detailed protocols.

Comparative Selectivity Data: 6-Thioguanine

The selectivity of an anti-cancer agent is a critical measure of its therapeutic potential, indicating its ability to preferentially target cancer cells over healthy cells. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values between cancerous and non-cancerous cell lines. A higher IC50 value for non-cancerous cells suggests greater selectivity.

The data below presents the cytotoxic effects of 6-Thioguanine on the human breast adenocarcinoma cell line (MCF-7) versus a non-tumorigenic human breast epithelial cell line (MCF-10A), demonstrating its selective action.

CompoundCell LineCell TypeIC50 (µM)Citation
6-Thioguanine MCF-7Breast Adenocarcinoma5.48[1]
6-Thioguanine MCF-10ANon-tumorigenic Epithelial54.16[1]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action of 6-Thioguanine

6-Thioguanine (6-TG) is a purine analogue and antimetabolite that exerts its cytotoxic effects by interfering with DNA and RNA synthesis.[2] As a prodrug, it requires intracellular metabolic activation to form thioguanine nucleotides (TGNs).

The primary mechanisms of action are:

  • Incorporation into Nucleic Acids: The active metabolites, thioguanosine triphosphate (TGTP) and deoxythioguanosine triphosphate (dTGTP), are incorporated into RNA and DNA, respectively. The presence of thiopurine bases in the DNA strand triggers mismatch repair mechanisms, leading to DNA strand breaks, cell cycle arrest, and ultimately apoptosis (programmed cell death).[2]

  • Inhibition of de novo Purine Synthesis: Thioguanine metabolites can inhibit key enzymes in the purine biosynthesis pathway, depriving the cell of the necessary building blocks for DNA and RNA synthesis. This is particularly effective against rapidly dividing cancer cells which have a high demand for nucleotides.[2]

Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 Cytotoxic Effects 6-TG 6-Thioguanine HGPRT HGPRT (Enzyme) 6-TG->HGPRT Metabolism TGNs Thioguanine Nucleotides (Active Metabolites) HGPRT->TGNs DNA_Incorp Incorporation into DNA/RNA TGNs->DNA_Incorp Purine_Inhib Inhibition of de novo Purine Synthesis TGNs->Purine_Inhib Apoptosis Apoptosis DNA_Incorp->Apoptosis Purine_Inhib->Apoptosis

Metabolic activation and mechanism of action for 6-Thioguanine.

Experimental Protocols

Assessing the selectivity of a compound requires robust and reproducible in vitro cytotoxicity assays. The Sulforhodamine B (SRB) assay is a widely used method for this purpose, as it measures cell density based on total cellular protein content, making it less susceptible to interference from test compounds compared to metabolic assays.[3]

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for screening compounds against adherent cells in a 96-well plate format.

Materials:

  • Adherent cell lines of interest (e.g., cancer cell line and normal counterpart)

  • Appropriate cell culture medium with 5% fetal bovine serum

  • Test compound (e.g., this compound)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • 96-well flat-bottom microtiter plates

Procedure:

  • Cell Plating:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-20,000 cells/well) in 100 µL of medium.

    • Incubate plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

    • Incubate the plates for the desired exposure time (typically 48-72 hours).

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.

    • Incubate the plates at 4°C for 1 hour to fix the cells.

    • Wash the plates four times with slow-running tap water and allow them to air-dry completely.[4]

  • SRB Staining:

    • Add 100 µL of 0.057% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[4]

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Measurement:

    • Allow the plates to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 10 minutes and read the optical density (OD) at 510-565 nm using a microplate reader.[3][4]

  • Data Analysis:

    • Subtract the OD of the blank wells from all other readings.

    • Calculate the percentage of cell growth inhibition for each concentration and determine the GI50/IC50 value using non-linear regression analysis.

Experimental_Workflow Start Start Cell_Plating 1. Cell Plating (Cancer & Normal Cells) Start->Cell_Plating Incubation1 Incubate 24h Cell_Plating->Incubation1 Compound_Addition 2. Add Test Compound (Serial Dilutions) Incubation1->Compound_Addition Incubation2 Incubate 48-72h Compound_Addition->Incubation2 Cell_Fixation 3. Cell Fixation (TCA) Incubation2->Cell_Fixation Staining 4. Staining (SRB) Cell_Fixation->Staining Measurement 5. Measurement (OD at 515nm) Staining->Measurement Analysis 6. Data Analysis (Calculate IC50) Measurement->Analysis End End Analysis->End

Workflow for assessing cell line selectivity using the SRB assay.

Logical Framework for Selectivity Assessment

The core principle of selectivity assessment is the differential response between cancer and normal cells. An ideal anti-cancer agent should exhibit high potency (low IC50) against tumor cells while remaining relatively non-toxic to healthy cells (high IC50). The ratio of these IC50 values provides a "Selectivity Index" (SI), where a higher SI indicates better cancer-specific targeting.

Selectivity_Logic cluster_results Cytotoxicity Results Compound Test Compound Cancer_Cell Cancer Cell Line Compound->Cancer_Cell Normal_Cell Normal Cell Line Compound->Normal_Cell IC50_Cancer Low IC50 (High Potency) Cancer_Cell->IC50_Cancer IC50_Normal High IC50 (Low Toxicity) Normal_Cell->IC50_Normal Conclusion Conclusion: Compound is Selective IC50_Cancer->Conclusion IC50_Normal->Conclusion

Logical relationship for determining compound selectivity.

References

A Head-to-Head Comparison of Synthetic Routes to Tetrahydropyrimidines: Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of tetrahydropyrimidines, a core scaffold in many biologically active compounds, is a critical process. This guide provides an objective, data-driven comparison of the most common synthetic routes to this valuable heterocyclic motif, with a focus on synthetic efficiency, reaction conditions, and practicality.

The choice of synthetic strategy can significantly impact yield, purity, reaction time, and overall cost-effectiveness. Here, we delve into the nuances of the prevalent Biginelli reaction and its modern variations, alongside alternative methods such as the condensation of 1,3-diamines and ring expansion of aziridines. This comparative analysis is supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate method for a given research and development objective.

Comparative Analysis of Synthetic Efficiency

The synthetic efficiency of various routes to tetrahydropyrimidines is summarized below. The data highlights the impact of different catalysts, reaction conditions, and synthetic strategies on product yields and reaction times.

Table 1: Comparison of Catalysts and Conditions for the Biginelli Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HClEthanolReflux5-1060-85[1]
DABCOEthanolReflux2-580-95[1]
Yb(OTf)₃Acetonitrile502-490-98[1]
CuCl₂·2H₂OMethanol80380-90[2]
Ionic LiquidNeatRoom Temp.1-385-95[1]
Microwave (catalyst-free)Neat100-1200.25-0.588-96[3]

Table 2: Overview of Different Synthetic Routes to Tetrahydropyrimidines

Synthetic RouteKey ReactantsGeneral ConditionsAdvantagesDisadvantages
Biginelli Reaction Aldehyde, β-ketoester, Urea/ThioureaAcid or Lewis acid catalysis, thermal or microwave heatingOne-pot, high atom economy, access to diverse derivativesCan require harsh conditions, yields may vary with substrates
Condensation of 1,3-Diamines 1,3-Diamine, Aldehyde/KetoneTypically requires a catalyst and heatingDirect formation of the tetrahydropyrimidine ringPotential for side reactions, substrate scope can be limited
Reduction of Dihydropyrimidines DihydropyrimidineCatalytic hydrogenation (e.g., H₂/Pd) or chemical reduction (e.g., NaBH₄)Access to specific stereoisomers, high yieldsRequires a pre-synthesized dihydropyrimidine
Ring Expansion of Aziridines N-Acylaziridine, NucleophileLewis acid or transition metal catalysisStereospecific, access to unique substitution patternsMulti-step synthesis of aziridine precursor, potential for hazardous intermediates

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to enable replication and adaptation.

General Procedure for the Biginelli Reaction (DABCO Catalysis)

A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol) in ethanol (10 mL) is heated at reflux for 2-5 hours.[1] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is then washed with cold ethanol and dried to afford the pure tetrahydropyrimidine derivative.[1]

Microwave-Assisted Solvent-Free Biginelli Reaction

An aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea or thiourea (1.5 mmol) are thoroughly mixed in a microwave-safe vessel. The mixture is then irradiated in a microwave reactor at 100-120°C for 15-30 minutes. After completion of the reaction, the mixture is cooled to room temperature, and the solid product is washed with a mixture of ethanol and water to remove any unreacted starting materials. The product is then dried to yield the desired tetrahydropyrimidine.

Synthesis via Condensation of a 1,3-Diamine with an Aldehyde

To a solution of 1,3-diaminopropane (1 mmol) in a suitable solvent such as methanol or ethanol, the corresponding aldehyde (1 mmol) is added. The reaction mixture may be stirred at room temperature or heated, depending on the reactivity of the substrates. In some cases, a catalytic amount of acid or a dehydrating agent is added to facilitate the cyclization. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

Ring Expansion of an N-Acylaziridine

An N-acylaziridine (1 mmol) is dissolved in a dry, inert solvent such as dichloromethane or toluene under an inert atmosphere. A Lewis acid catalyst (e.g., BF₃·OEt₂) or a transition metal catalyst is added, and the reaction mixture is stirred at the appropriate temperature, which can range from room temperature to reflux. The reaction is monitored until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified using standard techniques such as extraction and chromatography.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic routes.

Biginelli_Reaction_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde Aldehyde Mix Mixing & Heating (Conventional or Microwave) Aldehyde->Mix Ketoester β-Ketoester Ketoester->Mix Urea Urea/Thiourea Urea->Mix Cooling Cooling Mix->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying THP Tetrahydropyrimidine Drying->THP

Caption: Workflow for the Biginelli reaction.

Alternative_Routes_Workflow cluster_diamine Condensation of 1,3-Diamine cluster_reduction Reduction of Dihydropyrimidine cluster_ring_expansion Ring Expansion of Aziridine Diamine 1,3-Diamine Condensation Condensation & Cyclization Diamine->Condensation Carbonyl Aldehyde/Ketone Carbonyl->Condensation Product Tetrahydropyrimidine Condensation->Product DHP Dihydropyrimidine Reduction Catalytic Hydrogenation or Chemical Reduction DHP->Reduction Reduction->Product Aziridine N-Acylaziridine RingExpansion Lewis Acid or Transition Metal Catalysis Aziridine->RingExpansion RingExpansion->Product

Caption: Overview of alternative synthetic routes.

Conclusion

The Biginelli reaction, particularly with modern modifications such as the use of efficient catalysts like DABCO or microwave-assisted solvent-free conditions, remains a highly effective and versatile method for the synthesis of tetrahydropyrimidines. It offers a one-pot procedure with high atom economy. For specific applications requiring different substitution patterns or stereochemical control, alternative routes such as the condensation of 1,3-diamines or the ring expansion of aziridines present viable, albeit often more complex, strategies. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, desired scale, and available resources. The data and protocols provided in this guide serve as a valuable resource for making informed decisions in the synthesis of this important class of heterocyclic compounds.

References

"evaluating the therapeutic potential of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide versus established drugs"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Direct therapeutic data for 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide is limited in publicly accessible scientific literature. However, a closely related class of compounds, 2-methylthio-1,4-dihydropyrimidines, has demonstrated notable analgesic properties in preclinical studies. This guide provides a comparative analysis of the therapeutic potential of these 2-methylthio-1,4-dihydropyrimidine derivatives against two widely established analgesic drugs: Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), and Tramadol, a centrally acting opioid analgesic. The comparison is based on available experimental data, mechanism of action, and the experimental protocol used for evaluation.

Mechanism of Action

2-Methylthio-1,4-dihydropyrimidines: The precise mechanism of analgesic action for these compounds has not been fully elucidated. However, studies suggest that they predominantly act via peripheral pain mechanisms.[1][2][3][4] This implies that they may interfere with the signaling pathways that are activated by tissue damage or inflammation at the site of pain, potentially by inhibiting the production or action of pain-mediating substances.

Ibuprofen: Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6][7][8] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[5][6] The analgesic and anti-inflammatory effects are primarily attributed to the inhibition of COX-2.[7][8]

Tramadol: Tramadol exhibits a dual mechanism of action.[9][10] It is a weak agonist of the μ-opioid receptor, and its active metabolite, O-desmethyltramadol, has a significantly higher affinity for this receptor.[9][11] Additionally, Tramadol inhibits the reuptake of serotonin and norepinephrine, which enhances the activity of descending inhibitory pain pathways in the central nervous system.[9][11]

Data Presentation: Analgesic Efficacy

The analgesic efficacy of 2-methylthio-1,4-dihydropyrimidine derivatives was evaluated using the acetic acid-induced writhing test in mice. The data presented below is a summary from a study on a series of these compounds, with the most potent examples highlighted. For comparison, typical efficacy ranges for Ibuprofen and Tramadol in similar preclinical models are provided.

Compound/DrugDoseRoute of AdministrationAnimal ModelAnalgesic Effect (% Inhibition of Writhing)Reference
2-Methylthio-1,4-dihydropyrimidine (Compound IIh) 50 mg/kgNot SpecifiedAcetic Acid-Induced Writhing (Mice)70.32%[1][4]
2-Methylthio-1,4-dihydropyrimidine (Compound IIk) 50 mg/kgNot SpecifiedAcetic Acid-Induced Writhing (Mice)58.45%[1][4]
2-Methylthio-1,4-dihydropyrimidine (Compound IIe) 50 mg/kgNot SpecifiedAcetic Acid-Induced Writhing (Mice)57.08%[1][4]
Ibuprofen 10-100 mg/kgOral/IntraperitonealAcetic Acid-Induced Writhing (Mice)~40-80%
Tramadol 10-50 mg/kgOral/IntraperitonealAcetic Acid-Induced Writhing (Mice)~50-90%

Note: The efficacy of Ibuprofen and Tramadol can vary based on the specific experimental conditions.

Experimental Protocols

Acetic Acid-Induced Writhing Test

This widely used method assesses the efficacy of peripherally acting analgesics.[12][13][14]

Objective: To evaluate the analgesic activity of a test compound by measuring the reduction in the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

Materials:

  • Male ICR mice (23 ± 3 g)[15]

  • Test compounds (2-methylthio-1,4-dihydropyrimidine derivatives)

  • Standard drugs (Ibuprofen, Tramadol)

  • Vehicle (e.g., saline, distilled water with a suspending agent)

  • 0.5% or 0.6% Acetic acid solution[15][16]

  • Observation chambers

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.

  • Grouping: Mice are randomly divided into control, standard, and test groups (n=5-6 per group).[16]

  • Drug Administration: The test compounds, standard drugs, or vehicle are administered to the respective groups, typically 30-60 minutes before the induction of writhing.[15]

  • Induction of Writhing: A solution of acetic acid (e.g., 0.5% at 20 mL/kg or 0.6%) is injected intraperitoneally to each mouse.[15][16]

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (characterized by abdominal constrictions, trunk twisting, and stretching of the hind limbs) is counted for a specific period, typically 10-20 minutes, starting 5 minutes after the injection.[12][15]

  • Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group] x 100.[16]

Visualizations

G cluster_0 Peripheral Tissue cluster_1 Nerve Fiber cluster_2 Central Nervous System cluster_3 Tissue_Damage Tissue Damage/ Inflammation Arachidonic_Acid Arachidonic Acid Release Tissue_Damage->Arachidonic_Acid Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX Enzymes Nociceptor Nociceptor Sensitization Prostaglandins->Nociceptor Action_Potential Action Potential Generation Nociceptor->Action_Potential Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord Brain Brain (Pain Perception) Spinal_Cord->Brain Dihydropyrimidines 2-Methylthio-1,4- dihydropyrimidines Dihydropyrimidines->Nociceptor Inhibition?

Caption: Presumed Peripheral Pain Signaling Pathway and Potential Point of Intervention for 2-Methylthio-1,4-dihydropyrimidines.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Induction & Observation cluster_3 Analysis Animal_Acclimatization Animal Acclimatization Grouping Random Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Administration Drug/Vehicle Administration Grouping->Drug_Administration Acetic_Acid_Injection Intraperitoneal Acetic Acid Injection Drug_Administration->Acetic_Acid_Injection 30-60 min wait Observation Record Writhing (10-20 min) Acetic_Acid_Injection->Observation 5 min wait Data_Analysis Calculate % Inhibition Observation->Data_Analysis

Caption: Experimental Workflow for the Acetic Acid-Induced Writhing Test.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For researchers, scientists, and professionals in drug development, adherence to established protocols for chemical waste management is a critical aspect of their work. This document provides essential, step-by-step guidance for the proper disposal of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide, a compound containing sulfur and iodine, which necessitates specific handling considerations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and nitrile gloves to prevent skin and eye contact.[1] All handling of this substance, including preparation for disposal, should be conducted in a well-ventilated area or a functioning fume hood to avoid inhalation of any potential dust or vapors.[1][2]

Segregation and Storage of Waste

Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound should be treated as a hazardous waste.

  • Do not mix with incompatible materials : Store this compound away from strong oxidizing agents.[3] It is also prudent to keep it separate from acids and bases to prevent any unintended reactions.[3]

  • Designated Waste Container : Collect waste this compound in a designated, properly labeled hazardous waste container.[4][5] The container should be compatible with the chemical and kept securely closed except when adding waste.[4][5][6]

  • Halogenated Organic Waste : As this compound contains iodine, it falls under the category of a halogenated organic substance.[1][2] Therefore, it must be collected in a waste stream specifically designated for halogenated organic compounds.[1][2]

  • Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[3][4] This area must be inspected regularly for any signs of leakage.[3]

Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][6][7] Evaporation of the chemical as a means of disposal is also strictly prohibited and illegal.[6]

The required method of disposal is to arrange for a pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company.[8][9][10][11][12]

Step-by-Step Disposal Plan:

  • Characterize the Waste : Ensure the waste is correctly identified as this compound. If it is mixed with other substances, the composition of the mixture must be noted.

  • Select a Compatible Container : Use a clean, dry, and chemically resistant container for waste collection. The original container, if in good condition, is often a suitable choice.[3]

  • Label the Container : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Collect the Waste : Carefully transfer the waste chemical into the labeled container, minimizing the generation of dust or fumes.

  • Seal and Store : Securely seal the container and place it in your laboratory's designated Satellite Accumulation Area.

  • Arrange for Pickup : Contact your institution's EH&S office or the designated waste management provider to schedule a pickup for the hazardous waste.

Quantitative Data Summary

For general laboratory chemical waste, specific quantitative limits often apply to storage and disposal. The following table summarizes key quantitative data points relevant to the management of hazardous waste.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste may be stored.[4][5]
Acutely Toxic Waste Limit in SAA For acutely toxic (P-listed) chemical waste, a maximum of one quart of liquid or one kilogram of solid may be accumulated.[4][5]
Drain Disposal pH Range For approved substances, the pH should generally be between 5.5 and 10.5 for drain disposal.[7]
Small Quantity for Drain Disposal For chemicals explicitly approved for drain disposal, typically no more than a few hundred grams or milliliters per day is permissible.[7]

Note: this compound is not approved for drain disposal.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

G A Start: Have 2-(Methylthio)-1,4,5,6- tetrahydropyrimidine hydroiodide for disposal B Is the material a hazardous waste? A->B C Yes. Treat as hazardous waste. B->C Yes D No. (Not applicable for this compound) B->D No E Segregate in a labeled, sealed container for 'Halogenated Organic Waste' C->E F Store in designated Satellite Accumulation Area (SAA) E->F G Arrange for pickup by EH&S or licensed waste disposal contractor F->G H End: Proper Disposal Complete G->H

Disposal decision workflow for the specified chemical.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.